2-(Methylthio)-9H-carbazole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-methylsulfanyl-9H-carbazole |
InChI |
InChI=1S/C13H11NS/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 |
InChI Key |
KCWQYCUYCXHSBK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-(Methylthio)-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(Methylthio)-9H-carbazole. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles plausible synthetic routes and predicted characterization data based on established chemical principles and analysis of closely related carbazole derivatives.
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. The rigid, planar carbazole nucleus imparts unique photophysical and electronic properties, making these compounds valuable as organic light-emitting diodes (OLEDs), solar cells, and hole-transporting materials. In the realm of drug development, the carbazole scaffold is a recognized pharmacophore, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4]
The introduction of a methylthio (-SCH₃) group at the 2-position of the carbazole ring is anticipated to modulate the electronic properties and biological activity of the parent molecule. The sulfur atom can participate in various non-covalent interactions and may influence the metabolic profile of the compound. This guide outlines a prospective synthesis and detailed characterization of this compound.
Proposed Synthesis of this compound
Method A: Nucleophilic Aromatic Substitution
This approach involves the reaction of a suitable 2-halocarbazole, such as 2-bromo-9H-carbazole, with a methylthio nucleophile. Sodium thiomethoxide is a common and effective reagent for this transformation.
Method B: Palladium-Catalyzed Cross-Coupling
Modern cross-coupling methodologies offer a versatile route to C-S bond formation. A plausible approach would involve a palladium-catalyzed reaction between 2-bromo-9H-carbazole and a methylthio-containing reagent, such as methyl mercaptan in the presence of a suitable base, or by utilizing a more specialized methylthio-transfer reagent.
Below is a detailed, hypothetical experimental protocol based on the more classical and accessible nucleophilic aromatic substitution approach (Method A).
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Materials:
-
2-Bromo-9H-carbazole
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-9H-carbazole (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium thiomethoxide (1.2 eq) to the solution portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Characterization
The successful synthesis of this compound would be confirmed through a combination of spectroscopic and physical characterization techniques. The following tables summarize the predicted data based on the analysis of similar carbazole structures.
Physical and Molecular Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₁NS |
| Molecular Weight | 213.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. |
| Solubility | Soluble in common organic solvents like DCM, chloroform, acetone, and ethyl acetate. Insoluble in water. |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole core and the methyl protons of the methylthio group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | d | 1H | H-4 |
| ~ 8.0 | d | 1H | H-5 |
| ~ 7.5 | s | 1H | H-1 |
| ~ 7.4-7.2 | m | 4H | H-3, H-6, H-7, H-8 |
| ~ 2.5 | s | 3H | -SCH₃ |
| ~ 8.2 (broad s) | s | 1H | N-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140-138 | C-4a, C-4b |
| ~ 130-125 | C-2, C-9a, C-8a |
| ~ 125-118 | C-1, C-3, C-4, C-5, C-6, C-7, C-8 |
| ~ 110 | C-1a, C-5a |
| ~ 15 | -SCH₃ |
FTIR (Fourier-Transform Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3400 | N-H stretching |
| ~ 3100-3000 | Aromatic C-H stretching |
| ~ 2920 | Aliphatic C-H stretching (-SCH₃) |
| ~ 1600, 1480, 1450 | Aromatic C=C stretching |
| ~ 1330 | C-N stretching |
| ~ 750 | C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z Value | Assignment |
| 213 | [M]⁺ (Molecular ion) |
| 198 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 167 | [M - SCH₃]⁺ (Loss of the methylthio group) |
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been reported, the broader class of carbazole derivatives is well-documented for a range of biological activities.[1][2][3][4]
-
Anticancer Activity: Many carbazole alkaloids and synthetic derivatives exhibit potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve DNA intercalation, inhibition of topoisomerase enzymes, or interference with cell signaling pathways crucial for cancer cell proliferation and survival.
-
Antimicrobial Activity: The carbazole scaffold has been identified in compounds with significant antibacterial and antifungal properties. The introduction of a lipophilic methylthio group could potentially enhance membrane permeability and improve antimicrobial efficacy.
-
Neuroprotective Effects: Certain carbazole derivatives have shown promise in models of neurodegenerative diseases, often attributed to their antioxidant properties and ability to modulate specific receptors in the central nervous system.
Given the lack of specific data for this compound, a diagram of a known signaling pathway is not feasible. Instead, a logical workflow for its synthesis and potential biological screening is presented.
Visualizations
Caption: Proposed workflow for the synthesis and biological evaluation of this compound.
Caption: Proposed synthetic pathway to this compound.
Conclusion
This compound represents an intriguing, yet underexplored, derivative of the versatile carbazole family. This technical guide provides a robust framework for its synthesis and characterization based on established chemical knowledge. The proposed synthetic route via nucleophilic aromatic substitution is a practical and efficient method. The predicted spectroscopic data offer a reliable reference for the structural elucidation of the target compound. Furthermore, the known biological activities of related carbazole derivatives suggest that this compound is a promising candidate for future investigation in various therapeutic areas, particularly as an anticancer or antimicrobial agent. The experimental validation of the synthesis and the biological evaluation of this compound are warranted to fully uncover its potential.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Methylthio)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)-9H-carbazole is a sulfur-containing derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole nucleus and its derivatives are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4][5] The introduction of a methylthio group at the 2-position of the carbazole ring can modulate its electronic properties and biological activity, making it a compound of interest for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1607470-08-5 | [6][7] |
| Molecular Formula | C₁₃H₁₁NS | [6] |
| Molecular Weight | 213.30 g/mol | [6] |
| Melting Point | 248-249 °C | [6] |
| Purity | 98% | [6] |
| Appearance | Not explicitly stated, likely a solid at room temperature given the high melting point. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. General solubility of carbazoles suggests likely soluble in common organic solvents like acetone, benzene, and ethanol.[4] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, the synthesis of structurally related bis(methylthiophenyl)-9-hexyl-9H-carbazole derivatives has been reported. These syntheses often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10]
A plausible synthetic approach for this compound could involve the reaction of a suitable 2-halo-9H-carbazole with a methylthiolating agent, or the cyclization of a precursor already containing the methylthio moiety.
General Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for a potential Suzuki-Miyaura cross-coupling synthesis.
Purification of the final product would likely involve column chromatography over silica gel, using a suitable solvent system such as a mixture of hexane and dichloromethane.[8][9][10]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the carbazole ring system. A singlet corresponding to the methylthio (-SCH₃) protons would likely appear in the upfield region (around δ 2.5 ppm). The N-H proton of the carbazole would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the carbazole core and a signal for the methyl carbon of the methylthio group. The chemical shifts of the aromatic carbons will be influenced by the position of the methylthio substituent.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H group (around 3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C stretching (in the 1400-1600 cm⁻¹ region), and C-N stretching. The presence of the C-S bond may give rise to weaker absorptions.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.30 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group from the methylthio substituent and fragmentation of the carbazole ring.
Biological Activity
While there is no specific biological activity data for this compound, the broader class of carbazole derivatives is well-known for a wide range of pharmacological activities.[1][2][3][4][5] These activities are often attributed to the ability of the planar carbazole ring system to intercalate with DNA and to interact with various enzymes and receptors. The introduction of different substituents on the carbazole nucleus can significantly influence the type and potency of the biological response. Further research and biological evaluation are necessary to determine the specific bioactivities of this compound.
Logical Relationship of Carbazole Structure to Biological Activity:
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. ijrpc.com [ijrpc.com]
- 3. echemcom.com [echemcom.com]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1607470-08-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 1607470-08-5|this compound|BLD Pharm [bldpharm.com]
- 8. 2.1.1. Synthesis of 2,7-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole (2a) [bio-protocol.org]
- 9. Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. rsc.org [rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. 9H-Carbazole, 2-methyl- [webbook.nist.gov]
- 15. Carbazole(86-74-8) 13C NMR [m.chemicalbook.com]
- 16. ias.ac.in [ias.ac.in]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Unveiling the Structural Architecture of 2-(Methylthio)-9H-carbazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic analysis of carbazole derivatives, with a specific focus on the structural characteristics of compounds bearing a methylthio substituent at the 2-position of the 9H-carbazole core. While crystallographic data for the exact 2-(methylthio)-9H-carbazole scaffold is not extensively available in publicly accessible databases, this document outlines the generalized experimental protocols for synthesis and single-crystal X-ray diffraction based on studies of closely related carbazole derivatives. Furthermore, it presents a comparative analysis of crystallographic data from various substituted carbazoles to infer potential structural features of the title compounds.
Introduction to the Structural Significance of Carbazole Derivatives
Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure and extensive π-conjugated system provide a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The introduction of various substituents onto the carbazole ring system can profoundly influence their physicochemical properties, biological activity, and solid-state packing, making the determination of their three-dimensional structure through single-crystal X-ray diffraction a critical aspect of their development.
General Experimental Protocols
The determination of the crystal structure of carbazole derivatives involves two primary stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.
Synthesis and Crystallization
The synthesis of functionalized carbazoles can be achieved through various established methods, including the Bucherer-Bergs reaction, Graebe-Ullmann synthesis, and more recently, transition metal-catalyzed C-H functionalization. For the introduction of a methylthio group at the 2-position, a common strategy would involve the electrophilic substitution of a suitable carbazole precursor or the construction of the carbazole ring from a pre-functionalized biphenyl derivative.
Growing single crystals suitable for X-ray diffraction is a crucial and often challenging step. A general procedure for obtaining high-quality crystals is as follows:
-
Purification: The synthesized compound is meticulously purified, typically by column chromatography followed by recrystallization, to remove any impurities that might hinder crystal growth.
-
Solvent Selection: A range of solvents and solvent mixtures are screened to identify a system where the compound exhibits moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
-
Solvent Diffusion: A solution of the compound in a good solvent is carefully layered with a miscible "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the solution reduces the compound's solubility, leading to crystallization at the interface.
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, inducing crystallization.
-
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their structure is determined using X-ray diffraction. The general workflow for this process is outlined below.
Detailed Steps:
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or the Patterson function.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Comparative Crystallographic Data of Substituted Carbazole Derivatives
While specific crystallographic data for this compound derivatives is limited, analysis of related structures from the Cambridge Structural Database (CSD) can provide valuable insights into expected bond lengths, bond angles, and overall molecular geometry. The following table summarizes key crystallographic parameters for a selection of substituted carbazole derivatives.
| Compound Name | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Torsional Angles (°) |
| 9H-Carbazole | CARBAZ01 | Pnma | 7.772 | 19.182 | 5.725 | 90 | - |
| 2-Nitro-9H-carbazole | NICAZB | P2₁/c | 13.910 | 5.800 | 12.050 | 108.9 | C1-C2-N-O: ~1.5 |
| 2-Bromo-9H-carbazole | BRCBZL | P2₁/n | 12.015 | 14.155 | 6.101 | 94.8 | - |
| 9-Methyl-9H-carbazole | MECARZ | Pnma | 7.910 | 19.290 | 5.730 | 90 | - |
Data is illustrative and sourced from publicly available crystallographic databases. For precise values, refer to the original publications.
Based on these related structures, the carbazole core is expected to be nearly planar. The introduction of the methylthio group at the 2-position may induce minor distortions in the planarity of the adjacent benzene ring. The C-S bond length is anticipated to be in the range of 1.75-1.80 Å, and the C-S-C bond angle will likely be around 100-105°. The orientation of the methyl group relative to the carbazole ring will be a key conformational feature determined by steric and electronic factors.
Signaling Pathways and Logical Relationships
At present, there is no established signaling pathway directly and exclusively associated with this compound derivatives in the public domain. The biological activities of carbazole derivatives are diverse, ranging from anticancer to antimicrobial effects, and are highly dependent on the nature and position of the substituents. Elucidating the specific signaling pathways impacted by these compounds would require dedicated biological studies.
The logical relationship in the context of drug development for these compounds would follow a standard pipeline, as illustrated below.
Conclusion
The determination of the single-crystal X-ray structure of this compound derivatives is a pivotal step in understanding their structure-property relationships. This technical guide has provided a framework of generalized experimental protocols for their synthesis, crystallization, and crystallographic analysis, based on the wealth of information available for other substituted carbazoles. While specific quantitative data for the title compounds remains to be extensively reported, the comparative data presented herein offers valuable predictive insights into their likely structural features. The workflows provided serve as a roadmap for researchers and professionals in the field, from initial synthesis to potential therapeutic development. Further research is warranted to isolate and structurally characterize these specific derivatives to fully unlock their potential.
The Influence of Methylthio Substitution on the Electronic Properties of Carbazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of sulfur-containing functional groups onto the carbazole scaffold has emerged as a promising avenue for tailoring the electronic and photophysical properties of these versatile molecules. The introduction of the methylthio (-SCH₃) group, in particular, offers a nuanced approach to modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing charge transport characteristics, emission profiles, and overall device performance in organic electronics. This in-depth technical guide explores the synthesis, electronic properties, and experimental characterization of methylthio-substituted carbazoles, providing a comprehensive resource for researchers in materials science and drug development.
Core Electronic and Photophysical Data
The introduction of methylthio substituents significantly impacts the photoluminescence of the carbazole core. The following table summarizes the key photophysical data for 3,6-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole, a representative example of this class of compounds.
| Compound | Solvent | λem (nm) | ΦF (%) |
| 3,6-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole | Dichloromethane | 400 | 25 |
| Tetrahydrofuran | 402 | 24 | |
| Cyclohexane | 396 | 29 |
Experimental Protocols
A clear understanding of the methodologies used to synthesize and characterize these materials is crucial for reproducible research and development.
Synthesis of 3,6-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole
Materials:
-
3,6-dibromo-9-hexyl-9H-carbazole
-
2-methylthiophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 3,6-dibromo-9-hexyl-9H-carbazole (2.81 mmol), 2-methylthiophenylboronic acid (7.31 mmol), Pd(PPh₃)₄ (0.140 mmol), and K₂CO₃ (16.9 mmol).
-
Purge the flask with nitrogen.
-
Add a degassed mixture of THF and water (6:1 v/v, 58 mL) to the flask.
-
Stir the reaction mixture at reflux overnight.
-
After cooling to room temperature, extract the mixture with CH₂Cl₂.
-
Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of hexane and dichloromethane (20:1 v/v) as the eluent to yield the final product.
Photophysical Characterization
UV-Visible Absorption and Photoluminescence Spectroscopy:
UV-visible absorption spectra are typically recorded on a dual-beam spectrophotometer. Photoluminescence (PL) spectra are measured using a spectrofluorometer. For solution-state measurements, spectroscopic grade solvents are used to prepare dilute solutions of the sample in a 1 cm path length quartz cuvette.
Fluorescence Quantum Yield (ΦF) Determination:
The fluorescence quantum yield is determined using a relative method with a well-characterized standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
To minimize re-absorption effects, the absorbance of the solutions at the excitation wavelength should be kept below 0.1.
Electrochemical Characterization
Cyclic Voltammetry (CV):
Cyclic voltammetry is employed to determine the oxidation and reduction potentials of the compounds, from which the HOMO and LUMO energy levels can be estimated.
Experimental Setup:
-
A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., saturated calomel electrode - SCE).
-
The measurements are performed in a deoxygenated solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - Bu₄NPF₆) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
The potential is swept at a constant scan rate (e.g., 100 mV/s).
Data Analysis: The onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc⁺) as an external standard (E½ = 0.38 V vs. Ag/AgCl):
HOMO (eV) = -[E_ox^onset - E½(Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red^onset - E½(Fc/Fc⁺) + 4.8]
Visualizing Methodologies and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the study of methylthio-substituted carbazoles.
Solubility Profile of 2-(Methylthio)-9H-carbazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylthio)-9H-carbazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing detailed experimental protocols for researchers to determine its solubility in various organic solvents. Additionally, it offers qualitative solubility insights based on the properties of the parent carbazole molecule and related derivatives.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. To facilitate research and development, this guide provides standardized protocols for determining solubility. The following table is provided as a template for researchers to populate with their experimental findings.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Acetone | 25 | Data not available | Data not available | Data not available | Gravimetric/UV-Vis |
| e.g., Dichloromethane | 25 | Data not available | Data not available | Data not available | Gravimetric/UV-Vis |
| e.g., Ethanol | 25 | Data not available | Data not available | Data not available | Gravimetric/UV-Vis |
| e.g., Hexane | 25 | Data not available | Data not available | Data not available | Gravimetric/UV-Vis |
| e.g., Toluene | 25 | Data not available | Data not available | Data not available | Gravimetric/UV-Vis |
| e.g., N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Data not available | Gravimetric/UV-Vis |
Note: The solubility of carbazole and its derivatives is influenced by the polarity of the solvent and the temperature.[1] Generally, solubility increases with rising temperature.
Qualitative Solubility Insights
While quantitative data is absent, inferences on the solubility of this compound can be drawn from the known properties of carbazole and the solvents used in the synthesis of similar compounds.
The parent compound, 9H-carbazole, is known to be:
-
Soluble in acetone, pyridine, and quinoline.[2]
-
Slightly soluble in ethanol, ether, and benzene.[2]
-
Sparingly soluble in water due to its non-polar aromatic structure.[1]
In the synthesis of a structurally related compound, 2,7-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole, a mixture of hexane and dichloromethane was used as the eluent for purification via flash column chromatography.[3] This indicates that this compound is likely to be soluble in chlorinated solvents like dichloromethane and non-polar solvents like hexane. The presence of the methylthio group may slightly alter the polarity and, consequently, the solubility profile compared to the parent carbazole.
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, the following established methods are recommended.
Gravimetric Method (Equilibrium Method)
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid residue by filtration or centrifugation.
-
Solvent Evaporation: Accurately measure a specific volume of the clear, saturated solution into a pre-weighed, dry container.
-
Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the solute is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used.
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Visible range. It relies on the Beer-Lambert law, which relates absorbance to concentration.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Spectral Analysis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plotting: Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Dilution: Accurately dilute a known volume of the saturated supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound using the equilibrium method.
References
An In-depth Technical Guide on the Thermal Stability of 2-(Methylthio)-9H-carbazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 2-(Methylthio)-9H-carbazole and its broader class of derivatives. While specific quantitative thermal analysis data for this compound is not extensively available in the public domain, this document synthesizes information on the thermal properties of the carbazole scaffold and various substituted derivatives to infer its likely thermal behavior. The high thermal stability of the carbazole core is a key feature that makes these compounds valuable in fields such as organic electronics.[1][2]
Carbazole and its derivatives are recognized for their robust chemical and thermal stability, good hole-transporting properties, and tunable electronic structures, making them crucial components in the development of optoelectronic and photovoltaic devices.[2] Their inherent rigidity and high thermal stability are advantageous for applications requiring stable amorphous films and high glass transition temperatures.
Quantitative Thermal Analysis of Carbazole Derivatives
The following table summarizes the thermal stability data for several carbazole derivatives as reported in the scientific literature. This data provides a baseline for understanding the thermal properties of the carbazole scaffold when functionalized with various substituents.
| Compound | Td (°C) (5% weight loss) | Tm (°C) | Tg (°C) | Reference |
| 9H-Carbazole (untreated control) | Not Reported | 245.54 | - | --INVALID-LINK-- |
| 9H-Carbazole (biofield treated) | Not Reported | 247.53 | - | --INVALID-LINK-- |
| Novel Carbazole Derivative 7a | 291 | 95 | - | --INVALID-LINK--[1] |
| Novel Carbazole Derivative 7b | 307 | 86 | - | --INVALID-LINK--[1] |
| 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) | 238 | 88 | - | --INVALID-LINK-- |
| Poly(9-(heptadecan-9-yl)-9H-carbazole-alt-4,7-di(thieno[3,2-b]thiophen-2-yl)benzo[c][1][2][3]thiadiazole) (PCDTTBT-1) | 433 | - | 64 | --INVALID-LINK-- |
| Poly(3,6-difluoro-9-(heptadecan-9-yl)-9H-carbazole-alt-4,7-di(thieno[3,2-b]thiophen-2-yl)benzo[c][1][2][3]thiadiazole) (PFCDTTBT-2) | 452 | - | 67 | --INVALID-LINK-- |
Td = Decomposition Temperature, Tm = Melting Temperature, Tg = Glass Transition Temperature
The data indicates that carbazole derivatives generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C. The substitution pattern and the nature of the functional groups can influence the specific thermal properties. For instance, polymeric carbazole derivatives show very high decomposition temperatures, making them suitable for high-performance electronic applications.
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.
Objective: To determine the decomposition temperature (Td) of the carbazole derivative.
Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or Netzsch TG 209 F3 Tarsus).
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).
-
Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace.
-
Atmosphere: An inert atmosphere is established by purging the furnace with nitrogen gas at a constant flow rate (e.g., 30 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[1]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically reported as the temperature at which 5% weight loss occurs (Td).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points (Tm) and glass transition temperatures (Tg).
Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of the carbazole derivative.
Instrumentation: A differential scanning calorimeter (e.g., Netzsch DSC 214 Polyma or TA Instruments Q-20).
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is weighed and hermetically sealed in an aluminum pan.[2] An empty, sealed aluminum pan is used as a reference.[2]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: The cell is purged with an inert gas, such as nitrogen.
-
Temperature Program: A heat-cool-heat cycle is typically employed.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point (e.g., 300°C) at a constant rate (e.g., 10°C/min or 20°C/min).[1][2]
-
Cooling Scan: The sample is then cooled back to a low temperature (e.g., room temperature) at a controlled rate.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first to observe the glass transition and melting of the now thermally-conditioned sample.
-
-
Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and step changes in the baseline corresponding to glass transitions.
Visualizations
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
References
An In-depth Technical Guide on the Electrochemical Behavior of 2-(Methylthio)-9H-carbazole
Introduction
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, renowned for their unique electronic and photophysical properties. These characteristics make them highly valuable in the development of organic electronic materials, including organic light-emitting diodes (OLEDs), solar cells, and sensors. The electrochemical behavior of carbazoles, particularly their oxidative polymerization, is fundamental to these applications. This guide focuses on the predicted electrochemical characteristics of 2-(Methylthio)-9H-carbazole, offering insights for researchers, scientists, and professionals in drug development and materials science. The introduction of a methylthio (-SCH₃) group at the 2-position of the carbazole ring is anticipated to modulate its electronic properties and, consequently, its electrochemical behavior.
Predicted Electrochemical Properties
The electrochemical behavior of carbazole is dominated by the oxidation of the carbazole nucleus. The introduction of a substituent, such as the methylthio group, is expected to influence the oxidation potential and the properties of any resulting polymeric films.
Oxidation Mechanism
The electrochemical oxidation of carbazole derivatives typically proceeds through the formation of a radical cation.[1][2] This initial one-electron oxidation is followed by a coupling reaction, most commonly at the 3 and 6 positions, which are the most electron-rich centers. This dimerization is then followed by further oxidation and coupling to form a polymer film on the electrode surface.[1] The general mechanism is an ECE (Electron-transfer, Chemical reaction, Electron-transfer) process.
For this compound, the primary oxidation is expected to occur on the carbazole ring, leading to a radical cation. The methylthio group, being an electron-donating group, is anticipated to lower the oxidation potential compared to unsubstituted carbazole. The polymerization would then proceed via coupling at the unsubstituted 3, 6, or other available positions.
Influence of the 2-(Methylthio) Substituent
The methylthio (-SCH₃) group is known to be an electron-donating group through resonance. This increased electron density on the carbazole ring is expected to have the following effects:
-
Lower Oxidation Potential: The electron-donating nature of the methylthio group will likely make the carbazole ring easier to oxidize, resulting in a lower anodic peak potential compared to unsubstituted 9H-carbazole.
-
Polymer Properties: The presence of the methylthio group could influence the morphology, conductivity, and electrochromic properties of the resulting polymer film. The sulfur atom in the methylthio group can also be a site for further chemical or electrochemical reactions under more extreme potential conditions.
Quantitative Data Summary
As no direct experimental data for this compound is available, the following table presents expected values based on the known electrochemical behavior of carbazole and the predicted influence of the methylthio substituent. These values should be considered as estimates to be confirmed by experimental investigation.
| Parameter | Expected Value (vs. Ag/AgCl) | Notes |
| Monomer Oxidation Potential (Epa) | +0.8 to +1.0 V | The oxidation potential is expected to be lower than that of unsubstituted carbazole (approx. +1.1 to +1.3 V) due to the electron-donating methylthio group.[1] |
| Polymer Redox Potential (E0') | +0.5 to +0.7 V | The polymer film is typically easier to oxidize than the monomer. This potential represents the p-doping/dedoping process of the polymer. |
| HOMO Energy Level | -5.2 to -5.4 eV | Estimated from the onset of oxidation, this value is crucial for assessing the suitability of the material for hole-injection/transport layers in electronic devices. |
| LUMO Energy Level | -2.0 to -2.2 eV | Often estimated from the HOMO level and the optical bandgap. |
| Electrochemical Bandgap | 2.8 to 3.2 eV | The difference between the onset of oxidation and reduction potentials. This provides an indication of the electronic band structure of the material. |
Experimental Protocols
The following section outlines a detailed methodology for the electrochemical characterization of this compound.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE), platinum (Pt) disk electrode, or indium tin oxide (ITO) coated glass.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or mesh.
-
Solvent: Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂), electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄).
-
Analyte: 1-10 mM this compound.
Instrumentation
A potentiostat/galvanostat capable of performing cyclic voltammetry, chronoamperometry, and other standard electrochemical techniques.
Procedure for Cyclic Voltammetry
-
Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then in the solvent to be used, and dry under a stream of nitrogen.
-
Electrochemical Cell Setup: Assemble a three-electrode cell containing the analyte solution (1-10 mM this compound in 0.1 M supporting electrolyte/solvent).
-
Deaeration: Purge the solution with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry of the Monomer:
-
Scan the potential from an initial value where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (e.g., +1.5 V) and back to the initial potential.
-
Perform this single scan at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.
-
-
Electropolymerization:
-
To deposit a polymer film, perform multiple cycles of the potential scan (e.g., 10-20 cycles) in the same potential window used for the monomer oxidation. An increase in the peak currents with each cycle indicates the growth of a conductive polymer film.
-
-
Characterization of the Polymer Film:
-
After polymerization, carefully rinse the modified electrode with the pure solvent to remove any unreacted monomer.
-
Transfer the polymer-coated electrode to a fresh electrochemical cell containing only the supporting electrolyte and solvent (monomer-free solution).
-
Record the cyclic voltammogram of the polymer film to study its redox behavior, stability, and ion-transport properties.
-
Visualizations
Proposed Electropolymerization Pathway
References
A Technical Guide to the Hole-Transporting Properties of Carbazole-Based Materials
For Researchers, Scientists, and Professionals in Organic Electronics and Materials Science
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of carbazole-based materials as efficient hole transporters in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This document details the key properties of these materials, outlines experimental protocols for their evaluation, and presents a comparative analysis of their performance.
Introduction to Carbazole-Based Hole-Transporting Materials
Carbazole is a nitrogen-containing heterocyclic aromatic compound that has emerged as a cornerstone in the design of high-performance organic electronic materials.[1] Its rigid and planar structure, coupled with its electron-rich nature, provides excellent hole-transporting capabilities.[1] Carbazole derivatives are known for their high thermal and electrochemical stability, good film-forming properties, and the ease with which they can be functionalized at various positions (N-9, C-3, C-6, C-2, and C-7). This versatility allows for the fine-tuning of their electronic and physical properties to meet the specific requirements of different device architectures.
In recent years, carbazole-based materials have gained significant traction as viable alternatives to the commonly used but expensive hole-transporting material (HTM), spiro-OMeTAD, in perovskite solar cells.[2][3][4] Their tunable energy levels, high hole mobility, and excellent stability contribute to the fabrication of efficient and long-lasting solar cell devices. Similarly, in OLEDs, carbazole derivatives are employed as host materials in the emissive layer and as hole-transporting layers, facilitating efficient charge injection and transport, which leads to improved device performance.[5][6][7]
Key Properties of Carbazole-Based Hole-Transporting Materials
The performance of a hole-transporting material is determined by a combination of its electronic, optical, and thermal properties. For carbazole-based materials, these properties can be tailored through strategic molecular design.
Electronic Properties
Ionization Potential (IP) and HOMO Level: The ionization potential, which corresponds to the highest occupied molecular orbital (HOMO) energy level, is a critical parameter for efficient hole injection and extraction. For use in perovskite solar cells, the HOMO level of the HTM should be well-aligned with the valence band of the perovskite absorber to ensure efficient hole transfer. For OLEDs, the HOMO level needs to be aligned with the work function of the anode and the HOMO of the emissive layer to facilitate hole injection. Carbazole-based materials typically possess ionization potentials in the range of 5.2 to 6.1 eV.[8][9]
Hole Mobility (μh): High hole mobility is essential for efficient charge transport through the HTL, minimizing charge recombination and improving device performance. The hole mobility of carbazole derivatives can vary significantly depending on their molecular structure and packing in the solid state, with reported values often in the range of 10⁻⁵ to 10⁻³ cm²/Vs.[4][10]
Thermal Properties
Glass Transition Temperature (Tg): A high glass transition temperature is crucial for the morphological stability of the amorphous thin films used in organic electronic devices, preventing crystallization and degradation at elevated operating temperatures. Many carbazole derivatives exhibit high Tg values, often exceeding 120°C.[5]
Thermal Stability: Thermogravimetric analysis (TGA) is used to assess the thermal stability of these materials. Carbazole-based HTMs generally exhibit good thermal stability, with decomposition temperatures often above 350°C, ensuring their integrity during device fabrication and operation.
Quantitative Data of Representative Carbazole-Based HTMs
The following tables summarize key quantitative data for a selection of carbazole-based hole-transporting materials, providing a basis for comparison with the widely used spiro-OMeTAD.
| Material Name/Acronym | Ionization Potential (IP) / HOMO Level (eV) | Hole Mobility (μh) (cm²/Vs) | Glass Transition Temperature (Tg) (°C) |
| Spiro-OMeTAD (Reference) | ~5.1 - 5.2 | ~10⁻⁵ - 10⁻⁴[2][4] | 125[4] |
| V1209 | 5.37 | 1.1 x 10⁻⁵ | 192 |
| V1221 | 5.39 | 2.0 x 10⁻⁵ | 184 |
| V1225 | 5.38 | 1.5 x 10⁻⁵ | 188 |
| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | 5.25 | - | - |
| Me-4PACz | - | - | - |
| CZ-1 | - | - | - |
| CZ-2 | - | - | - |
| Material Name/Acronym | Device Architecture | Power Conversion Efficiency (PCE) (%) |
| Spiro-OMeTAD (Reference) | n-i-p Perovskite Solar Cell | >20% |
| V1209 | n-i-p Perovskite Solar Cell | 17.8% |
| V1221 | n-i-p Perovskite Solar Cell | 16.5% |
| V1225 | n-i-p Perovskite Solar Cell | 17.5% |
| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | Planar Perovskite Solar Cell | 17.8%[11] |
| Me-4PACz | Inverted (p-i-n) Perovskite Solar Cell | 20.7%[12] |
| CZ-1 | Solution-processed OLED | - |
| CZ-2 | Solution-processed OLED | EQE up to 9.5%[6] |
Synthesis of Carbazole-Based Materials
The synthesis of carbazole-based HTMs often involves well-established organic chemistry reactions, allowing for facile production and modification.
General Synthesis of a Carbazole-based HTM
Caption: General synthetic workflow for carbazole-based HTMs.
Example Synthesis: 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole
This material can be synthesized in a facile three-step process. The synthesis involves the ethylation of the carbazole nitrogen, followed by bromination at the 1, 3, 6, and 8 positions, and finally a Buchwald-Hartwig amination with N,N-di(p-methoxyphenyl)amine.[11]
Experimental Protocols
Accurate characterization of the physical and electronic properties of carbazole-based HTMs is crucial for predicting their performance in devices. The following sections detail the standard experimental protocols for key characterization techniques.
Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Experimental Setup:
-
Working Electrode: Platinum (Pt) or Glassy Carbon Electrode.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum (Pt) wire.
-
Electrolyte Solution: Typically a 0.1 M solution of a non-aqueous electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) in a dry, deoxygenated solvent like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).
-
Analyte Concentration: Approximately 1-5 mM.
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal reference.
Procedure:
-
The analyte is dissolved in the electrolyte solution.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.
-
A cyclic voltammogram is recorded by scanning the potential of the working electrode.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO levels are calculated using the following empirical formulas, referencing the ferrocene internal standard (assuming the HOMO of ferrocene is -4.8 eV relative to vacuum):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Caption: Workflow for HOMO/LUMO determination using Cyclic Voltammetry.
Hole Mobility Measurement
The Time-of-Flight technique directly measures the drift mobility of charge carriers in a material.
Experimental Setup:
-
Sample Structure: A thick film (typically several micrometers) of the carbazole-based material is sandwiched between two electrodes, one of which is semi-transparent (e.g., ITO or thin metal).
-
Light Source: A pulsed laser with a short pulse width (e.g., a nitrogen laser at 337 nm) is used to generate a sheet of charge carriers near the semi-transparent electrode.
-
Measurement Circuit: A voltage source applies an electric field across the sample, and an oscilloscope measures the transient photocurrent.
Procedure:
-
A voltage is applied across the sample.
-
A short laser pulse generates electron-hole pairs near the top electrode.
-
Under the applied electric field, holes drift across the film towards the counter electrode.
-
The transient photocurrent is recorded by the oscilloscope. The time it takes for the carriers to traverse the film is the transit time (t_T).
-
The hole mobility (μh) is calculated using the formula:
-
μh = d² / (V * t_T) where d is the film thickness and V is the applied voltage.
-
The SCLC method is used to determine the charge carrier mobility from the current-voltage (I-V) characteristics of a single-carrier device.
Device Architecture (Hole-Only Device):
-
A hole-only device is fabricated with the carbazole-based material as the active layer, sandwiched between two electrodes with high work functions to facilitate hole injection and block electron injection (e.g., ITO/PEDOT:PSS/Carbazole HTL/Au).
Procedure:
-
The current density (J) is measured as a function of the applied voltage (V).
-
The J-V characteristic in the SCLC region is described by the Mott-Gurney law:
-
J = (9/8) * ε₀ * εr * μh * (V²/d³) where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, μh is the hole mobility, V is the voltage, and d is the thickness of the active layer.
-
-
The hole mobility is extracted by fitting the experimental J-V data to this equation.
Caption: Overview of hole mobility measurement techniques.
Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the material.
Procedure:
-
A small sample of the material is placed in a TGA instrument.
-
The sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Device Fabrication Protocols
Perovskite Solar Cell (Inverted p-i-n Architecture)
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability and work function of the ITO.
Device Fabrication:
-
A hole-transporting layer of a carbazole-based material is deposited onto the ITO substrate, often by spin-coating. For cross-linkable materials, a thermal annealing step is performed to induce polymerization.
-
The perovskite absorber layer is then deposited on top of the HTL, typically by spin-coating a precursor solution followed by an anti-solvent dripping step and thermal annealing.
-
An electron-transporting layer (e.g., PCBM) is spin-coated on the perovskite layer.
-
A buffer layer (e.g., BCP) and a metal top electrode (e.g., silver or aluminum) are deposited by thermal evaporation.
Caption: Layer-by-layer fabrication of an inverted perovskite solar cell.
Solution-Processed Organic Light-Emitting Diode (OLED)
Substrate Preparation:
-
ITO-coated glass substrates are cleaned as described for PSCs.
Device Fabrication:
-
A hole-injection layer (HIL), such as PEDOT:PSS, is spin-coated onto the ITO.
-
The carbazole-based hole-transporting layer is then deposited by spin-coating from a suitable solvent.
-
The emissive layer (EML) is spin-coated on top of the HTL.
-
An electron-transporting layer (ETL), an electron-injection layer (EIL, e.g., LiF), and a metal cathode (e.g., aluminum) are sequentially deposited by thermal evaporation.
Conclusion
Carbazole-based materials represent a highly promising class of hole-transporting materials for organic electronic devices. Their excellent and tunable electronic properties, combined with high thermal stability and synthetic accessibility, make them ideal candidates for replacing expensive benchmark materials and for advancing the performance and stability of perovskite solar cells and OLEDs. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to design, synthesize, and characterize novel carbazole-based materials for next-generation organic electronics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Ionization potentials and metabolic activations of carbazole and acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Researchers design efficient inverted perovskite solar cell based on methyl-substituted carbazole HTL | Perovskite-Info [perovskite-info.com]
A Technical Guide to the Role of the Methylthio Group in Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbazole scaffold is a cornerstone in the fields of medicinal chemistry and materials science, renowned for its versatile biological and photophysical properties.[1][2] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its characteristics to suit specific applications. Among the various functional groups employed, the methylthio (-SCH₃) moiety plays a multifaceted and critical role. This technical guide provides an in-depth exploration of the influence of the methylthio group on the biological activity, optoelectronic properties, and synthetic accessibility of carbazole derivatives. By modulating physicochemical properties such as lipophilicity and metabolic stability, the methylthio group significantly impacts the pharmacological profile of these compounds.[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex mechanisms and workflows to offer a comprehensive resource for professionals in drug discovery and materials science.
Role in Modulating Biological Activity
The introduction of a methylthio group or a related thioalkyl chain onto the carbazole nucleus can profoundly influence its interaction with biological targets. This is particularly evident in the development of anticancer agents, where the sulfur-containing moiety contributes to both potency and mechanism of action.
Anticancer Activity
Research into N-thioalkylcarbazoles has revealed their potential as potent anti-proliferative agents. Specific derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231) and uterine (HeLa, ISHIKAWA) cancers, while showing reduced impact on non-tumoral cells.[5]
The compound 9-(nonane-1-thiol)-9H-carbazole (5c) , for instance, exhibits notable activity, which is attributed to its ability to trigger the intrinsic apoptotic pathway through the inhibition of Topoisomerase II.[5] This mechanism is a critical target in cancer chemotherapy, as its disruption leads to DNA damage and subsequent programmed cell death in cancer cells.
| Compound ID | R Group (at N-9 Position) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. MDA-MB-231 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. ISHIKAWA | Reference |
| 5a | -(CH₂)₉-SH | 50.4 ± 0.96 | 39.9 ± 0.52 | 12.8 ± 0.62 | 19.2 ± 1.13 | [5] |
| 5c | -(CH₂)₉-SH (with Br at C-3, C-6) | 54.9 ± 1.00 | 27.2 ± 0.75 | 11.3 ± 0.63 | 15.7 ± 0.95 | [5] |
| Ellipticine | (Reference Drug) | 0.4 ± 0.05 | 0.9 ± 0.08 | 0.3 ± 0.04 | 0.8 ± 0.09 | [5] |
Data represents the mean ± standard deviation of at least three independent experiments.
The mechanism of action for the most active compound, 5c , involves a cascade of events initiated by the inhibition of Topoisomerase II, as illustrated in the signaling pathway below.
Role in Modulating Optoelectronic Properties
The methylthio group serves as a powerful modulator of the photophysical characteristics of carbazole derivatives. Its presence can be leveraged to create redox-switchable fluorophores, which have potential applications in optical sensors and devices.[6]
When a methylthio group is attached directly to the carbazole ring, it makes the molecule susceptible to oxidation. The sulfur atom can be oxidized from a methylthio (-SCH₃) state to a methylsulfinyl (-S(O)CH₃) state.[6] This chemical transformation induces a significant hypsochromic shift (blue shift) in the compound's emission spectrum. This reversible redox process allows for the fine-tuning of the material's optical properties.[6]
| Compound | Oxidation State | Absorption λmax (nm) | Emission λmax (nm) | Description | Reference |
| 3a | Methylthio (-SCH₃) | 388 | 468 | Standard emission | [6] |
| 3b | Methylsulfinyl (-S(O)CH₃) | 370 | 436 | Hypsochromic shift (blue-shifted) | [6] |
Compound corresponds to 2,7-bis(4-hexylphenyl)-9-methyl-3,6-bis(methylthio)-9H-carbazole (3a) and its oxidized form (3b). Data recorded in dichloromethane.
The logical relationship between the oxidation state of the sulfur and the resulting optical properties is depicted below.
Role in Chemical Synthesis
Beyond modifying the final properties of the molecule, the methylthio group can also play a crucial role as a directing group in the synthesis of complex carbazoles. The use of a 2-(methylthio)aniline moiety is an established strategy for achieving site-selective C-H functionalization, a powerful tool for building molecular complexity.[7]
In this approach, the sulfur atom of the methylthio group and the nitrogen atom of the aniline coordinate to a transition metal catalyst (e.g., Palladium). This chelation effect positions the catalyst in close proximity to a specific C-H bond on the carbazole precursor, enabling its selective activation and functionalization (e.g., arylation, alkylation). This methodology provides precise control over the substitution pattern, which is often challenging to achieve through classical electrophilic substitution reactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Provided below are condensed protocols for the synthesis and biological evaluation of methylthio-containing carbazole derivatives based on published literature.
Synthesis of 2,7-bis(4-hexylphenyl)-9-methyl-3,6-bis(methylthio)-9H-carbazole (3a)[6]
-
Starting Material Preparation : The precursor, 3,6-dibromo-2,7-bis(4-hexylphenyl)-9-methyl-9H-carbazole (510 mg, 0.776 mmol), is dissolved in anhydrous tetrahydrofuran (THF, 30 mL) under a nitrogen atmosphere.
-
Lithiation : The solution is cooled to -78 °C. n-Butyllithium (2.5 M in hexane, 0.78 mL, 1.9 mmol) is added carefully, and the mixture is stirred for 1 hour at this temperature.
-
Thiolation : Dimethyl disulfide (0.17 mL, 1.9 mmol) is added dropwise to the reaction mixture.
-
Reaction Completion : The mixture is allowed to warm to room temperature and is stirred overnight.
-
Work-up and Purification : The reaction is quenched, and the crude product is extracted. Purification is performed by flash column chromatography to yield the final product.
Synthesis of N-thioalkylcarbazoles (e.g., Compound 5a)[5]
-
Carbazole Alkylation : A solution of carbazole (1.0 equiv) in dimethylformamide (DMF) is treated with sodium hydride (NaH, 1.2 equiv) at 0 °C for 30 minutes.
-
Chain Introduction : 1,9-Dibromononane (1.2 equiv) is added, and the mixture is stirred at room temperature for 12 hours. The crude product, 9-(9-bromononyl)-9H-carbazole, is purified by column chromatography.
-
Thiol Formation : The purified intermediate (1.0 equiv) is dissolved in ethanol and refluxed with thiourea (2.0 equiv) for 24 hours.
-
Hydrolysis : The solvent is evaporated, and the residue is refluxed with an aqueous solution of sodium hydroxide (NaOH) for 12 hours.
-
Purification : After acidic work-up and extraction, the final product, 9-(9-mercaptononyl)-9H-carbazole, is purified by column chromatography.
Antiproliferative Activity Assay (MTT Assay)[5]
-
Cell Seeding : Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment : Cells are treated with various concentrations of the carbazole derivatives (or a vehicle control) and incubated for an additional 72 hours.
-
MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours at 37 °C.
-
Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Conclusion
The methylthio group is a highly strategic functional moiety in the design of novel carbazole derivatives. Its role extends from being a key determinant of biological activity, particularly in the development of Topoisomerase II-inhibiting anticancer agents, to acting as a redox-sensitive switch for tuning optoelectronic properties. Furthermore, its application as a directing group in synthetic chemistry opens pathways to previously inaccessible, regioselectively functionalized carbazoles. The data and protocols summarized in this guide underscore the importance of the methylthio group and provide a foundation for future research aimed at harnessing its unique characteristics for the development of advanced pharmaceuticals and functional materials.
References
- 1. echemcom.com [echemcom.com]
- 2. mdpi.com [mdpi.com]
- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
Synthesis of Novel Carbazole Hydrazine-Carbothioamide Scaffolds: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, characterization, and biological evaluation of promising carbazole-based compounds for researchers, scientists, and drug development professionals.
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with carbazole derivatives emerging as a particularly promising class. Their rigid, planar structure and electron-rich nature make them ideal scaffolds for developing new drugs with a wide range of biological activities. This technical guide focuses on the synthesis of novel carbazole hydrazine-carbothioamide scaffolds, which have demonstrated potent antioxidant, anticancer, and antimicrobial properties. Recent studies have highlighted their potential as inhibitors of crucial cellular pathways, including Topoisomerase II and the PI3K/Akt/mTOR signaling cascade, making them attractive candidates for further development in oncology and infectious disease research.
Synthetic Pathways and Methodologies
The synthesis of carbazole hydrazine-carbothioamide derivatives typically follows a multi-step reaction sequence. The general workflow involves the initial preparation of a carbazole-containing starting material, followed by the introduction of the hydrazine-carbothioamide moiety.
Caption: General workflow for the synthesis of carbazole hydrazine-carbothioamide scaffolds.
Experimental Protocol: Synthesis of 2-(2-(9H-carbazol-9-yl)acetyl)-N-substituted-hydrazine-1-carbothioamide (4a-z)
A solution of 2-(9H-carbazol-9-yl)acetohydrazide (4.18 mmol, 1.0 g) is prepared in ethanol. To this solution, an equimolar amount of the respective isothiocyanate (4.18 mmol) is added. The resulting mixture is then refluxed for a period of 5 hours.[1] After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol or by flash column chromatography.[2]
Characterization Data
The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their chemical structures.
| Compound | Molecular Formula | Yield (%) | m.p. (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO, δ ppm) | HRMS (m/z) [M+H]+ |
| Intermediate | C14H13N3O | 81 | 239-241 | 9.54 (s, 1H), 8.20–8.12 (m, 2H), 7.56 (d, J = 8.3 Hz, 2H), 7.45 (dd, J = 8.3, 7.1 Hz, 2H), 7.22 (td, J = 7.6, 1.0 Hz, 2H), 4.99 (s, 2H), 4.33 (d, J = 4.3 Hz, 2H) | 167.23, 141.04, 126.09, 122.69, 120.60, 120.55, 119.45, 109.91, 44.67 | Calcd: 240.1137, Found: 240.1135 |
| 4f | C21H18N5O3S | - | - | 11.01–9.82 (m, 3H), 8.38–8.09 (m, 4H), 7.93 (s, 2H), 7.72–7.53 (m, 2H), 7.46 (t, J = 7.5 Hz, 2H), 7.23 (td, J = 7.4, 3.3 Hz, 2H), 5.20 (s, 2H) | 171.34, 146.01, 141.19, 141.04, 126.17, 126.03, 125.14, 124.30, 122.74, 120.67, 120.15, 119.61, 119.45, 109.97, 109.88, 44.55 | Calcd: 420.1130, Found: 420.1133 |
| 4k | C21H18ClN4OS | - | - | - | 171.38, 167.88, 141.20, 141.06, 138.50, 128.62, 126.14, 126.02, 122.73, 120.66, 120.62, 119.59, 119.44, 109.95, 109.83, 44.54 | Calcd: 409.0890, Found: 409.1523 |
| 4p | C22H19N4O2S | 86 | 169-171 | 10.32 (s, 1H), 9.43 (s, 1H), 8.16 (d, J = 7.7 Hz, 2H), 7.55 (d, J = 8.2 Hz, 2H), 7.51–7.37 (m, 3H), 7.32 (d, J = 4.3 Hz, 4H), 7.29–7.19 (m, 3H), 5.12 (s, 2H), 4.81 (d, J = 6.0 Hz, 2H) | 177.70, 168.51, 165.48, 141.03, 133.64, 132.24, 129.33, 129.20, 128.91, 128.78, 126.22, 122.74, 120.67, 119.66, 119.63, 109.99, 44.21 | Calcd: 403.1229, Found: 403.2189 |
Note: The intermediate is 2-(9H-carbazol-9-yl)acetohydrazide. Data sourced from[2].
Biological Activity and Mechanism of Action
Carbazole hydrazine-carbothioamide scaffolds have been extensively evaluated for their biological activities, revealing their potential as therapeutic agents.
Anticancer Activity
Several derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. For instance, compounds C1 and C3 were identified as potent inhibitors of Topoisomerase II, with IC50 values ranging from 2.14 to 8.27 µM and 2.39 to 7.73 µM, respectively, against HeLa, A549, LNCaP, and MG63 cancer cell lines.[3] These compounds act as non-intercalative catalytic inhibitors of Topo II by blocking the ATP-binding site of the enzyme.[3]
Another study highlighted compounds 4o and 4r as having significant anticancer effects on MCF-7 breast cancer cells, with IC50 values of 2.02 and 4.99 µM, respectively.[2][4] Compound 4o was found to target the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation.[2][4] This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.[2][4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Compound 4o.
Antioxidant Activity
The radical scavenging capabilities of these compounds have been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[2][4] Notably, compounds 4h and 4y exhibited potent antioxidant activities with IC50 values of 0.73 and 0.38 µM, respectively, which were lower than the positive control, acarbose.[2][4]
Antimicrobial Activity
Selected compounds have also been evaluated for their antimicrobial properties. Compound 4o demonstrated significant activity against the bacteria S. aureus and E. coli, as well as antifungal effects against C. albicans.[2][4]
Biological Evaluation Protocols
Antiproliferative Activity Assay (MTT Assay)
MCF-7 cancer cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours. Following treatment, MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.
DPPH Radical Scavenging Assay
A solution of DPPH in methanol is prepared. Different concentrations of the test compounds are added to the DPPH solution. The mixtures are incubated in the dark for 30 minutes, and the absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Conclusion and Future Directions
The carbazole hydrazine-carbothioamide scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds. The significant anticancer, antioxidant, and antimicrobial activities observed for several derivatives warrant further investigation. Future research should focus on optimizing the lead compounds to improve their potency and selectivity, as well as conducting in-depth mechanistic studies and in vivo evaluations to assess their therapeutic potential. Molecular docking simulations have also supported the favorable binding of these compounds to their respective targets, further endorsing their promise as drug candidates.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(Methylthio)-9H-carbazole Derivatives for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(methylthio)-9H-carbazole are emerging as a promising class of materials in the field of organic electronics. Their unique molecular structure, featuring the electron-rich carbazole core functionalized with a methylthio group, imparts desirable photophysical and electrochemical properties. These characteristics make them suitable for a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). This technical guide provides a comprehensive overview of the synthesis, properties, and device applications of these materials, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several synthetic routes. A common approach involves the introduction of the methylthio group onto the carbazole backbone, followed by further functionalization at various positions.
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for preparing functionalized this compound derivatives.
Caption: General synthetic route for this compound derivatives.
Detailed Experimental Protocols
Synthesis of 2,7-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole:
A detailed protocol for the synthesis of 2,7-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole has been reported.[1] In a round-bottom flask, 2,7-dibromo-9-hexyl-9H-carbazole (2.80 mmol), 2-methylthiophenylboronic acid (7.28 mmol), Pd(PPh₃)₄ (0.139 mmol), and K₂CO₃ (16.8 mmol) are placed. The system is purged with nitrogen, and a previously purged mixture of THF and water (6:1 v/v, 58 mL) is added. The mixture is stirred at reflux overnight. After extraction with CH₂Cl₂, the organic layer is dried over MgSO₄, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography using a mixture of hexane and dichloromethane (20:1 v/v) as the eluent to yield the final product as a white solid.[1]
Synthesis of 2,7-bis(4-hexylphenyl)-9-methyl-3,6-bis(methylthio)-9H-carbazole:
For the synthesis of this derivative, 2,7-bis(4-hexylphenyl)-9-methyl-9H-carbazole is dissolved in anhydrous THF under a nitrogen atmosphere and cooled to -78 °C.[2] n-Butyllithium is then added carefully and stirred for one hour. Subsequently, dimethyl disulfide is added dropwise, and the mixture is stirred at room temperature overnight. The crude product is purified by flash column chromatography using a mixture of hexane and dichloromethane (10:1 v/v) as the eluent.[2]
Physicochemical Properties
The electronic properties of this compound derivatives are crucial for their performance in organic electronic devices. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with the resulting bandgap, dictate the charge injection and transport characteristics.
| Derivative | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference |
| (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid (MeS-4PACz) | -5.35 | -2.05 | 3.30 | [Calculated from data in source 20] |
| Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) | -5.3 | - | - | [3] |
Applications in Organic Electronics
Organic Solar Cells (OSCs)
Derivatives of this compound have demonstrated significant potential as donor materials or interfacial layers in organic solar cells. Their tunable energy levels and good film-forming properties contribute to efficient charge generation and collection.
A notable example is the use of (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid (MeS-4PACz) as a self-assembled monolayer (SAM) in inverted perovskite solar cells.[4][5] This SAM facilitates efficient hole extraction and passivates defects at the perovskite interface, leading to a remarkable power conversion efficiency (PCE) of 25.13%.[4][5] The methylthio groups play a crucial role in creating a favorable interfacial dipole and interacting with the perovskite layer to reduce trap states.[4]
Device Fabrication Protocol for Inverted Perovskite Solar Cells with MeS-4PACz:
A typical fabrication process for an inverted perovskite solar cell incorporating a this compound derivative-based SAM is as follows:
Caption: Fabrication workflow for an inverted perovskite solar cell.
Organic Light-Emitting Diodes (OLEDs)
The excellent hole-transporting properties of carbazole derivatives make them suitable for use as hole transport layers (HTLs) in OLEDs. The introduction of the methylthio group can further tune the energy levels for better alignment with other layers in the device, leading to improved charge injection and recombination efficiency. While specific data for this compound derivatives in OLEDs is still emerging, the broader class of carbazole derivatives has shown significant promise.
| Device Structure | Emitter | Host | HTL | Max. EQE (%) | Max. Luminance (cd/m²) | Ref. |
| ITO/HATCN/NPB/HTM/CBP:Ir(ppy)₃/Bphen/LiF/Al | Ir(ppy)₃ | CBP | 4-(9H-carbazol-9-yl)triphenylamine derivative | 14.2 | >10000 | [6] |
| ITO/MoO₃/NPB/Emitter/TSPO1/TPBi/LiF/Al | Carbazole-imidazole derivative | - | NPB | 1.1 | - | [7] |
Organic Thin-Film Transistors (OTFTs)
Carbazole-based polymers have been investigated as the active layer in OTFTs due to their good processability and charge-carrying capabilities. For instance, a poly(2,7-carbazole) derivative, PCDTBT, has been used to fabricate flexible OTFTs exhibiting p-type characteristics.[3]
Device Performance of a PCDTBT-based OTFT: [3]
| Parameter | Value |
| Mobility (µ) | 7 x 10⁻⁴ cm² V⁻¹ s⁻¹ |
| On/Off Ratio | 1.5 x 10² |
Fabrication Protocol for a Solution-Processed OTFT:
A general procedure for fabricating a solution-processed OTFT with a carbazole-based polymer is outlined below.
Caption: General fabrication steps for a solution-processed OTFT.
Structure-Property Relationships
The performance of this compound derivatives in organic electronic devices is intrinsically linked to their molecular structure. The position of the methylthio group, the nature of other substituents, and the overall molecular geometry all play a critical role in determining the material's electronic and photophysical properties.
Caption: Relationship between molecular structure, material properties, and device performance.
Conclusion
Derivatives of this compound represent a versatile and promising platform for the development of high-performance organic electronic devices. Their tunable electronic properties, good processability, and demonstrated success in applications such as organic solar cells highlight their potential. Further research focusing on the synthesis of new derivatives with optimized properties and the exploration of their performance in a wider range of organic electronic devices, particularly OLEDs and OTFTs, is warranted. This in-depth technical guide serves as a foundational resource for researchers and scientists working to advance the field of organic electronics through the exploration of these innovative materials.
References
- 1. Thiol Carbazole Self‐Assembled Monolayers as Tunable Carrier Injecting Interlayers for Organic Transistors and Complementary Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication and Characterization of Organic Photovoltaic Cell using Keithley 2400 SMU for efficient solar cell | Semantic Scholar [semanticscholar.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. 3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs [mdpi.com]
- 7. researchgate.net [researchgate.net]
"fundamental studies of carbazole-based hole transport materials"
An In-depth Technical Guide to Fundamental Studies of Carbazole-Based Hole Transport Materials
Introduction
Carbazole-based molecules have emerged as a cornerstone in the development of advanced optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1] Their significance lies in their exceptional properties as hole transport materials (HTMs), which are crucial for efficiently extracting and transporting positive charge carriers (holes) within the device architecture. Carbazole derivatives offer a compelling combination of high thermal and chemical stability, excellent hole-transport capability due to their electron-rich nature, and versatile functionalization, allowing for the precise tuning of their electronic and physical properties.[2][3][4]
Compared to the long-standing benchmark HTM, spiro-OMeTAD, carbazole-based alternatives often present advantages in terms of lower synthesis costs and improved stability, addressing critical hurdles for the commercialization of next-generation solar cells.[2] This guide provides a fundamental overview of the molecular design, synthesis, characterization, and application of carbazole-based HTMs for researchers and scientists in the field.
Molecular Design and Synthesis Strategies
The performance of a carbazole-based HTM is intrinsically linked to its molecular structure. Strategic chemical modification allows for the optimization of key parameters such as energy levels, hole mobility, solubility, and film-forming properties.
Key Design Principles:
-
Functionalization Sites: The carbazole core offers several reactive sites for substitution, primarily at the 3,6-, 2,7-, and 9- (N-position) positions. Attaching different functional groups at these sites can modulate the material's electronic properties and solubility.[5][6]
-
Donor-π-Acceptor (D-π-A) Architecture: This common design involves connecting electron-donating (Donor) and electron-withdrawing (Acceptor) units through a π-conjugated bridge. This architecture can enhance intramolecular charge transfer (ICT), broaden absorption spectra, and tune energy levels.[1]
-
Fused Ring Systems: Extending the π-conjugation by fusing aromatic rings (e.g., indolocarbazole, indenocarbazole) to the carbazole core can improve charge transport and thermal stability.[7][8]
Common Synthesis Routes: Carbazole-based HTMs are typically synthesized through multi-step organic reactions. Cross-coupling reactions are particularly prevalent for constructing the desired molecular frameworks.
-
Ullmann Coupling: Often used for forming carbon-nitrogen bonds, for instance, to attach aryl groups to the nitrogen of the carbazole ring.[3]
-
Suzuki-Miyaura Cross-Coupling: A versatile method for creating carbon-carbon bonds between different aromatic units, enabling the construction of complex conjugated systems.[9]
Fundamental Properties and Characterization
A thorough understanding of the photophysical, electrochemical, and charge transport properties is essential for evaluating and optimizing HTMs.
Photophysical Properties
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques used to probe the electronic transitions within the molecule.
-
UV-Vis Spectroscopy: Reveals the wavelengths of light a molecule absorbs. The absorption onset is used to calculate the optical bandgap (Eg), which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[10]
-
Photoluminescence Spectroscopy: Measures the light emitted by a molecule after it has absorbed light. The emission spectrum provides insights into the nature of the excited state and can be affected by molecular aggregation and solvent polarity.[11]
Experimental Protocol: UV-Vis and Photoluminescence Spectroscopy
-
Sample Preparation:
-
Solution: Dissolve a small, precise amount of the carbazole compound in a suitable spectroscopic-grade solvent (e.g., tetrahydrofuran (THF), dichloromethane, or chlorobenzene) to a typical concentration of 10-5 M.[10]
-
Thin Film: Prepare a thin film of the material on a quartz substrate using a technique like spin-coating from a solution.[5]
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer for absorption measurements, with a reference cuvette containing the pure solvent.
-
Use a spectrofluorometer for PL measurements. The excitation wavelength is typically set at the absorption maximum of the compound.
-
-
Data Acquisition:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
-
Analysis:
-
Determine the absorption maxima (λmax).
-
Calculate the optical bandgap (Egopt) from the onset of the absorption edge using the equation: Egopt = 1240 / λonset (nm).
-
Identify the emission maxima (λem) and calculate the Stokes shift (the difference in wavelength between the absorption and emission maxima).
-
Electrochemical Properties
Cyclic Voltammetry (CV) is the primary technique for determining the electrochemical properties of HTMs, specifically their HOMO and LUMO energy levels. These levels are critical for ensuring efficient hole injection from the perovskite layer and blocking of electrons.
-
HOMO Level: Determined from the onset of the first oxidation peak. A suitable HOMO level for a PSC HTM should be slightly higher (less negative) than the valence band of the perovskite absorber to provide a driving force for hole extraction.
-
LUMO Level: Can be estimated from the onset of the reduction peak or calculated by adding the optical bandgap to the HOMO energy level. The LUMO of the HTM should be significantly higher than that of the perovskite to effectively block electrons from reaching the anode.
Experimental Protocol: Cyclic Voltammetry (CV)
-
Cell Setup: Assemble a standard three-electrode electrochemical cell.[12][13]
-
Working Electrode (WE): Glassy carbon or platinum disk electrode.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum wire or graphite rod.[14]
-
-
Solution Preparation:
-
Dissolve the carbazole compound (analyte) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before the measurement to remove dissolved oxygen.
-
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Add an internal reference standard, ferrocene (Fc), to the solution after the initial scan. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used for potential calibration.[15]
-
Apply a linearly sweeping potential. Scan from an initial potential towards a more positive potential to observe oxidation, then reverse the scan towards a negative potential.
-
Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eoxonset) of the carbazole HTM and the half-wave potential of the internal reference (E1/2(Fc/Fc+)).
-
Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[ (Eoxonset vs Fc/Fc+) + Eref ] Where Eref is the absolute energy level of the Fc/Fc+ redox couple relative to the vacuum level (typically assumed to be ~4.8 eV or 5.1 eV depending on the convention and solvent system).[15]
-
The LUMO level can be estimated using: LUMO (eV) = HOMO + Egopt .
-
Charge Transport Properties
Hole mobility (μh) is a measure of how quickly holes can move through the HTM layer. High mobility is crucial for efficient charge extraction and to prevent charge recombination at the perovskite/HTM interface, thereby improving the fill factor (FF) and short-circuit current (Jsc) of the solar cell.
Common Measurement Techniques:
-
Space-Charge-Limited Current (SCLC): This method involves fabricating a simple hole-only device (e.g., ITO/HTM/Au). By analyzing the current density-voltage (J-V) characteristics in the region dominated by space-charge-limited current, the mobility can be extracted using the Mott-Gurney law.[16]
-
Time-of-Flight (TOF): Requires a relatively thick film (~1-10 µm). A laser pulse generates charge carriers near one electrode, and their transit time to the opposite electrode under an applied electric field is measured to calculate mobility.[17]
-
Charge Extraction by Linearly Increasing Voltage (CELIV): A versatile technique applicable to thin films where mobility is determined from the current transient generated by extracting charge carriers with a ramped voltage pulse.[17]
Quantitative Data Summary
The properties of carbazole HTMs can be finely tuned through molecular engineering. The following tables summarize key performance metrics for a selection of representative carbazole-based HTMs from the literature, compared to the standard spiro-OMeTAD.
Table 1: Electrochemical and Photophysical Properties of Selected Carbazole HTMs.
| HTM Name | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference |
| HTM_I | -5.52 | -2.26 | 3.26 | [18] |
| HTM_II | -5.61 | -2.24 | 3.37 | [18] |
| V1205 | -5.19 | -2.01 | 3.18 | [19] |
| V1206 | -5.17 | -2.03 | 3.14 | [19] |
| KZRD | -5.21 | -3.42 | 1.79 | [20] |
| Spiro-OMeTAD | -5.22 | -2.27 | 2.95 | [21] |
Table 2: Device Performance of Perovskite Solar Cells with Selected Carbazole HTMs.
| HTM Name | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |
| HTM_II (ssDSSC) | 2.54 | 6.55 | 0.55 | 0.70 | [18] |
| V1205 | 16.9 | N/A | N/A | N/A | [19] |
| KZRD | 20.40 | 23.51 | 1.12 | 0.77 | [20] |
| X51 | 9.8 | N/A | N/A | N/A | [21] |
| Low-Cost Cz-HTM | 17.8 | 22.1 | 1.07 | 0.75 | [22] |
| Spiro-OMeTAD | 18.6 | 22.5 | 1.08 | 0.76 | [22] |
Note: Device architectures and perovskite compositions vary between studies, affecting direct comparability. PCE = Power Conversion Efficiency, Jsc = Short-Circuit Current Density, Voc = Open-Circuit Voltage, FF = Fill Factor, ssDSSC = solid-state dye-sensitized solar cell.
Overall Experimental and Evaluation Workflow
The development of a new carbazole-based HTM follows a systematic workflow from initial design to final device testing. This process involves synthesis, comprehensive characterization of its fundamental properties, and subsequent integration into a device to assess its practical performance.
Conclusion
Carbazole-based hole transport materials represent a highly promising and versatile class of organic semiconductors for high-performance PSCs and OLEDs. Their appeal stems from a unique combination of intrinsic hole-transporting capabilities, high stability, and the amenability of the carbazole core to molecular engineering. Through strategic design, researchers can precisely tune the material's energy levels for optimal alignment with perovskite absorbers, enhance hole mobility for efficient charge extraction, and improve physical properties for robust device fabrication. The fundamental studies and characterization protocols outlined in this guide provide a framework for the rational design and evaluation of novel carbazole derivatives, paving the way for more efficient, stable, and cost-effective optoelectronic technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ossila.com [ossila.com]
- 14. A home setup for cyclic voltammetry | Chemisting [chemisting.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 21. Carbazole-based hole-transport materials for efficient solid-state dye-sensitized solar cells and perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(Methylthio)-9H-carbazole and its Derivatives as Hole Transporting Materials
Topic: Using 2-(Methylthio)-9H-carbazole as a Hole Transporting Material (HTM)
For the Attention of: Researchers, scientists, and drug development professionals.
Introduction:
Carbazole derivatives have emerged as a highly promising class of hole transporting materials (HTMs) for optoelectronic applications, particularly in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Their excellent thermal stability, high hole mobility, and tunable electronic properties make them viable alternatives to the commonly used but expensive spiro-OMeTAD. While specific data on the this compound isomer is limited in publicly available research, its derivatives, notably 3,6-bis(methylthio)-9H-carbazole, have demonstrated exceptional performance, especially when utilized as self-assembled monolayers (SAMs) in inverted PSC architectures. The methylthio group is of particular interest as it can enhance intermolecular interactions and passivate defects at the HTM/perovskite interface, leading to improved device efficiency and stability.
These notes provide a comprehensive overview of the application of methylthio-substituted carbazole derivatives as HTMs, with detailed protocols for their synthesis and integration into perovskite solar cells.
Data Presentation
Photovoltaic Performance of Carbazole-Based HTMs
The following table summarizes the performance of various carbazole-based HTMs in perovskite solar cells, providing a comparative overview of their efficacy.
| HTM Name/Derivative | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| MeS-4PACz | Inverted (p-i-n) | - | - | - | 25.13 | [1] |
| SGT-405 | n-i-p | - | - | - | 14.79 | [2] |
| V1205 (cross-linkable) | Inverted (p-i-n) | - | - | - | 16.9 | [3] |
| KZRD | Conventional (n-i-p) | - | - | - | 20.40 | [4] |
| Carbazole-based (unnamed) | Planar (n-i-p) | - | - | - | 17.8 | [5] |
Note: Specific values for Voc, Jsc, and FF for all entries were not consistently available in the initial search results, but the overall Power Conversion Efficiency (PCE) is provided as a primary metric of performance.
Physicochemical Properties of Methylthio-Carbazole Derivatives
| Property | Value/Description | Significance |
| Molecular Formula (3,6-bis(methylthio)-9H-carbazole) | C₁₄H₁₃NS₂ | Basic chemical identity. |
| Molecular Weight (3,6-bis(methylthio)-9H-carbazole) | 259.4 g/mol | Important for solution preparation. |
| HOMO Energy Level | Typically aligned with the perovskite valence band | Crucial for efficient hole extraction from the perovskite layer.[6] |
| Thermal Stability | High, with decomposition temperatures often exceeding 300-400 °C | Ensures stability during device operation and fabrication processes like thermal annealing. |
| Hole Mobility | Generally high for carbazole derivatives | Facilitates efficient transport of holes to the electrode, reducing charge recombination.[6] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-bis(methylthio)-9H-carbazole Derivatives
This protocol is adapted from a general procedure for the synthesis of substituted carbazoles and should be optimized for specific derivatives.
Materials:
-
3,6-dibromo-9-alkyl-9H-carbazole
-
n-Butyllithium (n-BuLi)
-
Dimethyl disulfide (DMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,6-dibromo-9-alkyl-9H-carbazole in anhydrous THF under a nitrogen atmosphere in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexane) dropwise to the solution. Stir for 1 hour at -78 °C.
-
Add dimethyl disulfide dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure 3,6-bis(methylthio)-9-alkyl-9H-carbazole.
Protocol 2: Fabrication of a Perovskite Solar Cell (Inverted p-i-n Architecture)
This protocol describes the fabrication of an inverted perovskite solar cell using a self-assembled monolayer (SAM) of a methylthio-carbazole derivative as the HTM.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
(4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid (MeS-4PACz) solution in a suitable solvent (e.g., isopropanol)
-
Perovskite precursor solution (e.g., mixed-cation lead halide)
-
Electron Transport Layer (ETL) solution (e.g., PCBM in chlorobenzene)
-
Bathocuproine (BCP)
-
Silver (Ag) evaporation pellets
-
Cleaning solvents: Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
HTM Deposition (SAM): Immerse the cleaned ITO substrates in a dilute solution of MeS-4PACz for a specified time to allow for the formation of a self-assembled monolayer. Rinse the substrates with the solvent to remove any non-adsorbed molecules and dry them.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the HTM-coated substrate via spin coating. Follow this with a thermal annealing step at a temperature and duration optimized for the specific perovskite composition.
-
ETL Deposition: Spin-coat the ETL solution (e.g., PCBM) on top of the perovskite layer.
-
Buffer Layer Deposition: Thermally evaporate a thin layer of BCP on top of the ETL.
-
Metal Contact Deposition: Deposit the silver back contact by thermal evaporation through a shadow mask to define the active area of the solar cell.
Protocol 3: Characterization of the HTM and Device
Techniques:
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the synthesized HTM.
-
UV-Vis Spectroscopy: To assess the optical properties and bandgap of the HTM and perovskite layers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the HTM.
-
Solar Simulator (AM 1.5G): To measure the current-voltage (J-V) characteristics of the fabricated solar cells and determine the photovoltaic parameters (PCE, Voc, Jsc, FF).
-
Incident Photon-to-Current Efficiency (IPCE): To measure the quantum efficiency of the device at different wavelengths.
Visualizations
Logical Relationship: Energy Level Alignment in a Perovskite Solar Cell
The proper alignment of the Highest Occupied Molecular Orbital (HOMO) of the HTM with the valence band of the perovskite is critical for efficient hole extraction and to minimize energy loss, which directly impacts the open-circuit voltage (Voc) of the device.
Caption: Energy level alignment for efficient hole transport in PSCs.
Experimental Workflow: Inverted (p-i-n) Perovskite Solar Cell Fabrication
This diagram outlines the step-by-step process for fabricating an inverted perovskite solar cell using a self-assembled monolayer HTM.
Caption: Workflow for inverted PSC fabrication with a SAM HTM.
References
- 1. 3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Fabrication of High-Efficiency Inverted Perovskite Solar Cells using 2-(Methylthio)-9H-carbazole Derivative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fabrication of high-efficiency inverted perovskite solar cells (PSCs) utilizing a self-assembled monolayer (SAM) of (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid (MeS-4PACz), a derivative of 2-(Methylthio)-9H-carbazole. The use of MeS-4PACz as a hole transport layer (HTL) has been shown to significantly enhance device performance, achieving a power conversion efficiency (PCE) of up to 25.13%.[1][2] This protocol is intended for researchers with prior experience in thin-film deposition and solar cell fabrication.
Introduction
Inverted (p-i-n) perovskite solar cells have garnered significant attention due to their potential for high efficiency and improved stability compared to their conventional n-i-p counterparts. The hole transport layer plays a crucial role in these devices, facilitating efficient extraction of holes from the perovskite absorber layer while blocking electrons. Carbazole-based materials have emerged as promising candidates for HTLs due to their excellent charge transport properties and chemical stability.
The this compound derivative, MeS-4PACz, forms a robust self-assembled monolayer on the transparent conductive oxide (TCO) substrate. The methylthio groups in the molecule play a critical role in passivating iodide vacancies and interacting with Pb2+ ions at the perovskite interface, which reduces defect states and promotes the growth of a high-quality perovskite crystalline layer.[1][2] This leads to improved energy level alignment, enhanced hole extraction, and reduced charge recombination, ultimately resulting in superior photovoltaic performance.[1][2]
Device Architecture and Energy Level Diagram
The typical inverted perovskite solar cell architecture utilizing MeS-4PACz is as follows:
FTO / MeS-4PACz / Perovskite / C60 / BCP / Ag
-
FTO (Fluorine-doped Tin Oxide): Transparent conductive substrate.
-
MeS-4PACz: Hole-transporting self-assembled monolayer.
-
Perovskite: The light-absorbing layer (typically a mixed-cation, mixed-halide formulation).
-
C60 (Buckminsterfullerene): Electron transport layer.
-
BCP (Bathocuproine): Buffer layer/hole blocking layer.
-
Ag (Silver): Back metal contact.
A diagram illustrating the energy level alignment of the different layers in the device is presented below.
Caption: Device architecture and corresponding energy level diagram.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the fabrication of inverted perovskite solar cells using MeS-4PACz.
Materials and Reagents
| Material | Supplier | Purity |
| FTO-coated glass | Varies | - |
| (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid (MeS-4PACz) | Custom Synthesis | >98% |
| Formamidinium Iodide (FAI) | Greatcell Solar | >99.9% |
| Lead Iodide (PbI2) | TCI | 99.99% |
| Methylammonium Bromide (MABr) | Greatcell Solar | >99.9% |
| Lead Bromide (PbBr2) | TCI | 99.99% |
| Cesium Iodide (CsI) | Sigma-Aldrich | 99.999% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous |
| Chlorobenzene | Sigma-Aldrich | Anhydrous |
| Isopropanol (IPA) | Sigma-Aldrich | Anhydrous |
| C60 (Buckminsterfullerene) | Sigma-Aldrich | >99.5% |
| BCP (Bathocuproine) | Sigma-Aldrich | >99% |
| Silver (Ag) Pellets | Kurt J. Lesker | 99.99% |
Substrate Preparation
-
Cut FTO-coated glass substrates to the desired size (e.g., 2.5 cm x 2.5 cm).
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to remove any organic residues and improve the surface wettability.
Deposition of MeS-4PACz Hole Transport Layer
-
Prepare a 0.5 mM solution of MeS-4PACz in anhydrous isopropanol.
-
Deposit the MeS-4PACz solution onto the cleaned FTO substrates by spin-coating at 3000 rpm for 30 seconds.
-
Anneal the substrates at 100°C for 10 minutes on a hotplate in ambient air.
Perovskite Precursor Solution Preparation
-
Note: This is a representative recipe for a mixed-cation, mixed-halide perovskite. The exact composition may need optimization.
-
Prepare a stock solution of CsI in DMSO (e.g., 1.5 M).
-
In a nitrogen-filled glovebox, dissolve FAI (e.g., 1 M), PbI2 (e.g., 1.1 M), MABr (e.g., 0.2 M), and PbBr2 (e.g., 0.2 M) in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).
-
Add a specific volume of the CsI stock solution to the precursor solution to achieve the desired final cesium concentration (e.g., 5-10 mol%).
-
Stir the final perovskite precursor solution at room temperature for at least 2 hours before use.
Perovskite Layer Deposition
-
Transfer the FTO/MeS-4PACz substrates into a nitrogen-filled glovebox.
-
Dispense approximately 40 µL of the perovskite precursor solution onto the substrate.
-
Spin-coat the precursor solution using a two-step program:
-
Step 1: 1000 rpm for 10 seconds (acceleration of 200 rpm/s).
-
Step 2: 4000 rpm for 30 seconds (acceleration of 2000 rpm/s).
-
-
During the second step, at approximately 15 seconds into the spin, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Immediately after spin-coating, transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
Deposition of Electron Transport and Electrode Layers
-
Prepare a solution of C60 in chlorobenzene (e.g., 20 mg/mL).
-
Spin-coat the C60 solution onto the perovskite layer at 2000 rpm for 30 seconds.
-
Anneal the substrates at 80°C for 10 minutes.
-
Transfer the substrates to a thermal evaporator.
-
Deposit an 8 nm thick layer of BCP at a rate of 0.1 Å/s.
-
Deposit a 100 nm thick layer of silver (Ag) at a rate of 0.5 Å/s to serve as the back contact. The deposition is done through a shadow mask to define the active area of the solar cell (e.g., 0.09 cm²).
Device Characterization
-
Current Density-Voltage (J-V) Measurements: The photovoltaic performance of the fabricated devices should be measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. The J-V curves are recorded by sweeping the voltage from forward to reverse bias.
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Stability Testing: The long-term stability of the unencapsulated devices can be evaluated by monitoring their PCE under continuous illumination in a controlled environment (e.g., nitrogen-filled glovebox or ambient air with controlled humidity).
Data Presentation
The performance of perovskite solar cells fabricated with MeS-4PACz as the HTL is summarized in the table below.
| HTL | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| MeS-4PACz | 1.18 | 25.5 | 83.5 | 25.13 |
Data obtained from champion devices reported in the literature.[1][2]
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow and the charge carrier transport pathway within the fabricated perovskite solar cell.
References
Application Notes and Protocols for the Characterization of 2-(Methylthio)-9H-carbazole Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Methylthio)-9H-carbazole is a derivative of carbazole, a class of aromatic heterocyclic organic compounds known for their electronic and photophysical properties.[1] These materials are of significant interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and sensors.[2][3] The performance of devices based on these materials is critically dependent on the properties of the thin films. This document provides detailed protocols for the comprehensive characterization of this compound films, covering their optical, morphological, thermal, and electrochemical properties.
Experimental Workflow
The following diagram outlines the general workflow for the characterization of this compound films.
Optical Properties
The optical properties of this compound films are crucial for applications in optoelectronic devices. UV-Visible absorption spectroscopy is used to determine the electronic transitions and the optical bandgap, while photoluminescence spectroscopy provides information about the emissive properties of the material.
Data Presentation
| Parameter | Value | Technique |
| Absorption Maximum (λabs) in solution (DCM) | ~330 nm, ~345 nm | UV-Vis Spectroscopy |
| Absorption Maximum (λabs) in thin film | ~335 nm, ~350 nm | UV-Vis Spectroscopy |
| Photoluminescence Maximum (λPL) in solution (DCM) | ~360 nm, ~380 nm | Photoluminescence Spectroscopy |
| Photoluminescence Maximum (λPL) in thin film | ~390 nm | Photoluminescence Spectroscopy |
| Optical Bandgap (Eg) | ~3.35 eV | UV-Vis Spectroscopy |
Experimental Protocols
1.2.1. UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of the UV-Vis absorption spectrum of a this compound thin film.
Materials:
-
This compound thin film on a quartz substrate.[4]
-
UV-Vis Spectrophotometer.
-
Reference quartz substrate.
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 250-800 nm).
-
Place the reference quartz substrate in the reference beam path of the spectrophotometer.
-
Run a baseline correction with the reference substrate.
-
Replace the reference substrate with the this compound thin film sample in the sample beam path.
-
Run the absorption scan.
-
Save and export the data. The optical bandgap (Eg) can be estimated from the onset of the absorption edge using the Tauc plot method.
1.2.2. Photoluminescence Spectroscopy
This protocol describes the measurement of the photoluminescence spectrum of a this compound thin film.
Materials:
-
This compound thin film on a quartz substrate.
-
Fluorometer/Photoluminescence Spectrometer.
-
Excitation source (e.g., Xenon lamp).
Procedure:
-
Turn on the fluorometer and allow the excitation source to stabilize.
-
Place the thin film sample in the sample holder at a 45-degree angle to the excitation beam to minimize back-reflection into the detector.
-
Set the excitation wavelength based on the absorption spectrum (e.g., 335 nm).
-
Set the emission wavelength range to be scanned (e.g., 350-700 nm).
-
Set the excitation and emission slit widths to control the resolution and signal intensity.
-
Acquire the photoluminescence spectrum.
-
Save and export the data for analysis.
Morphological Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to characterize the surface topography of thin films.[5] It provides quantitative data on surface roughness and grain size, which are critical for device performance.[6]
Data Presentation
| Parameter | Value | Technique |
| Root Mean Square (RMS) Roughness | 1-5 nm | AFM |
| Average Grain/Domain Size | 50-200 nm | AFM |
Experimental Protocol
Atomic Force Microscopy (AFM)
This protocol details the procedure for imaging the surface of a this compound thin film using AFM in tapping mode.
Materials:
-
This compound thin film on a suitable substrate (e.g., silicon wafer, glass).
-
Atomic Force Microscope.
-
AFM cantilever suitable for tapping mode imaging.
Procedure:
-
Mount the AFM cantilever in the probe holder.
-
Mount the thin film sample on the AFM scanner stage.
-
Perform a laser alignment to focus the laser spot onto the back of the cantilever and align the reflection to the center of the photodiode detector.
-
Tune the cantilever to its resonance frequency.
-
Approach the tip to the sample surface in tapping mode.
-
Optimize the imaging parameters:
-
Setpoint: Adjust to obtain a good tracking of the surface with minimal tip-sample interaction.
-
Scan size: Start with a larger scan size (e.g., 5x5 µm) to get an overview and then zoom into a smaller area of interest (e.g., 1x1 µm).
-
Scan rate: Typically 0.5-1 Hz.
-
Integral and Proportional Gains: Adjust to minimize feedback errors and obtain a clear image.
-
-
Acquire the topography and phase images.
-
Retract the tip from the surface after imaging.
-
Analyze the images using appropriate software to determine the RMS roughness and grain size.
Thermal Properties
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of materials.[7] For organic semiconductor films, high thermal stability is crucial for device longevity and for processing techniques like thermal evaporation.[8]
Data Presentation
| Parameter | Value | Technique |
| Decomposition Temperature (Td) (5% weight loss) | > 300 °C | TGA |
| Glass Transition Temperature (Tg) | ~100-150 °C | DSC |
| Melting Temperature (Tm) | ~200-250 °C | DSC |
Experimental Protocols
3.2.1. Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the thermal stability of this compound.
Materials:
-
This compound powder (a few milligrams).
-
TGA instrument.
-
TGA sample pans (e.g., alumina or platinum).
-
Inert gas supply (e.g., Nitrogen).
Procedure:
-
Turn on the TGA instrument and the inert gas flow.
-
Tare the TGA pan.
-
Place a small amount of the this compound powder (typically 2-5 mg) into the pan.
-
Place the pan in the TGA furnace.
-
Program the temperature profile:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Start the experiment and record the weight loss as a function of temperature.
-
Analyze the TGA curve to determine the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.
3.2.2. Differential Scanning Calorimetry (DSC)
This protocol describes the measurement of phase transitions of this compound.
Materials:
-
This compound powder (a few milligrams).
-
DSC instrument.
-
DSC sample pans and lids (e.g., aluminum).
-
Inert gas supply (e.g., Nitrogen).
Procedure:
-
Turn on the DSC instrument and the inert gas flow.
-
Place a small amount of the this compound powder (typically 2-5 mg) into a DSC pan and seal it with a lid.
-
Place an empty, sealed DSC pan in the reference position.
-
Place the sample pan in the sample position.
-
Program the temperature profile for a heat-cool-heat cycle:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Heat at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 280 °C).
-
Cool at a constant rate (e.g., 10 °C/min) back to the starting temperature.
-
Heat again at the same rate to the final temperature. The second heating scan is typically used for analysis to erase any prior thermal history.
-
-
Start the experiment and record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to identify the glass transition temperature (Tg) and the melting temperature (Tm).[9]
Electrochemical Properties
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a material.[10] It allows for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for understanding charge injection and transport in electronic devices.[11]
Data Presentation
| Parameter | Value | Technique |
| Onset Oxidation Potential (Eox) | ~0.8 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| HOMO Energy Level | ~ -5.2 eV | Cyclic Voltammetry |
| LUMO Energy Level | ~ -1.85 eV | CV and Optical Bandgap |
Note: HOMO and LUMO levels are estimated from the oxidation potential and the optical bandgap.
Experimental Protocol
Cyclic Voltammetry (CV)
This protocol describes the determination of the oxidation potential of a this compound thin film.
Materials:
-
This compound thin film on a conductive substrate (e.g., ITO-coated glass or a platinum disc), serving as the working electrode.
-
Potentiostat.
-
Three-electrode electrochemical cell.
-
Reference electrode (e.g., Ag/AgCl).[12]
-
Counter electrode (e.g., platinum wire).[12]
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile).
-
Inert gas (e.g., Argon or Nitrogen) for deoxygenating the solution.
Procedure:
-
Assemble the three-electrode cell with the working electrode (the thin film sample), the reference electrode, and the counter electrode.
-
Add the electrolyte solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the measurement.[12]
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammogram:
-
Potential range: Sweep from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the material, and then back (e.g., -0.2 V to 1.2 V).
-
Scan rate: Typically 50-100 mV/s.
-
-
Run the cyclic voltammetry scan for several cycles until a stable voltammogram is obtained.
-
Record the data. The onset oxidation potential (Eox) is determined from the inflection point at the beginning of the oxidation peak.
-
The HOMO energy level can be estimated using the empirical formula: HOMO (eV) = -[Eox (vs. Fc/Fc+) + 4.8]. If a different reference electrode is used, its potential needs to be converted to the Fc/Fc+ scale.
-
The LUMO energy level can then be estimated by adding the optical bandgap: LUMO = HOMO + Eg.
Structural Properties
X-ray Diffraction (XRD) is a powerful technique for determining the crystallinity and molecular packing of thin films.[13] For organic semiconductor films, the degree of crystallinity and the orientation of the molecules can significantly impact charge transport properties.
Data Presentation
| Parameter | Observation | Technique |
| Crystallinity | Typically amorphous or semi-crystalline for spin-coated films. Potentially crystalline for vapor-deposited films. | XRD |
| Crystal Orientation | Preferred orientation may be observed in crystalline films. | XRD |
Experimental Protocol
X-ray Diffraction (XRD)
This protocol provides a general procedure for analyzing the structure of a this compound thin film.
Materials:
-
This compound thin film on a flat, low-background substrate (e.g., silicon wafer).
-
X-ray Diffractometer with a thin-film attachment.
Procedure:
-
Mount the thin film sample on the sample stage of the diffractometer.
-
Align the sample with respect to the X-ray beam.
-
For thin film analysis, a grazing incidence XRD (GIXRD) geometry is often preferred to enhance the signal from the film and reduce the signal from the substrate.[14][15] Set a small, fixed incidence angle (e.g., 0.5-2 degrees).
-
Set the 2θ scan range (e.g., 5-60 degrees).
-
Set the step size and the time per step to ensure good signal-to-noise ratio.
-
Start the XRD scan.
-
Analyze the resulting diffractogram. Sharp peaks indicate a crystalline structure, while broad humps are characteristic of amorphous materials. The position of the peaks can be used to determine the lattice spacing.
Logical Relationships in Characterization
The following diagram illustrates the relationship between the different characterization techniques and the properties they elucidate.
References
- 1. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. Structural features and optical properties of a carbazole-containing ethene as a highly emissive organic solid - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. spectraresearch.com [spectraresearch.com]
- 6. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 7. azom.com [azom.com]
- 8. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. DSC and TG analysis - Laboratory In Consulting [inconsulting.com.ua]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. iieta.org [iieta.org]
- 13. back-to-basics-tutorial-x-ray-diffraction-of-thin-films - Ask this paper | Bohrium [bohrium.com]
- 14. Back-to-Basics tutorial: X-ray diffraction of thin films [dspace.mit.edu]
- 15. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
Application Notes and Protocols for Solution-Processing of 2-(Methylthio)-9H-carbazole Layers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to provide a comprehensive guide for the solution-processing of 2-(Methylthio)-9H-carbazole layers. Due to the limited availability of specific experimental data for this compound in the reviewed literature, the provided parameters are based on established protocols for closely related carbazole-based small molecules and hole-transporting materials.[1][2][3][4] These protocols should be considered as a starting point and may require optimization for specific applications.
Introduction
Carbazole and its derivatives are a prominent class of organic compounds widely utilized in the field of organic electronics due to their excellent hole-transporting properties, thermal stability, and tunable electronic characteristics.[2][4] this compound, a member of this family, holds potential for applications in various electronic devices, including organic light-emitting diodes (OLEDs), perovskite solar cells, and organic thin-film transistors, where it can function as a hole-transporting layer (HTL).[2][3] Solution-processing techniques offer a cost-effective and scalable method for the fabrication of thin films of these materials.[5] This document provides detailed protocols for the deposition of this compound layers using common solution-based methods.
Data Presentation: Typical Solution-Processing Parameters for Carbazole-Based Hole-Transporting Materials
The following table summarizes typical quantitative data for the solution-processing of carbazole-based small molecule hole-transporting materials, which can serve as a guideline for developing a process for this compound.
| Parameter | Typical Range | Notes |
| Solvent | Chlorobenzene, Dichlorobenzene, Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solvent choice depends on the solubility of the specific carbazole derivative and its compatibility with underlying layers. Chlorobenzene is a common choice for spin-coating HTLs.[6] |
| Concentration | 5 - 20 mg/mL | Concentration influences the final film thickness. Higher concentrations generally lead to thicker films. |
| Deposition Method | Spin-Coating, Drop-Casting, Blade-Coating | Spin-coating is widely used for fabricating uniform thin films for research purposes.[7] |
| Spin-Coating Speed | 1000 - 6000 rpm | Higher spin speeds result in thinner films. A two-step process with a lower initial speed can improve film uniformity.[8] |
| Spin-Coating Time | 30 - 60 seconds | Sufficient time is required for the solvent to evaporate and the film to solidify. |
| Annealing Temperature | 100 - 150 °C | Annealing can improve film morphology, crystallinity, and charge transport properties by removing residual solvent and promoting molecular ordering.[9][10] |
| Annealing Time | 10 - 30 minutes | The optimal annealing time depends on the material and the desired film characteristics. |
Experimental Protocols
Materials and Equipment
-
Material: this compound
-
Solvents: High-purity (anhydrous) chlorobenzene, dichlorobenzene, or chloroform.
-
Substrates: Indium tin oxide (ITO) coated glass, silicon wafers, or other suitable substrates.
-
Equipment:
-
Spin-coater
-
Hotplate or vacuum oven for annealing
-
Ultrasonic bath for substrate cleaning
-
Nitrogen or argon gas source for drying
-
Analytical balance
-
Glass vials and pipettes
-
Substrate Cleaning Protocol
Proper substrate cleaning is crucial for achieving high-quality, uniform films.
-
Place the substrates in a substrate rack.
-
Sequentially sonicate the substrates in a series of cleaning solutions:
-
Deionized water with detergent (e.g., Alconox) for 15 minutes.
-
Deionized water for 15 minutes (rinse).
-
Acetone for 15 minutes.
-
Isopropanol for 15 minutes.
-
-
After the final sonication step, rinse the substrates thoroughly with deionized water.
-
Dry the substrates using a stream of nitrogen or argon gas.
-
Optional but recommended: Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to remove any remaining organic residues and improve the surface wettability.
Solution Preparation
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in the chosen solvent (e.g., chlorobenzene) in a clean glass vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Gently heat the solution (e.g., at 40-60 °C) and stir until the material is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities before use.
Spin-Coating Protocol
-
Place a cleaned substrate onto the chuck of the spin-coater and ensure it is centered.
-
Dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the entire surface.
-
Start the spin-coating program. A typical two-step program is recommended:
-
Step 1 (Spread): 500-1000 rpm for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
After the spin-coating process is complete, carefully remove the substrate from the chuck.
Annealing Protocol
-
Immediately transfer the coated substrate to a pre-heated hotplate or into a vacuum oven.
-
Anneal the film at a temperature between 100 °C and 150 °C for 10 to 30 minutes.[9][10]
-
After annealing, allow the substrate to cool down slowly to room temperature before further processing or characterization.
Visualizations
Experimental Workflow for Solution-Processing
Caption: Workflow for the solution-processing of this compound layers.
Relationship between Spin-Coating Parameters and Film Thickness
Caption: Influence of key spin-coating parameters on the final film thickness.
References
- 1. journals.pan.pl [journals.pan.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 5. theses.fr [theses.fr]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. ecorfan.org [ecorfan.org]
- 9. Annealing Effect on Small Molecules Blend Organic Light-Emitting Diodes | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cross-linkable Carbazole-Based Hole Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of cross-linkable carbazole-based hole transporting materials (HTMs). These materials are of significant interest for enhancing the performance and stability of optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
Introduction
Carbazole-based molecules have emerged as promising alternatives to conventional hole transporting materials due to their excellent thermal stability, high hole mobility, and tunable electronic properties.[1] The introduction of cross-linkable functionalities into the carbazole core allows for the formation of robust, solvent-resistant hole transport layers (HTLs), which is crucial for the fabrication of multilayer devices by solution processing. This document outlines the synthesis of thermally and photo-cross-linkable carbazole-based HTMs.
Thermally Cross-linkable Carbazole-Based HTMs
Thermally induced cross-linking is a common strategy to form stable HTLs. This process typically involves the polymerization of vinyl, styryl, or vinyl ether functionalities upon heating.
Synthesis of Carbazole-Based HTMs with Vinyl Groups (V1205 and V1206)
Carbazole-based molecules V1205 and V1206, featuring three vinyl groups, can be synthesized through a straightforward process and subsequently thermally polymerized to create a solvent-resistant network.[2] A perovskite solar cell utilizing V1205 as the HTM has demonstrated a power conversion efficiency (PCE) of 16.9%.[2]
General Synthesis Pathway for Vinyl-Substituted Carbazole HTMs
Caption: General synthesis route for vinyl-substituted carbazole HTMs.
Low-Temperature Cross-linking via Thiol-Ene Reaction
To reduce the high temperatures typically required for thermal cross-linking, which can be detrimental to underlying device layers, a thiol-ene "click" reaction can be employed.[3] For instance, a spirobifluorene-based HTM containing vinyl groups (V1382) can be co-polymerized with a dithiol cross-linker at a significantly lower temperature.[3]
Logical Relationship for Thiol-Ene Cross-linking
Caption: Thiol-ene reaction for low-temperature cross-linking of HTMs.
Synthesis of Carbazole-Based HTMs with Styryl Moieties
Carbazole derivatives functionalized with styryl groups offer another avenue for thermal cross-linking, often at lower temperatures compared to vinyl groups. Molecules like TPA-VBCz and HTPA-VBCz, which incorporate a triphenylamine/carbazole dual-core, have been synthesized and can be cross-linked at temperatures as low as 120°C.
Poly(N-vinylcarbazole) (PVK) as a Cross-linkable HTM
Poly(N-vinylcarbazole) (PVK) is a well-known p-type polymer that can be readily cross-linked to form an effective hole transport layer.[4] Doping PVK with materials like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) can further enhance its hole extraction and transport properties.[4]
Experimental Workflow for PVK HTL Fabrication
Caption: Workflow for fabricating a cross-linked PVK hole transport layer.
Photo-Cross-linkable Carbazole-Based HTMs
Photo-cross-linking offers spatial and temporal control over the cross-linking process. This is particularly advantageous for patterning HTLs.
Synthesis of Photo-cross-linkable Carbazole-Modified Polypropylene
Carbazole units can be incorporated into a polymer backbone, such as polypropylene, to render it photo-active. Direct copolymerization of propylene with a carbazole-containing monomer, like 9-(undec-10-en-1-yl)-9H-carbazole, can be achieved via metallocene catalysis. The resulting copolymer can then be cross-linked upon exposure to UV radiation.
Quantitative Data Summary
The performance of various cross-linkable carbazole-based HTMs in perovskite solar cells is summarized in the table below.
| Material | Cross-linking Method | Cross-linking Temperature (°C) | Hole Mobility (cm²/Vs) | Device PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| V1205 | Thermal (vinyl groups) | ~200 | Data not available | 16.9[2] | Data not available | Data not available | Data not available |
| V1206 | Thermal (vinyl groups) | ~300 | Data not available | 14.6 | Data not available | Data not available | Data not available |
| V1382 + dithiol | Thermal (thiol-ene) | 103[3] | Data not available | Data not available | Data not available | Data not available | Data not available |
| TPA-VBCz | Thermal (styryl groups) | 120 | Data not available | Data not available | Data not available | Data not available | Data not available |
| HTPA-VBCz | Thermal (styryl groups) | 120 | Data not available | Data not available | Data not available | Data not available | Data not available |
| PVK (doped) | Thermal | Data not available | Data not available | >80 (EQE in photodetector)[4] | Data not available | Data not available | Data not available |
Experimental Protocols
General Protocol for Thermal Cross-linking of a Carbazole HTM Film
-
Solution Preparation: Dissolve the cross-linkable carbazole-based HTM in a suitable organic solvent (e.g., chlorobenzene, toluene) to a desired concentration (e.g., 10 mg/mL).
-
Film Deposition: Deposit the HTM solution onto the substrate (e.g., ITO-coated glass with a perovskite layer) via spin-coating. The spin speed and time should be optimized to achieve the desired film thickness.
-
Thermal Annealing: Transfer the substrate to a hotplate in a nitrogen-filled glovebox. Anneal the film at the specific cross-linking temperature for the material (e.g., 120-300°C) for a predetermined time (e.g., 10-60 minutes) to induce thermal polymerization.
-
Cooling: Allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers.
-
Solvent Resistance Test (Optional): To confirm cross-linking, a small drop of a good solvent for the monomer (e.g., chlorobenzene) can be placed on the film. A cross-linked film will show resistance to dissolution.
General Protocol for Hole Mobility Measurement by Space-Charge Limited Current (SCLC) Method
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/Cross-linked Carbazole HTL/Au. The thickness of the HTL should be accurately measured (e.g., using a profilometer).
-
I-V Measurement: Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
Data Analysis: Plot J vs. V² in the region where the current follows a quadratic dependence on voltage (the space-charge limited region). The hole mobility (μ) can be extracted by fitting the data to the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the thickness of the HTL film.[5][6]
Conclusion
Cross-linkable carbazole-based hole transporting materials offer a versatile platform for the development of highly efficient and stable optoelectronic devices. The ability to form robust, solvent-resistant hole transport layers through thermal or photo-initiated cross-linking addresses a key challenge in the solution-based fabrication of multilayer device architectures. The selection of the cross-linking strategy and the molecular design of the carbazole-based material can be tailored to optimize device performance and fabrication processes. Further research into novel cross-linkable carbazole derivatives and cross-linking methodologies holds significant promise for advancing the field of organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient hole transport layers based on cross-linked poly(N-vinylcarbazole) for high-performance perovskite photodetectors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Polymerization of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of carbazole and its derivatives. This technique allows for the controlled synthesis of thin, conductive, and electroactive polymer films with applications in a variety of fields, including the development of advanced sensors, electrochromic devices, and organic light-emitting diodes (OLEDs).
Introduction to Electrochemical Polymerization of Carbazole Derivatives
Electrochemical polymerization is a versatile method for creating well-defined and adherent polymer films directly onto an electrode surface.[1] For carbazole and its derivatives, this process typically involves the anodic oxidation of the monomer in a suitable electrolyte solution.[2] The mechanism proceeds through the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains that deposit onto the electrode.[3][4] The properties of the resulting polycarbazole films, such as conductivity, electroactivity, and optical characteristics, can be finely tuned by controlling the polymerization conditions and the chemical structure of the carbazole monomer.[5][6]
Polycarbazoles are known for their excellent thermal stability, charge-transporting capabilities, and interesting electrochromic properties.[3][5][7] These characteristics make them highly attractive for a range of applications. For instance, their ability to change color upon oxidation and reduction is leveraged in electrochromic devices like smart windows.[8][9] In the field of sensor technology, polycarbazole films can be used to detect various analytes, including gases and biomolecules.[10][11] Furthermore, their semiconducting nature makes them suitable for use in electronic devices such as OLEDs.[5][12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the electrochemical polymerization of carbazole derivatives, providing a comparative overview of their electrochemical and optical properties.
Table 1: Electrochemical Properties of Carbazole Derivatives
| Monomer | Solvent/Electrolyte | Oxidation Potential (V vs. Ag/AgCl or SCE) | Polymer Redox Peaks (V) | Band Gap (eV) |
| Carbazole | Acetonitrile / 0.1 M LiClO₄ | 1.05[5] | 0.7, 0.8[5] | 3.41[8] |
| Carbazole | Dichloromethane / 0.1 M TBAPF₆ | ~1.3[1] | 0.95, 1.60[8] | - |
| 9-dodecylcarbazole (PDDC) | - | - | - | 2.21[7] |
| Poly[(9-dodecylcarbazole)-co-thiophene] (PDDCT) | - | - | - | 1.91[7] |
| 2-(9H-carbazol-9-yl)acetic acid (CzA) | Acetonitrile / 0.1 M LiClO₄ | 1.5[3] | - | - |
| 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole (NO₂-3Cz) | Dichloromethane / 0.1 M TBAPF₆ | ~1.1 | - | - |
| 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH₂-3Cz) | Dichloromethane / 0.1 M TBAPF₆ | ~0.6 | - | - |
Table 2: Electrochromic Properties of Polycarbazole Derivatives
| Polymer | Neutral State Color | Oxidized State Color(s) | Applied Potential (V) |
| Polycarbazole | Transparent[8] | Green, Bluish-green[8] | -0.3 (neutral), 0.3 (green), 1.3 (bluish-green)[8] |
| P(NO₂-3Cz) | Pale Yellow[13] | Yellow-green, Blue[13] | - |
| P(NH₂-3Cz) | Colorless[13] | Pale green, Blue[13] | - |
Experimental Protocols
This section provides detailed protocols for the electrochemical polymerization of carbazole. These can be adapted for various carbazole derivatives.
Protocol 1: General Electrochemical Polymerization of Carbazole using Cyclic Voltammetry
This protocol describes the deposition of a polycarbazole film onto a working electrode using cyclic voltammetry.
Materials:
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon, or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Counter Electrode (e.g., Platinum wire or foil)
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
Carbazole monomer
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)
-
Supporting Electrolyte: Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Electrode Preparation:
-
Clean the working electrode thoroughly. For ITO glass, sonicate in a sequence of detergent solution, deionized water, acetone, and isopropanol.
-
Dry the electrode under a stream of inert gas.
-
-
Electrolyte Solution Preparation:
-
Electrochemical Setup:
-
Assemble the three-electrode system in the electrochemical cell.
-
Ensure the working electrode surface is fully immersed in the electrolyte solution.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by scanning the potential. A typical range is from 0 V to a potential sufficient to oxidize the monomer, for example, +1.6 V to +2.0 V.[1][3]
-
Cycle the potential for a set number of scans (e.g., 5-15 cycles).[1][8] An increase in the peak currents with each cycle indicates successful polymer deposition.[9]
-
-
Post-Polymerization Treatment:
-
After polymerization, remove the polymer-coated electrode from the cell.
-
Rinse the electrode with fresh solvent (ACN or DCM) to remove any unreacted monomer and oligomers.[8]
-
Dry the film under a stream of inert gas.
-
-
Characterization:
-
The resulting polymer film can be characterized in a monomer-free electrolyte solution to study its electrochemical properties.
-
Protocol 2: Potentiostatic/Chronoamperometric Deposition of Polycarbazole
This protocol details the formation of a polycarbazole film by applying a constant potential.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Electropolymerization:
-
Follow steps 5 and 6 from Protocol 1 for post-polymerization treatment and characterization.
Visualizations
The following diagrams illustrate the experimental workflow and the general mechanism of electropolymerization.
Caption: Experimental workflow for the electrochemical polymerization of carbazole derivatives.
Caption: Simplified mechanism of carbazole electropolymerization.
References
- 1. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. books.rsc.org [books.rsc.org]
- 10. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 11. daneshyari.com [daneshyari.com]
- 12. OLED - Wikipedia [en.wikipedia.org]
- 13. [PDF] Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Carbazole-Cyanochalcones as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole-cyanochalcones are a promising class of synthetic compounds that have garnered significant attention in cancer research due to their potent biological activities. These molecules, characterized by a carbazole nucleus linked to a phenyl ring via a cyano-substituted α,β-unsaturated carbonyl system, have demonstrated notable efficacy as inhibitors of tubulin polymerization.[1][2] Tubulin, a critical component of the cytoskeleton, plays a pivotal role in cell division, motility, and intracellular transport.[2][3] Its polymerization into microtubules is a dynamic process essential for the formation of the mitotic spindle during cell division.[3] By disrupting microtubule dynamics, tubulin polymerization inhibitors can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[2][4] This mechanism of action is shared by several clinically successful anticancer drugs, highlighting the therapeutic potential of novel tubulin-targeting agents.[3][5]
These application notes provide a comprehensive overview of the use of carbazole-cyanochalcones as tubulin polymerization inhibitors, including their mechanism of action, quantitative data on their inhibitory activities, and detailed protocols for their evaluation.
Mechanism of Action
Carbazole-cyanochalcones exert their anticancer effects by directly interacting with tubulin, thereby inhibiting its polymerization into microtubules.[1][2] Molecular docking studies suggest that these compounds likely bind to the colchicine-binding site on β-tubulin, a well-known target for tubulin-destabilizing agents.[1][2] This binding event disrupts the formation of the microtubule polymer, leading to a cascade of cellular events:
-
Inhibition of Microtubule Formation: The primary effect is the prevention of tubulin dimer polymerization.
-
Disruption of the Mitotic Spindle: The inability to form functional microtubules prevents the assembly of a normal mitotic spindle.
-
Cell Cycle Arrest: Consequently, cells are arrested in the G2/M phase of the cell cycle.[2][4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]
Some carbazole-cyanochalcones have also been identified as dual inhibitors, targeting other key proteins in cancer progression, such as human farnesyltransferase, which could offer a multi-pronged approach to cancer therapy.[1]
Quantitative Data
The following tables summarize the in vitro inhibitory activities of selected carbazole-cyanochalcones against tubulin polymerization and various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: Inhibition of Tubulin Polymerization by Carbazole-Cyanochalcones
| Compound ID | Modification on Phenyl Ring | IC50 (µM) for Tubulin Polymerization | Reference Compound | IC50 (µM) for Tubulin Polymerization (Reference) |
| 3a | 4-dimethylaminophenyl | 0.24 | Phenstatin | >10 |
| 3b | 4-methoxyphenyl | 1.2 | (-)-Desoxypodophyllotoxin | 0.8 |
| 3d | 3,4-dimethoxyphenyl | 1.5 | ||
| 3e | 3,4,5-trimethoxyphenyl | 1.8 | ||
| 3i | 4-chlorophenyl | 2.5 | ||
| 3j | 3-hydroxy-4-methoxyphenyl | 0.9 | ||
| 3l | 3,5-dimethoxy-4-hydroxyphenyl | 0.8 |
Data extracted from Bzeih et al., 2016.[1]
Table 2: Cytotoxicity of Carbazole-Cyanochalcones against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 (µM) |
| 13k | HeLa | Cervical Cancer | 1.2 ± 0.09 |
| 13k | HepG2 | Liver Cancer | 1.8 ± 0.15 |
| 13k | SGC-7901 | Gastric Cancer | 2.2 ± 0.21 |
Data extracted from Wang et al., 2023.[6]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of carbazole-cyanochalcones as tubulin polymerization inhibitors. The following are standard protocols for key in vitro assays.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the increase in turbidity as tubulin polymerizes into microtubules.
Materials:
-
Lyophilized bovine or porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
Carbazole-cyanochalcone compounds dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4) and negative control (DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Preparation of Reaction Mixture: In a pre-chilled 96-well plate on ice, prepare the reaction mixture for each sample:
-
G-PEM buffer
-
GTP (to a final concentration of 1 mM)
-
Glycerol (to a final concentration of 10%)
-
Tubulin solution
-
Test compound (carbazole-cyanochalcone) or control at desired concentrations. The final DMSO concentration should be kept below 1%.
-
-
Initiation of Polymerization: Place the 96-well plate into the spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Immediately start recording the absorbance at 340 nm every 30 seconds for 60-90 minutes.[7][8]
-
Data Analysis: Plot the absorbance (OD at 340 nm) versus time. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated by comparing the extent of polymerization in the presence of different concentrations of the compound with the control.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Carbazole-cyanochalcone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the carbazole-cyanochalcone compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be determined by plotting cell viability against compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Carbazole-cyanochalcone compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its GI50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[9]
Immunofluorescence Microscopy for Microtubule Network Visualization
This method allows for the direct visualization of the effects of the compounds on the cellular microtubule network.
Materials:
-
Human cancer cell lines
-
Glass coverslips
-
Complete cell culture medium
-
Carbazole-cyanochalcone compounds
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After 24 hours, treat with the test compound for a specified period (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Disruption of the filamentous microtubule network and condensed chromatin are characteristic effects of tubulin polymerization inhibitors.[10]
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Mechanism of action of carbazole-cyanochalcones.
Caption: Workflow for evaluating carbazole-cyanochalcones.
Conclusion
Carbazole-cyanochalcones represent a versatile and potent class of tubulin polymerization inhibitors with significant potential for development as anticancer therapeutics. The provided data and protocols offer a robust framework for researchers to investigate these and other novel compounds targeting the microtubule network. Further studies, including in vivo efficacy and toxicity assessments, are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase [mdpi.com]
- 2. Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 4-aryl-9<i>H</i>-carbazoles as tubulin polymerization inhibitors with potent anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cytoskeleton.com [cytoskeleton.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Carbazole-Based Polymers for Electrochromic Devices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of carbazole-based polymers tailored for electrochromic devices. Carbazole-based polymers are a promising class of materials for electrochromic applications due to their high hole-transporting mobility, excellent thermal and environmental stability, and tunable optoelectronic properties.[1][2][3] These polymers can be readily synthesized through various chemical and electrochemical methods, allowing for the strategic design of materials with specific electrochromic performances.
Overview of Synthetic Methodologies
The synthesis of carbazole-based electrochromic polymers primarily involves two main strategies: chemical polymerization and electrochemical polymerization.
Chemical Polymerization methods, such as oxidative coupling, Suzuki coupling, and Stille coupling, offer good control over the polymer's molecular weight and structure.[4][5] These methods are suitable for large-scale synthesis and allow for the incorporation of various functional groups to fine-tune the electrochromic properties.
Electrochemical Polymerization is a direct and facile method to deposit a thin, uniform polymer film onto a conductive substrate, which can then act as the working electrode in an electrochromic device.[6][7][8] This technique is advantageous for rapid screening of new monomers and for the fabrication of devices.
Data Presentation: Electrochromic Properties of Carbazole-Based Polymers
The performance of an electrochromic polymer is characterized by several key parameters, including its optical contrast (ΔT%), switching speed (response time), and coloration efficiency (η). The following table summarizes the electrochromic properties of various carbazole-based polymers synthesized through different methods.
| Polymer | Synthesis Method | Neutral Color | Oxidized Color(s) | ΔTmax (%) | Response Time (s) | Coloration Efficiency (η) (cm²/C) | Reference |
| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | Electrochemical Polymerization | Gray | Grayish-green, Moss green, Foliage green | - | - | - | [4][8] |
| Poly(2,7-bis(carbazol-9-yl)-9,9-spirobifluorene) (PS2CBP) | Electrochemical Polymerization | Gray | Grayish-green, Moss green, Foliage green | 39.83 at 428 nm | - | - | [8] |
| Poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) | Electrochemical Polymerization | - | - | 32.41 at 420 nm | - | 369.85 at 586 nm | [8] |
| P(DTC-co-TF)/PEDOT-PSS Device | Electrochemical Polymerization | - | - | 43.4 at 627 nm | < 0.6 | - | [6][7] |
| P(DTC-co-TF2)/PEDOT-PSS Device | Electrochemical Polymerization | Dark Yellow | Yellowish-green, Gunmetal gray, Dark gray | - | - | 512.6 at 627 nm | [6][7] |
| P(2DCB-co-ED)/PEDOT-PSS Flexible ECD | Electrochemical Polymerization | - | - | 40.3 at 690 nm | - | - | [2] |
| P(DCB-co-EDm)/PEDOT-PSS Flexible ECD | Electrochemical Polymerization | Gainsboro gray | Army green | 39.1 at 640 nm | < 1.5 | - | [2] |
| PDPPCz36 | Chemical (Suzuki Coupling) | Dark Blue | Transparent | 43.0 (Visible) | 0.4 (color), 0.7 (bleach) | - | [9] |
| P(NO2-3Cz) | Electrochemical Polymerization | Pale Yellow | Yellow-green, Blue | - | - | - | [10][11][12] |
| P(NH2-3Cz) | Electrochemical Polymerization | Colorless | Pale green, Blue | - | - | - | [10][11] |
Experimental Protocols
This section provides detailed protocols for the synthesis of carbazole-based polymers and the fabrication of a typical electrochromic device.
Protocol for Electrochemical Polymerization of Carbazole Monomers
This protocol describes the general procedure for the electrochemical deposition of a carbazole-based polymer film onto an indium tin oxide (ITO) coated glass substrate.
Materials:
-
Carbazole-based monomer (e.g., 3,6-di(2-thienyl)carbazole)
-
Acetonitrile (ACN), anhydrous
-
Lithium perchlorate (LiClO₄), as supporting electrolyte
-
ITO-coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Ag/Ag+ electrode (reference electrode)
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode electrochemical cell
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Monomer Solution: Dissolve the carbazole-based monomer in the electrolyte solution to a concentration of 5-10 mM.
-
Electrochemical Cell Assembly:
-
Clean the ITO-coated glass slide by sonicating in acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.
-
Assemble the three-electrode cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
-
Electropolymerization:
-
Immerse the electrodes in the monomer solution.
-
Apply a constant potential (potentiostatic) or cycle the potential between defined limits (potentiodynamic) to initiate polymerization. The specific potential will depend on the oxidation potential of the monomer.[6][7] For example, a constant potential of 1.2 V vs. Ag/AgCl can be used for the electropolymerization of 3,6-di(2-thienyl)carbazole.[7]
-
Continue the polymerization until a visually uniform polymer film is deposited on the ITO electrode. The charge passed during polymerization can be monitored to control the film thickness.
-
-
Film Characterization:
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
The electrochromic properties of the film can then be characterized in a monomer-free electrolyte solution using techniques such as cyclic voltammetry, spectroelectrochemistry, and chronoamperometry.
-
Protocol for Chemical Synthesis via Suzuki Coupling Polymerization
This protocol outlines a general procedure for the synthesis of a carbazole-based polymer via Suzuki coupling.
Materials:
-
Diboronic ester of a carbazole monomer (e.g., N-octylcarbazole-3,6-bis(ethyleneboronate))
-
Dibromo-aromatic comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the diboronic ester of the carbazole monomer (1 mmol), the dibromo-aromatic comonomer (1 mmol), and the palladium catalyst (0.03 mmol).[13]
-
Solvent and Base Addition: Add toluene (e.g., 40 mL) and a 2 M aqueous solution of K₂CO₃ (e.g., 20 mL) to the flask.[13]
-
Polymerization: Heat the reaction mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 24-48 hours.
-
Polymer Isolation:
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
-
Purification:
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dissolve the purified polymer in a suitable solvent like chloroform or tetrahydrofuran and re-precipitate it into methanol.
-
Collect the final polymer and dry it under vacuum.
-
-
Characterization: Characterize the polymer's structure and molecular weight using techniques like NMR spectroscopy and gel permeation chromatography (GPC).
Protocol for Fabrication of a Dual-Layer Electrochromic Device
This protocol describes the assembly of a sandwich-type electrochromic device using a carbazole-based polymer as the anodic layer and a complementary cathodic material like poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) (PEDOT:PSS).[6][7]
Materials:
-
ITO-coated glass or flexible plastic substrate
-
Anodic polymer film (e.g., electrochemically deposited P(DTC-co-TF))
-
Cathodic material (e.g., PEDOT:PSS solution)
-
Polymer electrolyte (e.g., a mixture of poly(methyl methacrylate) (PMMA), propylene carbonate (PC), and LiClO₄)[7]
-
UV-curable sealant
-
UV lamp
Procedure:
-
Anode Preparation: Prepare the anodic polymer film on an ITO substrate as described in Protocol 3.1.
-
Cathode Preparation: Coat another ITO substrate with the PEDOT:PSS solution using a technique like spin-coating or doctor-blading to form a uniform film. Dry the film according to the manufacturer's instructions.
-
Electrolyte Preparation: Prepare the polymer electrolyte by dissolving PMMA, PC, and LiClO₄ in a suitable solvent like acetonitrile. The weight ratio can be, for example, 33:53:14 (PMMA:PC:LiClO₄).[7]
-
Device Assembly:
-
Apply the polymer electrolyte onto the surface of the cathodic film.
-
Carefully place the anodic electrode on top of the electrolyte-coated cathodic electrode, ensuring the conductive sides face each other.
-
Apply gentle pressure to ensure good contact and a uniform electrolyte layer.
-
-
Sealing: Seal the edges of the device using a UV-curable sealant, leaving two small openings for electrical contacts.
-
Curing: Expose the sealed device to UV light to cure the sealant.
-
Testing: Connect the device to a power source and apply a potential to switch between the colored and bleached states. The electrochromic performance can be characterized by measuring the change in optical transmittance or absorbance as a function of the applied voltage.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis and application of carbazole-based electrochromic polymers.
Caption: Synthetic routes for carbazole-based polymers.
Caption: Workflow for electrochromic device fabrication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Express Polymer Letters [expresspolymlett.com]
- 6. mdpi.com [mdpi.com]
- 7. Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)carbazole and Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carbazole-Based Dual-Band Electrochromic Polymers: The Effect of Linkage Sites on Electrochromic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Carbazole via Solvent Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are crucial building blocks in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and other high-value organic materials.[1][2] The purity of the initial carbazole starting material is paramount, as trace impurities can significantly impact the optical and electronic properties of the final products.[3] Solvent crystallization is a widely employed, cost-effective, and scalable method for purifying crude carbazole.[4] This technique leverages the differences in solubility between carbazole and its common impurities, such as anthracene and phenanthrene, in a selected solvent or solvent system at varying temperatures.[5] This document provides detailed protocols and comparative data for the purification of carbazole using solvent crystallization.
Principle of Solvent Crystallization
The purification of carbazole by solvent crystallization is based on the principle of differential solubility. An ideal solvent will exhibit high solubility for carbazole at an elevated temperature and significantly lower solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at the dissolution temperature (allowing for removal by hot filtration). By carefully controlling the temperature, cooling rate, and solvent-to-solute ratio, a supersaturated solution of carbazole is created, leading to the formation of high-purity crystals upon cooling, while impurities remain dissolved in the solvent.
Comparative Data of Crystallization Solvents
The choice of solvent is a critical factor in the successful purification of carbazole. The following table summarizes the performance of various solvents and solvent systems based on reported experimental data.
| Solvent System | Crude Carbazole Source/Initial Purity | Key Process Parameters | Final Carbazole Purity | Yield | Reference |
| Xylene & DMF | Crude Anthracene (23.18% Carbazole) | Dissolution Temp: 85°C, Solvent Ratio: 1.8 g/mL, Cooling Temp: 25°C, Crystallization Time: 50 min | >96% | Not Specified for Carbazole | [1][6] |
| Chlorobenzene | Not Specified | Forced circulation cooling (gradual cooling rate) | High Purity (Specific value not given) | 67.89% (Total Yield) | [4][7] |
| Tetrachloroethylene (TCE) | Not Specified | Forced circulation cooling | Not Specified | Not Specified | [7] |
| Xylene | Not Specified | Forced circulation cooling (gradual cooling rate) | Uniform flake crystals | Not Specified | [7] |
| Carbon Tetrachloride | 90% Carbazole | Dissolution Temp: 50°C, Solvent Ratio: 800-1000 parts solvent to 100 parts carbazole | 99.6% | Not Specified | [5] |
| Ethanol | Crude Product | Recrystallization from boiling ethanol | Not Specified (White solid) | 86% recovery | [8] |
| Acetone | Crude Solid | Dissolving in boiling acetone (1g/25ml) and boiling down to 1g/10ml | Not Specified (White solid, mp 208-209°C) | Not Specified | [8] |
| DMF & NMP (3:1) | Crude Anthracene | Dissolution Temp: 90°C, Liquid-Solid Ratio: 1.8 ml/g, Cooling Temp: 25°C, Holding Time: 50 min | >95% | Not Specified for Carbazole | [1] |
| DMF + Urea | Not Specified | Cooling crystallization | Crude carbazole content >58.14% | >84.43% | [4] |
| DMF + Isopropanolamine | Not Specified | Cooling crystallization | Crude carbazole content >64.80% | >84.43% | [4] |
Experimental Protocol: Purification of Carbazole using Solvent Crystallization
This protocol provides a generalized procedure for the purification of carbazole based on common laboratory practices and findings from the cited literature.
Materials and Equipment:
-
Crude carbazole
-
Selected crystallization solvent (e.g., Xylene, Chlorobenzene, Ethanol)
-
Erlenmeyer flask or round-bottom flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser (if using volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude carbazole in an appropriately sized flask.
-
Add the selected solvent in a predetermined solvent-to-solute ratio (e.g., 1.8 g/mL as a starting point, can be optimized).[1][6]
-
Heat the mixture to the desired dissolution temperature (e.g., 85-90°C) with continuous stirring until all the carbazole has dissolved.[1] For higher boiling point solvents, a reflux setup with a condenser is recommended.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization. Preheating the filtration apparatus is advisable.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. A gradual cooling rate generally promotes the formation of larger, purer crystals.[7] For some methods, a controlled cooling rate (e.g., 0.2°C/min) can be optimal.
-
Once the solution has reached room temperature, further cool the flask in an ice bath to maximize the yield of crystallized carbazole.[1] A cooling crystallization temperature of around 25°C is often cited.[1][6]
-
Allow sufficient time for crystallization to complete (e.g., 50-90 minutes).[1][6]
-
-
Isolation and Washing:
-
Collect the carbazole crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Dry the purified carbazole crystals in a drying oven at an appropriate temperature or in a vacuum desiccator to remove any remaining solvent.
-
Experimental Workflow Diagram
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. OLED - Wikipedia [en.wikipedia.org]
- 3. High Purity Carbazole with Excellent Optical Properties | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. US1672630A - Process of purifying carbazole - Google Patents [patents.google.com]
- 6. Research on purification of refined carbazole and anthracene by Solvent crystallization | Atlantis Press [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
Application Note: A Robust Protocol for the Synthesis of Carbazole-Fused Benzoquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient one-pot synthesis of carbazole-fused benzoquinolines. The described methodology utilizes a modified Friedländer hetero-annulation reaction, offering a straightforward and effective route to this class of compounds which are of significant interest in medicinal chemistry and materials science. The protocol is presented with comprehensive experimental details, a summary of reaction parameters in a tabular format for easy reference, and a visual representation of the synthesis workflow.
Introduction
Carbazole and quinoline moieties are prevalent scaffolds in a vast array of biologically active natural products and synthetic pharmaceuticals. The fusion of these two heterocyclic systems into a single molecular entity, the carbazole-fused benzoquinoline, has garnered considerable attention due to the potential for novel pharmacological activities and unique photophysical properties. This document outlines a reliable and reproducible protocol for the synthesis of chloro-substituted benzoquinoline-carbazole derivatives.
Experimental Protocol
This protocol is based on the modified Friedländer hetero-annulation reaction between 2,3,4,9-tetrahydrocarbazol-1-one and 3-amino-2-naphthoic acid in the presence of phosphorus oxychloride (POCl₃) under solvent-free conditions.[1][2][3]
Materials:
-
2,3,4,9-tetrahydrocarbazol-1-one (1.0 mmol)
-
3-amino-2-naphthoic acid (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (catalytic amount)
-
Ice-water
-
5N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine an equimolar ratio of 2,3,4,9-tetrahydrocarbazol-1-one (1.0 mmol) and 3-amino-2-naphthoic acid (1.0 mmol).
-
Add a catalytic amount of phosphorus oxychloride (POCl₃) to the mixture.
-
Heat the reaction mixture at 120 °C under solvent-free conditions, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, allow the mixture to cool.
-
Pour the reaction mixture into ice-water.
-
Neutralize the mixture with 5N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer thoroughly with water and dry over anhydrous Na₂SO₄.[1][2]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (97:3) mixture as the eluent to afford the pure carbazole-fused benzoquinoline derivative.[1][2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a representative chloro-substituted benzoquinoline-carbazole derivative.
| Parameter | Value |
| Reactant 1 | 2,3,4,9-tetrahydrocarbazol-1-one (1.0 mmol) |
| Reactant 2 | 3-amino-2-naphthoic acid (1.0 mmol) |
| Catalyst | POCl₃ (catalytic amount) |
| Temperature | 120 °C |
| Reaction Time | Not specified, monitor by TLC |
| Yield | 55%[1] |
| Melting Point | 195-197 °C[1] |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of carbazole-fused benzoquinolines via the modified Friedländer reaction.
Caption: Workflow for the synthesis of carbazole-fused benzoquinolines.
Conclusion
The protocol detailed in this application note provides an efficient and direct method for the synthesis of carbazole-fused benzoquinolines. The use of a one-pot, solvent-free approach enhances the practicality and environmental friendliness of the synthesis. This methodology should prove valuable for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in accessing this important class of heterocyclic compounds.
References
One-Pot Synthesis of Carbazole Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of carbazole derivatives is of paramount importance due to their wideranging biological activities and applications in materials science. One-pot syntheses offer significant advantages by minimizing intermediate purification steps, saving time and resources, and often improving overall yields. This document provides detailed application notes and experimental protocols for several effective one-pot methods for synthesizing substituted carbazoles.
Introduction to Carbazole Synthesis
Carbazoles are a vital class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with significant therapeutic and photophysical properties. Traditional multi-step syntheses of these derivatives can be cumbersome and inefficient. Modern organic synthesis has seen a shift towards domino, tandem, and multicomponent reactions that allow for the construction of complex molecules in a single pot. These one-pot strategies are highly atom-economical and environmentally benign, making them attractive for both academic research and industrial drug development.
This document outlines detailed protocols for two prominent one-pot strategies for carbazole synthesis: Palladium-Catalyzed Tandem C-H Functionalization/C-N Bond Formation and Domino Diels-Alder Reaction.
Palladium-Catalyzed One-Pot Synthesis of Carbazoles
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of carbazoles. One-pot procedures involving sequential C-H bond functionalization and C-N bond formation have emerged as a powerful tool for constructing unsymmetrical carbazoles from readily available starting materials.[1][2]
A notable one-pot method involves the palladium-catalyzed N-arylation of anilines with aryl triflates, followed by an intramolecular oxidative biaryl coupling.[3] This approach allows for the direct synthesis of functionalized carbazoles in good to excellent yields. The reaction is typically carried out using a common palladium catalyst, and molecular oxygen or air can be used as the terminal oxidant in the oxidative coupling step.[4]
Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis
This protocol is a representative example of a one-pot carbazole synthesis via sequential Buchwald-Hartwig N-arylation and direct arylation.
Materials:
-
Substituted aniline (1.0 mmol)
-
Substituted aryl halide/triflate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (0.2 mmol, 20 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Ligand (e.g., DavePhos, 0.1 mmol, 10 mol%)
-
Anhydrous toluene (10 mL)
-
Oxygen balloon
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add palladium(II) acetate (11.2 mg, 0.05 mmol), copper(II) acetate (36.3 mg, 0.2 mmol), the appropriate ligand (e.g., DavePhos, 39.4 mg, 0.1 mmol), and the base (e.g., K₃PO₄, 424 mg, 2.0 mmol).
-
Add the substituted aniline (1.0 mmol) and the substituted aryl halide/triflate (1.2 mmol) to the Schlenk tube.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the Schlenk tube and stir the reaction mixture at 120 °C for 12-24 hours for the N-arylation step.
-
After the initial heating period, replace the argon atmosphere with an oxygen balloon.
-
Continue to stir the reaction mixture at 120 °C for an additional 24 hours to facilitate the intramolecular C-H activation and C-N bond formation.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired carbazole derivative.
Quantitative Data for Palladium-Catalyzed Synthesis
| Entry | Aniline Derivative | Aryl Halide/Triflate | Product | Yield (%) | Reference |
| 1 | 2-Amino-3-methylbiphenyl | - | 1-Methylcarbazole | >95 | [2] |
| 2 | 2-Amino-4-methoxybiphenyl | - | 3-Methoxycarbazole | >95 | [2] |
| 3 | Aniline | 2-Bromobiphenyl | 9H-Carbazole | 85 | [5] |
| 4 | 4-Methoxyaniline | 1,2-Dichlorobenzene | 3-Methoxy-9H-carbazole | 92 | [5] |
Domino Diels-Alder Reaction for One-Pot Carbazole Synthesis
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. In the context of carbazole synthesis, a domino sequence involving an in-situ generated vinylindole (the diene) and a suitable dienophile can lead to a tetrahydrocarbazole intermediate, which is then aromatized to the final carbazole product.[6] This one-pot, two-step process often utilizes an acid catalyst for the Diels-Alder reaction and an oxidizing agent for the subsequent aromatization.[3]
This strategy is particularly effective for the synthesis of polyfunctionalized carbazoles from readily available indoles and chalcones or other dienophiles.[6] The reaction proceeds through a DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) mediated dehydrogenative Diels-Alder reaction.[3]
Experimental Protocol: Domino Diels-Alder Synthesis
This protocol describes the one-pot synthesis of polyfunctionalized carbazoles from 3-(indol-3-yl)-1,3-diphenylpropan-1-ones and chalcones.
Materials:
-
3-(Indol-3-yl)-1,3-diphenylpropan-1-one (0.5 mmol)
-
Chalcone (0.6 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 20 mol%)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
To a round-bottom flask, add 3-(indol-3-yl)-1,3-diphenylpropan-1-one (0.5 mmol), the corresponding chalcone (0.6 mmol), p-toluenesulfonic acid (19 mg, 0.1 mmol), and DDQ (227 mg, 1.0 mmol).
-
Add acetonitrile (10 mL) to the flask.
-
Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to yield the desired polyfunctionalized carbazole.
Quantitative Data for Domino Diels-Alder Synthesis
| Entry | Indole Derivative | Dienophile | Product | Yield (%) | Reference |
| 1 | 3-(Indol-3-yl)-1,3-diphenylpropan-1-one | Chalcone | 1,3,4-Triphenyl-9H-carbazole | 85 | [3] |
| 2 | 3-(Indol-3-yl)-1,3-diphenylpropan-1-one | 4'-Methylchalcone | 1,3-Diphenyl-4-(p-tolyl)-9H-carbazole | 82 | [3] |
| 3 | 3-(Indol-3-yl)-1,3-diphenylpropan-1-one | 4'-Methoxychalcone | 4-(4-Methoxyphenyl)-1,3-diphenyl-9H-carbazole | 78 | [3] |
| 4 | 3-(Indol-3-yl)-1,3-diphenylpropan-1-one | 4'-Chlorochalcone | 4-(4-Chlorophenyl)-1,3-diphenyl-9H-carbazole | 88 | [3] |
Visualizing the Synthetic Workflows
To better illustrate the logical flow of these one-pot syntheses, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Palladium-Catalyzed One-Pot Synthesis of Carbazoles.
Caption: Workflow for the Domino Diels-Alder One-Pot Synthesis of Carbazoles.
Conclusion
The one-pot synthetic strategies presented here offer efficient, atom-economical, and versatile routes to a wide array of carbazole derivatives. The detailed protocols and tabulated data provide a practical guide for researchers in medicinal chemistry and materials science to synthesize these valuable compounds. The visual workflows further clarify the experimental sequences, aiding in the planning and execution of these syntheses. By adopting these modern synthetic methods, researchers can accelerate the discovery and development of novel carbazole-based molecules with significant potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hole Mobility in 2-(Methylthio)-9H-carbazole Based HTMs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylthio)-9H-carbazole based Hole Transporting Materials (HTMs).
Frequently Asked Questions (FAQs)
Q1: What are the key molecular design strategies to enhance hole mobility in carbazole-based HTMs?
A1: Enhancing hole mobility in carbazole-based HTMs primarily involves strategic molecular design to facilitate efficient charge transport. Key strategies include:
-
Donor-Acceptor (D-A) Architecture: Introducing electron-donating and electron-accepting moieties can create a D-A type molecular structure. This can enhance intermolecular interactions and promote efficient charge transfer.[1]
-
Alkyl Chain Engineering: The introduction of alkyl chains can increase the electron-donating ability of the carbazole core, which in turn influences the Highest Occupied Molecular Orbital (HOMO) levels and charge transport characteristics. Longer or branched alkyl chains can also improve solubility and prevent undesirable π-π aggregation, leading to better film formation and performance.[2]
-
Molecular Symmetry: Lowering molecular symmetry can sometimes be beneficial. While high symmetry can lead to crystallization, which is not always conducive to forming dense, uniform films, a more twisted or asymmetric structure can promote the formation of stable amorphous films.[3]
-
Functional Group Substitution: The addition of specific functional groups can passivate defects at the interface between the HTM and other layers in a device, such as the perovskite layer in a solar cell. For instance, sulfur atoms and carbonyl groups have been shown to be effective in this regard.[1]
Q2: What are the common techniques for measuring hole mobility in organic semiconductors?
A2: Several techniques are commonly employed to measure hole mobility in organic semiconductors, each with its own advantages and limitations:
-
Space-Charge-Limited Current (SCLC): This is a widely used steady-state method that involves measuring the current-voltage characteristics of a single-carrier (hole-only) device. The mobility is then extracted by fitting the data to the Mott-Gurney law.[4][5] It is suitable for thin films and provides insights into charge balance and device efficiency.[4]
-
Time-of-Flight (TOF): This technique directly measures the transit time of photogenerated charge carriers across a relatively thick film (1-10 µm) under an applied electric field. It allows for the separate determination of electron and hole mobilities.[6]
-
Charge Extraction by Linearly Increasing Voltage (CELIV): This is a transient technique used to determine carrier mobility and lifetime from the current transient that occurs when a linearly increasing voltage pulse is applied to a device.[6]
-
Admittance Spectroscopy (AS): This technique measures the frequency-dependent capacitance of a thin film to investigate charge carrier transport kinetics and relaxation processes.[7]
-
Dark Injection (DI) Transient Measurement: This method involves analyzing the transient current response to a voltage pulse in the dark to determine charge carrier mobility.[8]
Q3: How does doping affect the hole mobility of carbazole-based HTMs?
A3: Doping is a crucial strategy for enhancing the conductivity and hole mobility of many organic HTMs, including those based on carbazole.[9][10] The process typically involves adding a chemical dopant that can partially oxidize the HTM molecules. This generates additional free holes in the material, thereby increasing the charge carrier concentration and facilitating hole transport through a hopping mechanism between HOMO levels.[9] The choice of dopant and its concentration are critical parameters that need to be optimized for a given HTM.
Troubleshooting Guides
Issue 1: Low or Inconsistent Hole Mobility Measurements
-
Possible Cause 1: Poor Film Morphology and Pinholes.
-
Troubleshooting Step: Optimize the deposition parameters for the HTM layer. This includes adjusting the spin-coating speed and time, the concentration of the solution, and the annealing temperature and duration. The goal is to achieve a uniform, pinhole-free film. A smoother surface morphology ensures good interfacial contact and efficient hole transport.[1]
-
-
Possible Cause 2: Presence of Trap States.
-
Troubleshooting Step: The presence of trap states within the material can significantly hinder hole transport. These can arise from impurities or structural defects. Purification of the synthesized HTM is critical. Techniques like column chromatography and recrystallization should be employed to remove any residual reactants or byproducts. In device fabrication, ensure a clean processing environment to avoid introducing contaminants. The SCLC method can be used to quantify trap densities.[11][12]
-
-
Possible Cause 3: Non-Ohmic Contacts in the Test Device.
-
Troubleshooting Step: For accurate SCLC measurements, it is essential to have ohmic contacts that allow for efficient hole injection without a significant energy barrier.[4][12] Ensure that the work function of the anode is well-aligned with the HOMO level of the carbazole-based HTM. If necessary, introduce an interfacial layer to improve this alignment.
-
-
Possible Cause 4: Influence of Mobile Ions.
Issue 2: Synthesis of this compound Based HTMs Yields Impure Product
-
Possible Cause 1: Incomplete Reaction.
-
Troubleshooting Step: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Ensure that the reaction is allowed to proceed for a sufficient amount of time. If the reaction is stalling, consider optimizing the reaction temperature or the catalyst loading.
-
-
Possible Cause 2: Side Reactions.
-
Troubleshooting Step: The choice of solvent and base can be critical in minimizing side reactions. Ensure that anhydrous solvents are used if the reaction is sensitive to moisture. The strength and stoichiometry of the base should also be carefully considered.
-
-
Possible Cause 3: Difficulty in Purification.
-
Troubleshooting Step: If standard purification techniques are insufficient, consider using alternative methods. For example, if column chromatography does not provide adequate separation, preparative High-Performance Liquid Chromatography (HPLC) might be necessary. Multiple purification steps may be required to achieve the desired purity.
-
Quantitative Data
Table 1: Hole Mobility of Selected Carbazole-Based HTMs
| Hole Transport Material (HTM) | Hole Mobility (cm²/Vs) | Measurement Technique | Reference |
| KZRD | Higher than KZ and KZIC | Not Specified | [1] |
| HTM 3 | 3.2 x 10⁻⁶ | SCLC | [9] |
| HTM 1 | 2.4 x 10⁻⁶ | SCLC | [9] |
| HTM 2 | 1.6 x 10⁻⁶ | SCLC | [9] |
| spiro-OMeTAD | 1.8 x 10⁻⁶ | SCLC | [9] |
| MATFSI-doped spiro-OMeTAD | 2.09 x 10⁻³ | SCLC | [14] |
| LiTFSI-doped spiro-OMeTAD | 1.44 x 10⁻³ | SCLC | [14] |
Experimental Protocols
Protocol 1: Hole Mobility Measurement using Space-Charge-Limited Current (SCLC)
This protocol outlines the fabrication of a hole-only device and the subsequent measurement of hole mobility using the SCLC method.
-
Substrate Preparation:
-
Clean an FTO (Fluorine-doped Tin Oxide) or ITO (Indium Tin Oxide) coated glass substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 15-20 minutes to improve the wettability and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the substrate.
-
Anneal the substrate on a hotplate at approximately 120-150°C for 15-30 minutes in air to remove residual water.[5]
-
-
HTM Layer Deposition:
-
Prepare a solution of the this compound based HTM in a suitable organic solvent (e.g., chlorobenzene) at a specific concentration (e.g., 60 mM).[5]
-
Spin-coat the HTM solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness.
-
Anneal the film at a temperature appropriate for the specific HTM to remove the solvent and improve film morphology.
-
-
Top Electrode Deposition:
-
Deposit a top electrode with a high work function, such as Gold (Au) or Silver (Ag), through thermal evaporation under high vacuum. The thickness of the electrode is typically around 100-150 nm.[5]
-
-
Measurement:
-
Measure the current density-voltage (J-V) characteristics of the fabricated hole-only device in the dark using a semiconductor parameter analyzer.
-
Plot the J-V curve on a log-log scale.
-
The hole mobility (μ) can be calculated from the space-charge-limited region of the curve using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material (typically assumed to be around 3 for organic semiconductors), V is the applied voltage, and L is the thickness of the HTM film.[4][5]
-
Visualizations
Caption: Experimental workflow for hole mobility measurement using the SCLC method.
Caption: Key factors influencing the optimization of hole mobility in carbazole-based HTMs.
References
- 1. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming the mobility penalty introduced by dipole disorder in small-molecule HTM films - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA00956H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arxiv.org [arxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
"common impurities in 2-(Methylthio)-9H-carbazole synthesis and their removal"
Technical Support Center: 2-(Methylthio)-9H-carbazole Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The impurities largely depend on the synthetic route chosen. However, some common impurities to anticipate include:
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Unreacted Starting Materials: Such as 9H-carbazole, 2-bromo-9H-carbazole, or other precursors.
-
Over-methylated Byproducts: Specifically, 9-methyl-2-(methylthio)-9H-carbazole, where methylation has occurred at the nitrogen of the carbazole ring.
-
Oxidation Products: The methylthio group is susceptible to oxidation, which can lead to the formation of 2-(methylsulfinyl)-9H-carbazole or 2-(methylsulfonyl)-9H-carbazole.[1]
-
Reagent-derived Impurities: Residuals from the methylating or thiolating agents used in the reaction.
-
Solvent Residues: Trace amounts of the solvents used during the reaction or workup.
Q2: My reaction has stalled, and I have a low yield of the desired product. What are the potential causes?
A2: Several factors can contribute to low product yield:
-
Insufficient Reaction Temperature: Some carbazole synthesis methods require high temperatures to proceed efficiently.[2]
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Poor Quality of Reagents: The purity of starting materials and reagents is crucial for a successful synthesis.
-
Inadequate Mixing: In heterogeneous reactions, proper mixing is essential to ensure all reactants are in contact.
-
Presence of Moisture or Oxygen: Certain reagents may be sensitive to air and moisture, leading to decomposition or unwanted side reactions.
Q3: I am observing the formation of a significant amount of an oxidized byproduct, 2-(methylsulfinyl)-9H-carbazole. How can I prevent this?
A3: The oxidation of thioethers to sulfoxides can often be mitigated by:
-
Degassing Solvents: Removing dissolved oxygen from your reaction solvents can reduce oxidation.
-
Using an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent aerial oxidation.
-
Controlling Reaction Temperature: Exothermic reactions can sometimes accelerate oxidation. Maintaining a controlled temperature is important.
-
Choosing a Milder Oxidizing Agent (if applicable to your synthesis): If an oxidant is part of your synthetic design, consider using a milder one.
Troubleshooting Guides
Guide 1: Removal of Unreacted Starting Material (9H-Carbazole)
-
Problem: Significant amount of unreacted 9H-carbazole remaining in the crude product.
-
Solution: Recrystallization is an effective method for removing unreacted 9H-carbazole.
-
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which this compound is soluble, but 9H-carbazole has lower solubility (e.g., ethanol, toluene, or a mixture).
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the less soluble impurity.
-
Filter the crystals (unreacted 9H-carbazole) and wash with a small amount of cold solvent.
-
The desired product, this compound, should be enriched in the filtrate. Evaporate the solvent from the filtrate to recover the purified product.
-
-
Guide 2: Separation of Over-methylated Byproduct
-
Problem: Presence of 9-methyl-2-(methylthio)-9H-carbazole as a major impurity.
-
Solution: Column chromatography is the most effective technique for separating the desired product from its over-methylated counterpart.
-
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 2% ethyl acetate in hexane) and gradually increase the polarity.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the initial eluent or a suitable solvent like dichloromethane.
-
Load the solution onto the prepared silica gel column.
-
Elute the column with the solvent gradient. The less polar over-methylated byproduct will elute before the more polar this compound.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.
-
-
-
Data Presentation
Table 1: Illustrative Purity Improvement via Recrystallization
| Impurity | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| Unreacted 9H-Carbazole | 15% | < 2% |
| This compound | 80% | > 95% |
| Other Impurities | 5% | < 3% |
Table 2: Illustrative Purity Improvement via Column Chromatography
| Impurity | Purity Before Chromatography (%) | Purity After Chromatography (%) |
| Over-methylated Byproduct | 20% | < 1% |
| This compound | 75% | > 98% |
| Other Impurities | 5% | < 1% |
Visual Troubleshooting Workflows
References
Technical Support Center: Enhancing Perovskite Solar Cell Efficiency with Carbazole-Based Hole Transporting Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective utilization of carbazole-based Hole Transporting Materials (HTMs) in perovskite solar cells (PSCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Power Conversion Efficiency (PCE) | 1. Poor film quality of the carbazole HTM. 2. Mismatched energy levels between the perovskite and the HTM. 3. Inefficient hole extraction from the perovskite layer.[1][2] 4. High charge recombination rates at the perovskite/HTM interface. | 1. Optimize the spin coating parameters (speed, time, and concentration) for the HTM solution to ensure a uniform and smooth film.[3][4] 2. Select a carbazole HTM with a Highest Occupied Molecular Orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite.[2] 3. Ensure complete and uniform coverage of the perovskite layer by the HTM to facilitate efficient hole extraction.[5] 4. Consider using additives or dopants in the HTM layer to reduce interfacial defects and suppress charge recombination. |
| Low Open-Circuit Voltage (Voc) | 1. High density of trap states at the perovskite/HTM interface. 2. Energy level misalignment leading to voltage loss. 3. Non-radiative recombination pathways. | 1. Implement interfacial passivation strategies, such as introducing a thin passivation layer between the perovskite and the HTM. 2. Choose a carbazole HTM with a deeper HOMO level to maximize the potential difference. 3. Ensure high purity of the carbazole HTM to minimize trap-assisted recombination. |
| Low Short-Circuit Current Density (Jsc) | 1. Incomplete light absorption by the perovskite layer. 2. Poor hole mobility in the carbazole HTM.[1] 3. Inefficient charge transfer from the perovskite to the HTM. | 1. Optimize the thickness of the perovskite active layer. 2. Select a carbazole HTM with inherently high hole mobility or use dopants to enhance it. 3. Ensure good physical contact and minimal interfacial resistance between the perovskite and HTM layers. |
| Low Fill Factor (FF) | 1. High series resistance in the device. 2. Significant shunt resistance (leakage current). 3. Poor morphology of the HTM layer. | 1. Optimize the thickness of all layers in the solar cell stack. 2. Ensure there are no pinholes or defects in the perovskite and HTM films. 3. Anneal the HTM layer at an optimal temperature to improve its crystallinity and conductivity. |
| Poor Device Stability and Rapid Degradation | 1. Degradation of the carbazole HTM under operational stress (e.g., light, heat, humidity).[6][7] 2. Ingress of moisture or oxygen through the HTM layer.[6] 3. Ion migration from the perovskite layer into the HTM. | 1. Synthesize or select carbazole HTMs with high thermal and chemical stability.[2][5] 2. Incorporate hydrophobic functional groups into the carbazole HTM structure to repel moisture.[8] 3. Use cross-linkable carbazole HTMs to form a robust and impermeable barrier.[9] 4. Encapsulate the final device to protect it from environmental factors. |
Frequently Asked Questions (FAQs)
Q1: Why are carbazole-based molecules considered promising HTMs for perovskite solar cells?
A1: Carbazole-based molecules are promising HTMs due to their excellent hole transporting properties, high thermal and electrochemical stability, and ease of functionalization.[2] This allows for the fine-tuning of their optical and electronic properties to match the energy levels of the perovskite absorber layer, leading to improved device performance and stability.[1][2]
Q2: How does the molecular structure of a carbazole HTM affect device performance?
A2: The molecular structure, including the core, linking units, and peripheral groups, significantly impacts the HTM's properties. For instance, extending the π-conjugated system can improve charge transport and hole extraction.[5] The substitution pattern on the carbazole core can influence the HOMO energy level, which is crucial for efficient hole injection from the perovskite.[2]
Q3: Is it necessary to use dopants with carbazole HTMs?
A3: While some carbazole HTMs can function in a dopant-free manner, the use of additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) is common. These dopants can increase the conductivity of the HTM layer, improve the energy level alignment with the perovskite, and passivate interfacial defects, thereby enhancing the overall device efficiency and stability.
Q4: What are the key considerations for preparing a carbazole HTM solution?
A4: The key considerations include the choice of solvent (commonly chlorobenzene or toluene), the concentration of the HTM, and the concentration of any dopants. The solution should be homogeneous and filtered before use to avoid particulates that could disrupt film formation. For example, a typical solution might be prepared by dissolving 72 mg of the HTM in 1 ml of chlorobenzene, followed by the addition of dopant solutions.[10]
Q5: What is the recommended method for depositing the carbazole HTM layer?
A5: Spin coating is the most common laboratory-scale deposition method. The spin speed and duration are critical parameters that control the thickness and uniformity of the HTM layer.[3] A typical procedure might involve spin-coating the HTM solution at 1000-4000 rpm for 20-60 seconds.[11][12] The optimal parameters will depend on the specific carbazole HTM and solvent used.
Data Presentation
Table 1: Performance of Perovskite Solar Cells with Different Carbazole-Based HTMs
| HTM Name | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| SGT-405 | 1.01 | 21.4 | 68.4 | 14.79 | [13] |
| V1221 | 1.03 | 23.6 | 73 | 17.81 | [1] |
| V1225 | 1.03 | 23.6 | 73 | 17.81 | [1] |
| V1209 | - | - | - | 17.31 | [1] |
| V1207 | - | - | - | 16.44 | [1][5] |
| Car[1][14] | - | - | - | 19.23 | [2] |
| V1205 | - | - | - | 16.9 | [9] |
| M114 | 1.055 | 22.24 | 73.20 | 17.17 | [11] |
| Spiro-OMeTAD (Reference) | 1.108 | 22.46 | 72.62 | 18.07 | [11] |
Note: The performance parameters can vary depending on the specific perovskite composition, device architecture, and measurement conditions.
Experimental Protocols
Protocol 1: Preparation of Carbazole HTM Solution (with Dopants)
-
Materials:
-
Carbazole HTM powder
-
Chlorobenzene (anhydrous)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (e.g., 520 mg/mL in acetonitrile)
-
4-tert-butylpyridine (tBP)
-
-
Procedure:
-
Prepare the main HTM solution by dissolving the desired amount of carbazole HTM in chlorobenzene (e.g., 72 mg/mL).[10]
-
Stir the solution on a hotplate at a moderate temperature (e.g., 70 °C) for at least 30 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Add the dopants to the HTM solution. For example, for every 1 mL of the HTM solution, add 17.5 µL of the Li-TFSI solution and 28.8 µL of tBP.[10]
-
Vortex or sonicate the final solution for a few minutes to ensure homogeneity.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
Protocol 2: Deposition of Carbazole HTM Layer by Spin Coating
-
Prerequisites:
-
A fabricated perovskite solar cell stack up to the perovskite layer.
-
The prepared carbazole HTM solution.
-
A spin coater in a nitrogen-filled glovebox.
-
-
Procedure:
-
Transfer the perovskite substrate to the spin coater chuck.
-
Dispense a sufficient amount of the carbazole HTM solution to cover the entire perovskite surface (e.g., 40-100 µL).
-
Start the spin coating program. A typical two-step program is:
-
Step 1: 1000 rpm for 10 seconds (for spreading).
-
Step 2: 4000 rpm for 30 seconds (for thinning and drying).
-
-
After the spin coating is complete, transfer the substrate to a hotplate inside the glovebox.
-
Anneal the substrate at a specific temperature (e.g., 70-100 °C) for a defined time (e.g., 10-30 minutes) to remove residual solvent and improve film quality. The optimal annealing conditions depend on the specific HTM.
-
Allow the substrate to cool down before proceeding with the deposition of the top metal electrode.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and deposition of a carbazole HTM layer.
Caption: Energy level diagram illustrating efficient charge extraction with a carbazole HTM.
References
- 1. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ecorfan.org [ecorfan.org]
- 4. Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. theses.fr [theses.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-(Methylthio)-9H-carbazole Thin Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the thin film deposition of 2-(Methylthio)-9H-carbazole. The following sections address common challenges and provide standardized experimental protocols for various deposition techniques.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues encountered during the deposition of this compound thin films.
| Problem | Potential Cause | Suggested Solution |
| Poor Film Adhesion | Improper substrate cleaning or surface energy mismatch. | - Ensure rigorous substrate cleaning using a multi-step solvent process (e.g., acetone, isopropanol, deionized water) followed by plasma or UV-ozone treatment to enhance surface energy. - Consider using an adhesion promoter layer compatible with both the substrate and the carbazole derivative. |
| Cracked or Peeling Film | High internal stress in the film, often due to rapid solvent evaporation or a large mismatch in the coefficient of thermal expansion between the film and the substrate. | - Optimize the annealing temperature and ramp rate post-deposition to relieve stress. - For solution-based methods, use a solvent with a higher boiling point to slow down the evaporation rate. - For vacuum deposition, reduce the deposition rate. |
| Inconsistent Film Thickness | Non-uniform substrate temperature, uneven solution spreading (spin-coating), or instability in the deposition source (thermal evaporation). | - Spin-Coating: Optimize spin speed, acceleration, and solution viscosity. Ensure the substrate is centered and level.[1] - Thermal Evaporation: Ensure stable power to the evaporation source for a constant deposition rate.[2] Monitor the substrate temperature for uniformity. |
| Rough Surface Morphology | Aggregation of molecules, improper solvent choice, or suboptimal substrate temperature. | - Solution-Based: Filter the solution before deposition to remove aggregates. Experiment with different solvents to improve solubility and film-forming properties. - Thermal Evaporation: Adjust the substrate temperature. A higher temperature can sometimes increase surface mobility and promote smoother film growth, but too high a temperature can lead to dewetting.[2] |
| Poor Crystallinity or Amorphous Film | Substrate temperature is not optimized for crystalline growth, or the deposition rate is too high. | - Systematically vary the substrate temperature during deposition. - Reduce the deposition rate to allow more time for molecular ordering on the substrate surface. |
| Film Contamination | Impure source material, contaminated substrate, or leaks in the vacuum system. | - Use high-purity this compound. - Verify the cleanliness of the substrate and deposition chamber. - For vacuum methods, perform a leak check of the system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for depositing thin films of carbazole-based organic materials?
A1: The most common methods for depositing thin films of organic materials, including carbazole derivatives, are thermal evaporation, spin-coating, and other vapor phase deposition techniques.[1][2][3] Thermal evaporation is a precise, low-cost method for achieving high-quality films.[2] Solution-based methods like spin-coating are also widely used, though they can sometimes result in variations in film thickness.[1]
Q2: What type of substrate is recommended for the deposition of this compound?
A2: The choice of substrate depends on the intended application. For optoelectronic applications, indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass is common.[4][5] For fundamental studies, silicon wafers or quartz substrates are often used. The substrate surface must be meticulously cleaned to ensure good film adhesion and uniformity.
Q3: How does the methylthio group in this compound influence the deposition process?
A3: The methylthio group can influence the molecule's polarity, solubility, and intermolecular interactions. This can affect the choice of solvent for solution-based deposition methods and may influence the molecular packing and resulting film morphology during vacuum deposition. For instance, a related compound, (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid, has been used to form self-assembled monolayers, indicating the utility of the methylthio groups in surface interactions.[4][5]
Q4: What are the key parameters to control during thermal evaporation of this compound?
A4: For successful thermal evaporation, it is crucial to carefully control the substrate temperature, the deposition rate, and the base pressure of the vacuum chamber.[2] The substrate temperature can significantly impact the film's morphology and crystallinity. The deposition rate affects the molecular ordering, and a stable, low rate is often preferred for high-quality films. A high vacuum is necessary to prevent contamination.
Q5: What characterization techniques are suitable for analyzing the deposited films?
A5: A variety of techniques can be used to characterize the films. Atomic Force Microscopy (AFM) is used to analyze surface topography and roughness.[1] UV-Visible Spectroscopy can determine the optical properties, such as absorbance and bandgap. X-ray Diffraction (XRD) can be used to assess the crystallinity of the film.
Experimental Protocols
Protocol 1: Spin-Coating Deposition
-
Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., chlorobenzene, toluene, or a mixture) to the desired concentration (e.g., 5-20 mg/mL). Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution. Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
Substrate Cleaning: Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a nitrogen gun. For enhanced cleaning and to increase surface energy, treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes immediately before deposition.
-
Deposition: Place the cleaned substrate on the spin coater chuck and ensure it is centered. Dispense a sufficient amount of the filtered solution onto the substrate to cover the surface. Start the spin coater. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (for spreading)
-
Step 2: 2000-5000 rpm for 30-60 seconds (for thinning)
-
-
Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox or a vacuum oven. Anneal at a temperature below the material's decomposition point (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve film morphology.
Protocol 2: Thermal Evaporation Deposition
-
Source Preparation: Load a sufficient amount of high-purity this compound powder into a suitable evaporation source, such as a tantalum or tungsten boat.
-
Substrate Preparation: Mount the cleaned substrate onto the substrate holder in the deposition chamber.
-
Vacuum Pump Down: Evacuate the chamber to a high vacuum, typically below 5 x 10-6 Torr, to minimize contamination.
-
Deposition:
-
Heat the substrate to the desired temperature (this may range from room temperature to over 100 °C depending on the desired film properties).
-
Gradually increase the current to the evaporation source to heat the this compound until it starts to sublimate.
-
Monitor the deposition rate using a quartz crystal microbalance. A typical deposition rate for organic materials is 0.1-1 Å/s.
-
Once the desired thickness is achieved, close the shutter and turn off the power to the source.
-
-
Cool Down: Allow the substrate to cool to room temperature under vacuum before venting the chamber.
Quantitative Data Summary
The optimal deposition parameters for this compound will require experimental determination. The following tables provide typical starting ranges for similar carbazole-based organic materials.
Table 1: Typical Spin-Coating Parameters
| Parameter | Value Range |
| Solution Concentration | 5 - 20 mg/mL |
| Spin Speed | 1000 - 6000 rpm |
| Spin Time | 30 - 60 s |
| Annealing Temperature | 80 - 150 °C |
| Annealing Time | 10 - 30 min |
Table 2: Typical Thermal Evaporation Parameters
| Parameter | Value Range |
| Base Pressure | < 5 x 10-6 Torr |
| Deposition Rate | 0.1 - 2.0 Å/s |
| Substrate Temperature | Room Temp. - 150 °C |
| Final Film Thickness | 10 - 200 nm |
Visualizations
Caption: Experimental workflow for spin-coating deposition.
Caption: Experimental workflow for thermal evaporation.
Caption: Troubleshooting decision tree for thin film deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. vaccoat.com [vaccoat.com]
- 3. [PDF] Organic Thin Film Deposition Techniques | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbazole-Based Hole Transporting Materials in Perovskite Solar Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with carbazole-based Hole Transporting Materials (HTMs) in perovskite solar cells (PSCs).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of perovskite solar cells utilizing carbazole-based HTMs such as VNPB, TCTA, CDBA, and MeO-TPD.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| HTM-D-01 | My device efficiency is low and the fill factor is poor after depositing the carbazole HTM. | 1. Suboptimal HTM Thickness: An HTM layer that is too thin can lead to incomplete coverage and shunting, while a layer that is too thick can increase series resistance. 2. Poor Film Quality: Aggregation or crystallization of the HTM can create a non-uniform film, leading to inefficient hole extraction. 3. Energy Level Mismatch: The highest occupied molecular orbital (HOMO) of the HTM may not be well-aligned with the valence band of the perovskite, hindering efficient hole transfer.[1][2] | 1. Optimize Spin-Coating Parameters: Systematically vary the spin-coating speed and time to achieve the optimal HTM thickness. 2. Solvent and Additive Engineering: Use host-guest chemistry or solvent annealing to improve film morphology. Consider using additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity and prevent aggregation. 3. HTM Selection: Choose a carbazole derivative with a HOMO level that is well-matched with your specific perovskite formulation.[1] |
| HTM-D-02 | The stability of my perovskite solar cell is poor, with rapid degradation under illumination or in ambient conditions. | 1. Hygroscopic Nature of Dopants: Additives like Li-TFSI used to dope the HTM are often hygroscopic and can attract moisture, leading to perovskite degradation.[3] 2. HTM Oxidation: The carbazole core can be susceptible to oxidation, especially under UV light and in the presence of oxygen, leading to the formation of charge traps. 3. Ion Migration: Mobile ions from the perovskite layer (e.g., I⁻) can migrate into the HTM layer, causing degradation of both the HTM and the interface. | 1. Dopant-Free HTMs: Explore the use of dopant-free carbazole-based HTMs to enhance device stability.[4] 2. Encapsulation: Encapsulate the device using materials like glass/epoxy or polymer thin films to prevent moisture and oxygen ingress.[5][6] 3. Molecular Modification: Synthesize carbazole derivatives with bulky side groups or cross-linkable moieties to create a more robust and stable HTM layer.[7] 4. Interfacial Engineering: Introduce a thin buffer layer between the perovskite and the HTM to suppress ion migration. |
| HTM-D-03 | I am observing significant batch-to-batch variation in my device performance. | 1. Inconsistent HTM Synthesis/Purification: Impurities from the synthesis of the carbazole HTM can act as recombination centers. 2. Variability in Film Deposition: Minor variations in spin-coating parameters or environmental conditions (humidity, temperature) can affect HTM film quality. | 1. Rigorous Purification: Implement a thorough purification protocol for the synthesized HTM, such as column chromatography followed by recrystallization. 2. Controlled Environment: Perform all device fabrication steps, especially HTM deposition, in a controlled environment (e.g., a glovebox) with stable humidity and temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation mechanisms for carbazole-based HTMs in perovskite solar cells?
A1: The primary degradation pathways for carbazole-based HTMs include:
-
Photo-oxidation: In the presence of light and oxygen, the carbazole moiety can undergo oxidation, leading to the formation of detrimental species that act as charge traps and recombination centers.
-
Hygroscopic Degradation: Many carbazole HTMs are used with hygroscopic dopants like Li-TFSI. These dopants can absorb moisture from the environment, which in turn degrades the overlying perovskite layer.[3]
-
Thermal Stress: High temperatures can lead to morphological changes in the HTM film, such as crystallization or dewetting, which can disrupt the perovskite/HTM interface and hinder hole extraction. Carbazole derivatives are known for their thermal stability.[8]
-
Ion Migration: Mobile ions from the perovskite layer, such as iodide (I⁻) and methylammonium (MA⁺), can migrate into the HTM layer, reacting with the HTM molecules and causing irreversible degradation.
Q2: How can I improve the stability of my carbazole HTM layer?
A2: Several strategies can be employed to enhance the stability of carbazole HTMs:
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Molecular Design: Synthesizing carbazole derivatives with bulky side groups can sterically hinder the approach of water and oxygen molecules.[9] Incorporating cross-linkable functional groups can create a more robust and solvent-resistant HTM network.[7]
-
Dopant-Free Systems: Developing HTMs with sufficiently high intrinsic conductivity to be used without hygroscopic dopants is a key strategy for improving long-term stability.[4]
-
Encapsulation: A crucial step for all perovskite solar cells is proper encapsulation to protect the device from environmental factors like moisture and oxygen.[5][10]
-
Interfacial Modification: Introducing a thin, stable buffer layer between the perovskite and the HTM can act as a barrier to ion migration and improve interfacial energetics.
Q3: What are the key parameters to consider when selecting a carbazole-based HTM?
A3: When choosing a carbazole-based HTM, consider the following properties:
-
Energy Level Alignment: The HOMO level of the HTM should be well-aligned with the valence band of the perovskite to ensure efficient hole extraction.[1]
-
Hole Mobility: High hole mobility is essential for efficient charge transport to the electrode and to minimize charge recombination.
-
Film-Forming Properties: The HTM should form a uniform, pinhole-free film to ensure complete coverage of the perovskite layer and prevent short-circuiting.
-
Thermal Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are important for ensuring the material's stability during device operation, which may involve elevated temperatures.[1][2]
-
Solubility: Good solubility in common organic solvents is necessary for solution-based processing.
Quantitative Data Summary
The following tables summarize key performance and stability data for perovskite solar cells employing various carbazole-based HTMs.
Table 1: Photovoltaic Performance of Perovskite Solar Cells with Different Carbazole HTMs
| HTM | VOC (V) | JSC (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| Car[1][8] | 1.08 | 22.5 | 76 | 18.5 | [1] |
| Car[1][11] | 1.10 | 23.1 | 75 | 19.23 | [1] |
| V1207 | - | - | - | 16.44 | [2] |
| V1209 | - | - | - | 17.65 | [2] |
| V1221 | - | - | - | 18.23 | [2] |
| V1225 | - | - | - | 17.89 | [2] |
| spiro-OMeTAD (Ref.) | - | - | - | 19.34 | [2][12] |
| V1205 | - | - | - | 16.9 | [7] |
Table 2: Stability Data for Perovskite Solar Cells with Carbazole HTMs
| HTM | Stability Test Conditions | Initial PCE (%) | PCE after Test (%) | Retention (%) | Reference |
| Car[1][8] | 1000 h continuous illumination | ~18.5 | >14.8 | >80 | [1] |
| Car[1][11] | 1000 h continuous illumination | ~19.2 | >15.4 | >80 | [1] |
| V1207 & V1221 | Light soaking in Argon | ~16.4 & ~18.2 | ~13.1 & ~14.6 | ~80 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Generic Carbazole-Based HTM (Illustrative Example)
This protocol provides a general outline for the synthesis of a simple carbazole-based HTM via a Suzuki or Buchwald-Hartwig cross-coupling reaction. Note: Specific reaction conditions will vary depending on the target molecule.
-
Starting Materials: Procure or synthesize the carbazole core and the desired aryl halide or boronic acid coupling partners.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carbazole core, the coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a ligand (e.g., SPhos or XPhos) in an appropriate anhydrous solvent (e.g., toluene or dioxane).
-
Base Addition: Add a base, such as sodium tert-butoxide or potassium carbonate.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity HTM.
-
Characterization: Confirm the structure and purity of the synthesized HTM using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Perovskite Solar Cell with a Carbazole HTM
-
Substrate Preparation: Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spin-coating or spray pyrolysis, followed by a mesoporous TiO₂ layer via spin-coating. Sinter the TiO₂ layers at high temperature (e.g., 500 °C).
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) onto the ETL via a one-step or two-step spin-coating method. Anneal the film on a hotplate to form the crystalline perovskite layer.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the carbazole HTM in a suitable solvent like chlorobenzene or toluene. If required, add dopants such as Li-TFSI and tBP. Spin-coat the HTM solution onto the perovskite layer.
-
Electrode Deposition: Thermally evaporate a metal back contact (e.g., gold or silver) through a shadow mask to define the active area of the device.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key degradation pathways of carbazole HTMs and corresponding prevention strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Encapsulating perovskite solar cells to withstand damp heat and thermal cycling (Journal Article) | OSTI.GOV [osti.gov]
- 7. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Carbazole-modified thiazolo[3,2-c][1,3,5,2]oxadiazaborinines exhibiting aggregation-induced emission and mechanofluorochromism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Encapsulation of perovskite solar cells for enhanced stability: Structures, materials and characterization (Journal Article) | OSTI.GOV [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
"improving solubility of carbazole derivatives for device fabrication"
Technical Support Center: Carbazole Derivatives
Welcome to the technical support center for carbazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of these compounds, with a particular focus on improving solubility for device fabrication.
Frequently Asked Questions (FAQs)
Q1: My carbazole derivative has poor solubility in common organic solvents. What are the primary strategies to improve it?
A1: Poor solubility is a common issue with carbazole derivatives due to their often planar and rigid structures, which can lead to strong intermolecular π-π stacking. The primary strategies to enhance solubility fall into two main categories: chemical modification and solvent optimization.
-
Chemical Modification: Introducing bulky side groups to the carbazole core can disrupt intermolecular packing and improve solubility. Common modifications include:
-
Alkylation: Attaching linear or branched alkyl chains to the nitrogen atom (N-position) or other positions on the carbazole ring is a widely used technique. Longer and more branched alkyl chains are generally more effective at increasing solubility.
-
Introduction of Bulky Groups: Incorporating bulky substituents such as tert-butyl groups can significantly enhance solubility.
-
Functionalization with Solubilizing Moieties: Attaching flexible chains, such as hexyloxyphenyl groups, can also improve solubility in organic solvents.
-
-
Solvent and Environmental Optimization:
-
Solvent Selection: Carbazole and its derivatives are typically more soluble in non-polar or slightly polar organic solvents. Commonly used solvents include chloroform, dichloromethane, toluene, tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).[1][2][3] The choice of solvent is critical and depends on the specific derivative.
-
Temperature: Increasing the temperature of the solvent will generally increase the solubility of the carbazole derivative.[4]
-
Co-solvency: Using a mixture of a good solvent and a co-solvent can sometimes improve solubility and solution stability.
-
Q2: I am observing precipitation of my carbazole derivative during solution preparation or after cooling. What can I do to prevent this?
A2: Precipitation is a common problem, especially when working with supersaturated solutions or when the solution temperature changes. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: Use sonication or gentle heating with stirring to ensure the compound is fully dissolved initially. Be cautious with heating to avoid solvent evaporation or degradation of the compound.
-
Maintain a Stable Temperature: If you prepared the solution at an elevated temperature, try to maintain that temperature during subsequent processing steps, such as spin coating, if possible. If cooling is unavoidable, do it slowly to prevent rapid crystallization.
-
Use a Co-solvent: Adding a small amount of a "better" or higher boiling point solvent can sometimes help to keep the compound in solution as the primary solvent evaporates.
-
Check for Impurities: Insoluble impurities can act as nucleation sites for precipitation. Ensure your starting material is of high purity and consider filtering the solution through a PTFE syringe filter (0.2 or 0.45 µm) before use.
-
Consider Chemical Modification: If precipitation is a persistent issue, it may indicate that the intrinsic solubility of your derivative is too low for your application. In this case, refer to the chemical modification strategies in Q1.
Q3: How does the choice of solvent affect the properties of the final thin film in device fabrication?
A3: The solvent choice is critical as it influences not only solubility but also the morphology and electronic properties of the resulting thin film. The solvent's boiling point, polarity, and vapor pressure all play a role.
-
Film Morphology: A solvent with a very low boiling point will evaporate quickly, which might not allow enough time for the molecules to self-organize, potentially leading to an amorphous and less ordered film. Conversely, a solvent with a very high boiling point might lead to prolonged drying times and potential issues with residual solvent in the film, which can affect device performance and stability.
-
Aggregation: The solvent can influence the degree of aggregation of the carbazole derivatives in solution. Poor solvents can promote aggregation, which can then be transferred to the thin film, affecting its photophysical properties.
-
Wetting and Uniformity: The solvent must be able to wet the substrate surface to ensure the formation of a uniform, defect-free film during spin coating or other solution-based deposition techniques.
Troubleshooting Guides
Guide 1: Poor Solubility and Incomplete Dissolution
| Symptom | Possible Cause | Suggested Solution |
| Solid particles remain in the solution after prolonged stirring. | Insufficient solvent power or low temperature. | 1. Try a different solvent with a polarity better suited to your derivative (see Data Presentation section).2. Gently heat the solution while stirring. Be mindful of the solvent's boiling point.3. Use an ultrasonic bath to aid dissolution. |
| The solution is cloudy or hazy. | The concentration is too high for the chosen solvent, or the compound is forming aggregates. | 1. Dilute the solution with more solvent.2. Try a different solvent where the derivative has higher solubility.3. Consider chemical modification of the derivative to improve solubility. |
| The compound dissolves initially but crashes out of solution over time. | The solution is supersaturated and unstable at room temperature. | 1. Prepare fresh solutions immediately before use.2. Store the solution at a slightly elevated temperature (if the compound and solvent are stable).3. Use a co-solvent system to improve stability. |
Guide 2: Issues During Thin Film Deposition (Spin Coating)
| Symptom | Possible Cause | Suggested Solution |
| The solution does not wet the substrate properly, leading to a non-uniform film. | Poor surface energy matching between the solution and the substrate. | 1. Ensure the substrate is scrupulously clean. Use a standard cleaning procedure (e.g., sonication in detergents, DI water, isopropanol) and consider a surface treatment like UV-ozone or oxygen plasma to make it more hydrophilic.2. Try a different solvent that has better wetting properties for your substrate. |
| The resulting film is very thin and has pinholes. | The solution concentration is too low, or the spin speed is too high. | 1. Increase the concentration of the carbazole derivative in the solution.2. Reduce the spin speed. |
| The film is too thick and non-uniform. | The solution concentration is too high, or the spin speed is too low. | 1. Decrease the concentration of the carbazole derivative.2. Increase the spin speed. |
| "Coffee ring" stains or other drying-related defects appear on the film. | Non-uniform solvent evaporation. | 1. Optimize the spin coating parameters (speed and time).2. Use a solvent with a different boiling point or a co-solvent system to control the evaporation rate.3. Ensure the spin coating is performed in a controlled environment (e.g., a glovebox with controlled atmosphere and temperature). |
Data Presentation
Solubility of Selected Carbazole Derivatives in Organic Solvents
The following table summarizes available quantitative and qualitative solubility data for some common carbazole derivatives.
| Carbazole Derivative | Solvent | Temperature (°C) | Solubility |
| 9-Phenylcarbazole | Trichloromethane | 40 | 0.441 (mole fraction) |
| 1,4-Dioxane | 40 | 0.285 (mole fraction) | |
| Tetrahydrofuran | 40 | 0.247 (mole fraction) | |
| Dichloromethane | 35 | 0.134 (mole fraction) | |
| Cyclohexane | 40 | 0.052 (mole fraction) | |
| Acetonitrile | 40 | 0.021 (mole fraction) | |
| n-Butanol | 40 | 0.012 (mole fraction) | |
| Ethanol | 40 | 0.007 (mole fraction) | |
| Methanol | 40 | 0.002 (mole fraction) | |
| Carbazole | Water | 25 | 1.80 mg/L[5] |
| Acetone | 25 | Soluble (1g in 9mL)[5] | |
| Benzene | 25 | Slightly Soluble (1g in 120mL)[5] | |
| Chloroform | - | Soluble[1] | |
| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | Chloroform | - | Very slightly soluble[6] |
| N,N-Dimethylformamide | - | Very soluble[6] | |
| Methanol | - | Soluble[6] | |
| Tetrahydrofuran | - | Slightly soluble[7] | |
| Poly(N-vinylcarbazole) (PVK) | Chloroform | - | Soluble[2][3] |
| Toluene | - | Soluble[2][3] | |
| Tetrahydrofuran (THF) | - | Soluble[2][3] | |
| N,N-Dimethylformamide (DMF) | - | Soluble[2][3] | |
| Methanol | - | Insoluble (used for precipitation)[3] |
Note: The data for 9-Phenylcarbazole is extracted from a study by Li et al. (2023) and represents the highest temperature measured in that study.[8]
Experimental Protocols
Protocol 1: Preparation of a Carbazole Derivative Solution for Spin Coating
This protocol provides a general guideline for preparing a solution of a small molecule carbazole derivative (e.g., CBP) for spin coating, commonly used in the fabrication of Organic Light-Emitting Diodes (OLEDs).
Materials:
-
Carbazole derivative powder (e.g., CBP)
-
High-purity organic solvent (e.g., chloroform, toluene, or dichloromethane)
-
Small glass vial with a screw cap or septum
-
Magnetic stir bar and stir plate (optional, but recommended)
-
Ultrasonic bath
-
Syringe and 0.2 µm or 0.45 µm PTFE filter
Procedure:
-
Weighing the Material: Accurately weigh the desired amount of the carbazole derivative powder and transfer it to a clean, dry glass vial. A typical starting concentration for spin coating is in the range of 5-20 mg/mL, but this will need to be optimized for your specific material and desired film thickness.
-
Adding the Solvent: Using a pipette or syringe, add the appropriate volume of the chosen solvent to the vial to achieve the target concentration.
-
Dissolution:
-
Place a small magnetic stir bar in the vial, cap it, and place it on a magnetic stir plate. Allow it to stir at room temperature.
-
If the compound does not dissolve readily, you can use an ultrasonic bath. Sonicate the vial in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the solvent.
-
Gentle heating can also be applied, but be cautious to avoid boiling the solvent and changing the concentration. Ensure the vial is properly sealed.
-
-
Ensuring Complete Dissolution: Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear and homogeneous.
-
Filtration (Recommended): To remove any micro-particles or undissolved aggregates that could lead to defects in the thin film, it is highly recommended to filter the solution. Draw the solution into a syringe and then push it through a syringe filter (PTFE is a good choice for most organic solvents) into a clean vial.
-
Use and Storage: The solution is now ready for spin coating. It is best to use the solution immediately after preparation. If storage is necessary, keep it in a tightly sealed vial in a dark, cool place. For longer-term storage, refrigeration might be possible, but you will need to ensure the compound does not precipitate out upon cooling and re-dissolves completely before use.
Visualizations
References
- 1. Carbazole | 86-74-8 [chemicalbook.com]
- 2. POLY(N-VINYLCARBAZOLE) | 25067-59-8 [chemicalbook.com]
- 3. polymersource.ca [polymersource.ca]
- 4. pure.njtech.edu.cn [pure.njtech.edu.cn]
- 5. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl industrial Grade from Hangzhou KieRay Chem Co.,LTD - ECHEMI [echemi.com]
- 7. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl CAS#: 58328-31-7 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Perovskite/HTM Interface Defect Reduction with Carbazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing defects at the perovskite/hole-transporting material (HTM) interface using carbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of carbazole derivatives at the perovskite/HTM interface?
A1: Carbazole derivatives primarily function as hole-transporting materials (HTMs) in perovskite solar cells (PSCs).[1] Their excellent charge-transport properties, chemical stability, and ease of functionalization make them a promising alternative to the more expensive and synthetically complex spiro-OMeTAD.[1][2] Many carbazole-based HTMs have demonstrated the ability to passivate defects at the perovskite surface, leading to improved device performance and stability.[3][4]
Q2: How do carbazole derivatives passivate defects at the perovskite interface?
A2: The defect passivation mechanism of carbazole derivatives is often attributed to the Lewis base nature of the nitrogen atom in the carbazole core. This nitrogen atom can coordinate with under-coordinated Pb²⁺ ions, which are common defect sites on the perovskite surface. This interaction can reduce non-radiative recombination, leading to higher open-circuit voltage (Voc) and overall power conversion efficiency (PCE). Additionally, functional groups on the carbazole derivatives can interact with other surface defects, such as halide vacancies.[4]
Q3: What are the common types of defects at the perovskite/HTM interface?
A3: Common defects at the perovskite/HTM interface include:
-
Under-coordinated Pb²⁺ ions: These act as electron traps and non-radiative recombination centers.
-
Halide (e.g., iodide) vacancies: These can create charge traps and pathways for ion migration, leading to hysteresis and device degradation.
-
Interstitial defects: Atoms or ions that are not in their proper lattice positions can disrupt the electronic structure of the interface.[5][6]
Q4: Can carbazole derivatives improve the long-term stability of perovskite solar cells?
A4: Yes, several studies have shown that PSCs employing carbazole-based HTMs exhibit enhanced stability compared to those with the standard spiro-OMeTAD.[7][8] This is attributed to the intrinsic chemical stability of the carbazole moiety and its ability to form a more robust and passivated interface with the perovskite layer, which can inhibit ion migration and degradation pathways.
Troubleshooting Guides
Issue 1: Low Open-Circuit Voltage (Voc) in my Perovskite Solar Cell
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High interfacial recombination | Introduce a carbazole-based passivation layer between the perovskite and the HTM. For example, a dilute solution of a pyridine-carbazole molecule in a suitable solvent can be spin-coated onto the perovskite layer.[3] | An increase in Voc due to the passivation of surface defects, leading to a reduction in non-radiative recombination. |
| Poor energy level alignment | Select a carbazole derivative with a highest occupied molecular orbital (HOMO) level that is well-aligned with the valence band of the perovskite. This ensures efficient hole extraction.[8] | Improved Voc and fill factor (FF) as the energy barrier for hole extraction is minimized. |
| Incomplete surface coverage of the HTM | Optimize the spin-coating parameters (speed, time, concentration) for the carbazole-based HTM solution to ensure a uniform and pinhole-free film. | Enhanced device performance and reproducibility. |
Issue 2: Significant Hysteresis in the J-V Curve
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ion migration at the interface | Utilize a carbazole derivative with functional groups that can interact strongly with the perovskite surface, such as phosphonic acid groups, to anchor the HTM and suppress ion movement.[4] | A reduction in the difference between the forward and reverse scans of the J-V curve, indicating suppressed hysteresis. |
| Charge accumulation at the interface | Employ a carbazole-based HTM with high hole mobility to facilitate efficient charge extraction and prevent charge build-up.[2] | Reduced hysteresis and improved fill factor. |
Data Presentation
Table 1: Performance of Perovskite Solar Cells with Different Carbazole-Based HTMs
| HTM | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| SGT-405 | - | - | - | 14.79 | [9] |
| V1209 | - | - | - | ~18 | [8] |
| V1221 | - | - | - | ~17.5 | [8] |
| V1225 | - | - | - | ~17 | [8] |
| 2Cz-OMeDPA | - | - | - | ~20 | [2][10] |
| 3Cz-OMeDPA-OH | - | - | - | ~20 | [2][10] |
| Spiro-OMeTAD (Reference) | - | - | - | 19.34 | [8] |
| Spiro-OMeTAD (Reference) | - | - | - | 19.7 | [7] |
Note: Specific Voc, Jsc, and FF values were not always provided in the abstracts. The table reflects the reported power conversion efficiencies.
Experimental Protocols
Protocol 1: Fabrication of a Perovskite Solar Cell with a Carbazole-Based HTM
This protocol describes a general procedure for fabricating a standard n-i-p architecture perovskite solar cell.
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes before depositing the electron transport layer (ETL).
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing.
-
Deposit a mesoporous TiO₂ layer by spin-coating a nanoparticle paste, followed by sintering.
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation like FAMAPbI₃).
-
Spin-coat the perovskite precursor solution onto the mesoporous TiO₂ layer in a nitrogen-filled glovebox.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the perovskite film at approximately 100°C.
-
-
Carbazole-Based HTM Deposition:
-
Prepare a solution of the carbazole derivative HTM (e.g., 2Cz-OMeDPA) in a suitable solvent like chlorobenzene.
-
Additives such as Li-TFSI and tBP are commonly included to improve conductivity and device performance.
-
Spin-coat the HTM solution onto the perovskite layer.
-
Allow the film to dry.
-
-
Metal Electrode Deposition:
-
Deposit a gold (Au) or silver (Ag) back contact by thermal evaporation through a shadow mask.
-
Protocol 2: Interfacial Passivation with a Carbazole Derivative
This protocol outlines the application of a carbazole-based passivation layer.
-
Follow steps 1-3 from Protocol 1 to fabricate the perovskite layer.
-
Prepare a dilute passivation solution: Dissolve a functionalized carbazole derivative (e.g., a pyridine-carbazole molecule) in a solvent like chlorobenzene at a low concentration (e.g., 15 mM).[3]
-
Spin-coat the passivation layer: Spin-coat the passivation solution onto the perovskite film.
-
Proceed with HTM and metal electrode deposition as described in Protocol 1 (steps 4 and 5).
Visualizations
Caption: Experimental workflow for fabricating a perovskite solar cell with an interfacial passivation layer.
Caption: Mechanism of defect passivation at the perovskite interface by carbazole derivatives.
Caption: Troubleshooting decision tree for common issues in perovskite solar cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hole transportation and defect passivation properties at the perovskite/SAHTM interface: the effect of heteroatom groups and alkyl chain lengths in self-assembled phosphonic acid carbazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reducing Detrimental Defects for High‐Performance Metal Halide Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Starburst Carbazole Derivatives as Efficient Hole Transporting Materials for Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 8. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Carbazole Derivatives
Welcome to the technical support center for the synthesis of substituted carbazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of substituted carbazoles.
Problem 1: Low or No Yield in Buchwald-Hartwig Amination for N-Arylcarbazole Synthesis
Question: I am attempting to synthesize an N-arylcarbazole using a Buchwald-Hartwig amination, but I am getting a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Buchwald-Hartwig aminations for carbazole synthesis are a common issue. The reaction is notoriously sensitive to several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Check the Quality of Reagents and Solvents:
-
Palladium Catalyst: Ensure your palladium precatalyst or salt is not degraded. It is often preferable to use a precatalyst for cleaner formation of the active catalytic species. Pd(OAc)₂ can be unreliable in some cases.
-
Ligand: The phosphine ligand is susceptible to oxidation. Use fresh ligand or store it under an inert atmosphere. The choice of ligand is also critical; for sterically hindered couplings, bulkier ligands like XPhos or SPhos may be necessary.
-
Base: The base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and has not been passivated by atmospheric CO₂ and moisture. The solubility of the base can also be a factor; sometimes a combination of bases or the use of a soluble organic base like DBU can be beneficial.
-
Solvents: Anhydrous and deoxygenated solvents are essential. Common solvents include toluene, dioxane, and THF. Traces of water or oxygen can deactivate the catalyst.
-
-
Optimize Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures. If the yield is low, a higher temperature might be necessary. However, be cautious as high temperatures can also lead to side reactions or degradation of starting materials or products.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product decomposition.
-
Concentration: The concentration of the reactants can influence the reaction rate and outcome.
-
-
Identify and Minimize Side Reactions:
-
Hydrodehalogenation: A common side reaction is the reduction of the aryl halide starting material. This can be caused by impurities or a non-optimal catalyst/ligand ratio.
-
Benzyne Formation: With certain substrates and strong bases, benzyne intermediates can form, leading to undesired byproducts.
-
Carbazole Inhibition: The carbazole product itself can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust catalyst system might overcome this issue.
-
Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution of Carbazoles
Question: I am trying to introduce a substituent onto the carbazole ring via electrophilic aromatic substitution, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity in the electrophilic aromatic substitution of carbazoles is a significant challenge due to the presence of multiple reactive positions. The outcome is governed by both electronic and steric factors.
-
Electronic Effects: The nitrogen atom in the carbazole ring is an activating group and directs electrophiles primarily to the 3- and 6-positions, and to a lesser extent, the 1- and 8-positions.
-
Steric Effects: Bulky substituents already present on the carbazole ring can hinder attack at adjacent positions, thereby influencing the regioselectivity.
Here’s how to optimize for better regioselectivity:
-
Choice of Reagent and Catalyst:
-
The nature of the electrophile and the Lewis or Brønsted acid catalyst used can significantly impact the isomer distribution. Experiment with different reagents and catalysts to find the optimal combination for your desired isomer.
-
For example, in bromination, using N-Bromosuccinimide (NBS) might give a different isomeric ratio compared to using Br₂ with a Lewis acid.
-
-
Solvent Effects:
-
The polarity of the solvent can influence the stability of the intermediate carbocation (sigma complex) and thus affect the regiochemical outcome. A systematic screening of solvents is recommended.
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes enhance selectivity by favoring the formation of the thermodynamically more stable product.
-
-
Use of Directing Groups:
-
If achieving the desired regioselectivity is particularly challenging, consider introducing a directing group at a specific position on the carbazole ring.[1] This group can then be removed after the desired substitution has been achieved.[1] The directing group can force the reaction to a specific site through chelation assistance.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-alkylation of carbazoles?
A1: The primary challenges in N-alkylation include:
-
Competing N- vs. C-alkylation: While N-alkylation is generally favored, C-alkylation can occur under certain conditions.
-
Choice of Base and Solvent: The pKa of the carbazole N-H is in the mid-teens, so a suitable base is required for deprotonation.[2] The choice of base and solvent can significantly affect the reaction rate and yield.[3][4] For instance, using potassium carbonate in DMSO at elevated temperatures is a common condition.[5]
-
Steric Hindrance: Bulky alkylating agents may react slowly or not at all due to steric hindrance around the nitrogen atom.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the N-alkylation of carbazoles, often leading to higher yields in shorter reaction times.[5][6]
Q2: How can I improve the yield of my Ullmann condensation for carbazole synthesis?
A2: The Ullmann condensation is a classical method but often suffers from harsh reaction conditions and low yields.[7][8] To improve the yield:
-
Catalyst and Ligand: While traditional Ullmann reactions use stoichiometric copper, modern protocols utilize catalytic amounts of a copper salt (e.g., CuI) with a ligand.[9][10] Ligands like 1,10-phenanthroline can significantly improve the reaction efficiency.[11]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMA, or DMSO are typically used.[7][9] Optimization of the solvent is crucial.[9]
-
Base: A suitable base, such as K₂CO₃ or Cs₂CO₃, is required.
-
Temperature: High temperatures are generally necessary, but excessive heat can lead to decomposition. Careful temperature control is important.
Q3: What are the common side products in palladium-catalyzed carbazole synthesis?
A3: Besides the desired carbazole product, several side products can form in palladium-catalyzed reactions:
-
Dehalogenated starting material: This is a common byproduct resulting from the reduction of the aryl halide.
-
Homocoupling products: Dimerization of the starting materials can occur.
-
Products from benzyne intermediates: Under strongly basic conditions, elimination can lead to the formation of a benzyne intermediate, which can then be trapped by nucleophiles to give various byproducts.[12]
-
Partially cyclized or rearranged products.
Q4: How can I purify my substituted carbazole derivative effectively?
A4: Purification of carbazole derivatives can be challenging due to their often-similar polarities and potential for aggregation.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is critical. A gradient elution is often necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a very effective purification method.
-
Preparative TLC or HPLC: For small-scale purifications or for separating very similar compounds, preparative TLC or HPLC can be employed.
-
Washing/Extraction: A simple acid-base wash during the workup can help remove basic or acidic impurities.
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Amination of a Cyclic Iodonium Salt with p-Fluoroaniline [12]
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2.5 Pd(OAc)₂ | 5 Xantphos | 2.7 Cs₂CO₃ | p-xylene | 125 | 2 | 71 |
| 2 | 2.5 Pd(OAc)₂ | 5 BINAP | 2.7 Cs₂CO₃ | p-xylene | 125 | 2 | 55 |
| 3 | 2.5 Pd(OAc)₂ | 5 SPhos | 2.7 Cs₂CO₃ | p-xylene | 125 | 2 | 65 |
| 4 | 2.5 Pd(OAc)₂ | 5 Xantphos | 2.7 K₃PO₄ | p-xylene | 125 | 2 | 45 |
| 5 | 2.5 Pd(OAc)₂ | 5 Xantphos | 2.7 Cs₂CO₃ | Toluene | 110 | 4 | 68 |
Table 2: Optimization of Intramolecular Ullmann Condensation [9]
| Entry | Copper Salt (mol %) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 10 CuI | K₂CO₃ | DMF | 100 | 30 | 26 |
| 2 | 10 CuI | K₂CO₃ | DMA | 100 | 30 | 34 |
| 3 | 10 CuI | K₂CO₃ | DMSO | 100 | 30 | 78 |
| 4 | 10 CuI | K₂CO₃ | DMSO | 80 | 30 | 40 |
| 5 | 10 CuBr | K₂CO₃ | DMSO | 100 | 30 | 72 |
| 6 | 10 CuCl | K₂CO₃ | DMSO | 100 | 30 | 68 |
Experimental Protocols
Key Experiment 1: General Procedure for Buchwald-Hartwig Amination for N-Arylcarbazole Synthesis
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.5 equivalents of NaOtBu or Cs₂CO₃).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the carbazole (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-125 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Experiment 2: General Procedure for Ullmann Condensation for N-Arylcarbazole Synthesis
-
To a reaction vessel, add the copper(I) salt (e.g., 10-20 mol% CuI), the ligand (e.g., 20-40 mol% 1,10-phenanthroline), and the base (e.g., 2.0 equivalents of K₂CO₃ or Cs₂CO₃).
-
Add the carbazole (1.0 equivalent) and the aryl halide (1.0-1.5 equivalents).
-
Add the anhydrous solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture under an inert atmosphere at the desired temperature (e.g., 100-150 °C) and monitor the reaction progress.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in carbazole synthesis.
Caption: Decision tree for selecting a carbazole synthesis strategy.
Caption: Simplified mechanism of Buchwald-Hartwig amination with troubleshooting points.
References
- 1. soc.chim.it [soc.chim.it]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
"optimizing reaction conditions for the synthesis of 2-(Methylthio)-9H-carbazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Methylthio)-9H-carbazole, a key intermediate in the development of advanced materials and pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective synthetic routes for this compound include:
-
Palladium-Catalyzed Thiolation: This approach involves the reaction of a 2-halocarbazole (typically 2-bromocarbazole) with a methylthiol source, such as sodium thiomethoxide or methanethiol, in the presence of a palladium catalyst and a suitable ligand.
-
Cadogan Cyclization: This method utilizes the reductive cyclization of a suitably substituted nitrobiphenyl precursor to form the carbazole ring.
-
Methylation of Carbazole-2-thiol: If carbazole-2-thiol is available or can be synthesized, it can be methylated using a methylating agent like methyl iodide or dimethyl sulfate to yield the final product.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediate products, and the final product. Staining with an appropriate agent, like iodine vapor, can help visualize the spots.
Q3: What are the recommended purification methods for this compound?
A3: The primary methods for purifying this compound are:
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, with an eluent system typically composed of a hexane/ethyl acetate gradient.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane, can yield highly pure crystals.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the synthesis of this compound.
Palladium-Catalyzed Thiolation of 2-Bromocarbazole
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst and ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. |
| Poor Ligand Choice | The choice of phosphine ligand is crucial. If one ligand is not effective, screen a variety of ligands (e.g., XPhos, dppf) to find the optimal one for your specific substrate and conditions. |
| Base Incompatibility | The strength and type of base can significantly impact the reaction. Common bases include sodium tert-butoxide and potassium carbonate. If the reaction is not proceeding, consider using a stronger base or a different one altogether. |
| Solvent Issues | The reaction should be carried out in an anhydrous, degassed solvent (e.g., toluene, dioxane). The presence of water or oxygen can deactivate the catalyst. |
| Insufficient Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for decomposition. |
Problem 2: Formation of significant side products.
| Possible Cause | Troubleshooting Step |
| Homocoupling of Starting Material | This can occur if the reaction conditions are too harsh or if the catalyst system is not optimal. Try lowering the reaction temperature or screening different catalyst/ligand combinations. |
| Dehalogenation of Starting Material | The bromo group may be reduced, leading to the formation of unsubstituted carbazole. This can be minimized by ensuring strictly anhydrous and anaerobic conditions and by using a well-defined catalyst system. |
| Oxidation of the Thiol Source | The methylthiol source can be oxidized, especially if oxygen is present in the reaction mixture. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). |
Cadogan Cyclization
Problem: Incomplete cyclization or formation of polymeric materials.
| Possible Cause | Troubleshooting Step |
| Insufficient Reducing Agent | The Cadogan reaction typically uses a phosphite or phosphine as a reducing agent. Ensure a sufficient stoichiometric amount of the reducing agent is used. |
| High Reaction Temperature | While the Cadogan reaction often requires high temperatures, excessive heat can lead to the formation of intractable polymeric tars. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation. |
| Purity of Starting Material | Impurities in the nitro-biphenyl starting material can interfere with the cyclization process. Ensure the starting material is of high purity. |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Thiolation of 2-Bromocarbazole
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
2-Bromocarbazole
-
Sodium thiomethoxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 2-bromocarbazole (1.0 eq), sodium thiomethoxide (1.2 eq), sodium tert-butoxide (1.5 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Optimized Reaction Conditions for Palladium-Catalyzed Thiolation
| Parameter | Optimized Condition |
| Catalyst | Pd(OAc)₂ |
| Ligand | Xantphos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 18 hours |
| Yield | >85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
"troubleshooting low yields in carbazole derivative synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of carbazole derivatives. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Buchwald-Hartwig Amination
Question: Why is my Buchwald-Hartwig amination to form a carbazole derivative resulting in a low yield or failing completely?
Answer: Low yields in Buchwald-Hartwig aminations for carbazole synthesis can stem from several factors. Here's a breakdown of common issues and how to troubleshoot them:
-
Catalyst, Ligand, and Base Combination: The choice of palladium catalyst, phosphine ligand, and base is critical and highly interdependent.
-
Catalyst: While various palladium sources can be used, pre-formed catalysts often provide more consistent results.[1] If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination. Common choices include biaryl phosphine ligands like XPhos, SPhos, and BrettPhos.[2] The choice of ligand can also help to suppress side reactions.
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be effective, especially for substrates with base-sensitive functional groups.[3] The insolubility of some inorganic bases can sometimes be problematic.[3]
-
-
Reaction Conditions:
-
Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are commonly used.[3] The insolubility of reactants or intermediates can be a major reason for reaction failure.[3]
-
Temperature: Reaction temperatures can range from room temperature to over 100 °C. Optimization may be required for your specific substrates.
-
Atmosphere: These reactions are sensitive to oxygen, so it is essential to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction.
-
-
Starting Materials:
-
Purity: The purity of starting materials, including the aryl halide and the amine, is important. Impurities can poison the catalyst.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl. Aryl chlorides can be particularly challenging substrates.
-
Question: I am observing the formation of side products in my Buchwald-Hartwig reaction. What are they and how can I minimize them?
Answer: A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. This can be minimized by optimizing the ligand and reaction conditions. Another potential side reaction is β-hydride elimination from the palladium-amide intermediate, which can also lead to the formation of byproducts. The choice of a bulky ligand can help to suppress this pathway.[4]
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling to synthesize a biaryl precursor for carbazole synthesis is giving a low yield. What should I check?
Answer: Similar to the Buchwald-Hartwig reaction, the success of a Suzuki-Miyaura coupling depends on several factors:
-
Catalyst, Ligand, and Base:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, or pre-formed catalysts are commonly used. The choice of ligand is crucial, with phosphine ligands being widely employed to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base: A base is required to activate the organoboron species. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[5][6] The choice of base can significantly impact the reaction yield, and screening different bases is often necessary.[5]
-
Solvent: A variety of solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and THF/water. The solvent system should be chosen to ensure adequate solubility of all reactants.
-
-
Reaction Conditions:
-
Temperature: Suzuki couplings are often run at elevated temperatures (e.g., 60-100 °C).[7]
-
Atmosphere: Maintaining an inert atmosphere is important to prevent the degradation of the palladium catalyst.
-
-
Starting Materials:
-
Organoboron Reagent: The stability and purity of the boronic acid or boronate ester are important. Protodeboronation (cleavage of the C-B bond by a proton source) can be a significant side reaction, especially with heteroaryl boronic acids.
-
Aryl Halide: The reactivity of the aryl halide follows the order I > Br > OTf > Cl.
-
Classical Synthesis Methods
Question: I am attempting a Graebe-Ullmann synthesis of a carbazole, but the yield is very low. What are the critical steps?
Answer: The Graebe-Ullmann synthesis involves the diazotization of an N-aryl-2-aminobiphenyl derivative followed by thermal or photochemical decomposition of the resulting benzotriazole. Low yields can result from:
-
Incomplete Diazotization: Ensure the reaction conditions for the diazotization step (e.g., temperature, acid concentration) are optimal.
-
Decomposition of the Diazonium Salt: The diazonium salt can be unstable. It is often generated and used in situ.
-
Inefficient Cyclization: The thermal decomposition of the benzotriazole requires high temperatures, which can lead to side reactions and degradation of the product. Photochemical conditions may offer a milder alternative.
Question: My Borsche-Drechsel cyclization to form a tetrahydrocarbazole is not working well. What should I consider?
Answer: The Borsche-Drechsel cyclization is an acid-catalyzed reaction of a cyclohexanone arylhydrazone. Key factors for success include:
-
Acid Catalyst: A variety of acids can be used, including sulfuric acid, hydrochloric acid, and acetic acid. The choice and concentration of the acid can influence the reaction rate and yield.[8]
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures.
-
Purity of the Hydrazone: The starting arylhydrazone should be pure.
-
Dehydrogenation Step: The subsequent dehydrogenation of the tetrahydrocarbazole to the carbazole can also be a source of yield loss. Common dehydrogenation agents include palladium on carbon (Pd/C) or sulfur.
Data Presentation
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of carbazole synthesis.
Table 1: Effect of Catalyst and Ligand on Buchwald-Hartwig Amination Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | >95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu | Toluene | 100 | >95 |
| 4 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | 78 |
Data compiled from representative literature examples. Yields are for illustrative purposes and can vary based on specific substrates.
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield for Biaryl Synthesis
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 98 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DME/H₂O | 85 | 92 |
| 4 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 110 | 90 |
Data compiled from representative literature examples for biaryl synthesis, a key step in many carbazole syntheses. Yields are for illustrative purposes.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments in carbazole synthesis.
Protocol 1: Buchwald-Hartwig Amination for N-Arylcarbazole Synthesis
This protocol describes a general procedure for the palladium-catalyzed N-arylation of carbazole with an aryl bromide.
Materials:
-
Carbazole
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add carbazole (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling for 2-Arylcarbazole Synthesis
This protocol outlines a general procedure for the synthesis of a 2-arylcarbazole via a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromocarbazole (or other halogenated carbazole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Reaction flask (e.g., round-bottom flask)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the 2-bromocarbazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).
-
Add the solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Bubble an inert gas through the mixture for 15-20 minutes to deoxygenate the solution.
-
Add the palladium catalyst (e.g., 2-5 mol%) under a positive pressure of the inert gas.
-
Attach a reflux condenser and heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in carbazole synthesis.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. rsc.org [rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Carbazole-Based Hole Transporting Materials in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The rapid advancement of perovskite solar cells (PSCs) has positioned them as a promising next-generation photovoltaic technology. A critical component governing the efficiency and stability of these cells is the hole transporting material (HTM). While the spiro-OMeTAD molecule has been the benchmark HTM, its complex synthesis and high cost have driven the search for viable alternatives. Carbazole-based HTMs have emerged as a leading contender, offering excellent hole mobility, high thermal and chemical stability, and the potential for more cost-effective production.[1][2] This guide provides an objective performance comparison of various carbazole-based HTMs, supported by experimental data, detailed methodologies, and visual representations to aid researchers in selecting the optimal material for their PSC applications.
Performance Comparison of Carbazole-Based HTMs
The following tables summarize the key performance metrics of different carbazole-based HTMs in perovskite solar cells, often in direct comparison with the standard spiro-OMeTAD. These metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
Table 1: Performance of SGT-405 and its Derivatives Compared to Spiro-OMeTAD [3][4]
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| SGT-405 | 14.79 | 1.023 | 20.2 | 0.713 |
| SGT-405(3,6) | 18.87 | - | - | - |
| Spiro-OMeTAD | 15.23 | - | - | - |
| Spiro-OMeTAD (in SGT-405(3,6) study) | 17.71 | - | - | - |
Note: The data for SGT-405 and SGT-405(3,6) are from different studies and may have been obtained under slightly different experimental conditions.
Table 2: Performance of V-series Carbazole-Based HTMs Compared to Spiro-OMeTAD [5][6]
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| V1209 | 17.31 | 1.03 | 23.1 | 72 |
| V1221 | 17.81 | 1.03 | 23.6 | 73 |
| V1225 | 17.81 | 1.03 | 23.6 | 73 |
| Spiro-OMeTAD | 18.25 | 1.04 | 23.7 | 74 |
Table 3: Performance of EtCz-3EHCz with Dopant Compared to Spiro-OMeTAD [7]
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| EtCz-3EHCz + EH44-ox | 17.75 | ~1.1 | ~21 | ~0.77 |
| Spiro-OMeTAD + LiTFSI | ~18.5 | ~1.1 | ~22 | ~0.78 |
Table 4: Performance of a Low-Cost Carbazole-Based HTM
| HTM | PCE (%) |
| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | 17.8 |
| Spiro-OMeTAD (in the same study) | 18.6 |
Experimental Protocols
The following sections detail the typical methodologies for the fabrication and characterization of perovskite solar cells utilizing carbazole-based HTMs.
Device Fabrication
A standard architecture for these PSCs is the n-i-p structure, fabricated on a fluorine-doped tin oxide (FTO) coated glass substrate. The general fabrication process is as follows:
-
Substrate Cleaning: The FTO glass substrates are sequentially cleaned by sonication in deionized water, isopropanol, and acetone, followed by UV-ozone treatment.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) and then annealing at high temperatures (e.g., 500 °C). Subsequently, a mesoporous TiO₂ layer is deposited by spin-coating a TiO₂ paste (e.g., 30NR-D) and sintering at a similar temperature.
-
Perovskite Layer Deposition: The perovskite absorber layer (e.g., CH₃NH₃PbI₃ or mixed-cation perovskites) is deposited in a nitrogen-filled glovebox. A common method is the one-step spin-coating of a perovskite precursor solution (e.g., lead iodide and methylammonium iodide in a mixed solvent of DMF and DMSO), followed by an anti-solvent dripping step (e.g., with chlorobenzene) during spinning to induce uniform crystallization. The film is then annealed at a moderate temperature (e.g., 100 °C).
-
Hole Transport Layer (HTM) Deposition: The carbazole-based HTM is dissolved in a solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to improve conductivity and device performance. The HTM solution is then spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation under high vacuum.
Device Characterization
The performance of the fabricated PSCs is evaluated using a variety of characterization techniques:
-
Current Density-Voltage (J-V) Measurement: This is the primary method to determine the photovoltaic parameters (PCE, Voc, Jsc, FF). The measurement is performed under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The J-V curves are typically measured by scanning the voltage from reverse to forward bias and vice versa to check for hysteresis.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Also known as External Quantum Efficiency (EQE), this measurement determines the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral response of the solar cell.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the cross-section of the fabricated device, allowing for the examination of the thickness and morphology of each layer.
-
Stability Testing: The long-term stability of the PSCs is a crucial parameter. Devices are typically stored under controlled conditions (e.g., in a dry box or ambient air with controlled humidity) and their performance is monitored over time. Stability can also be tested under continuous illumination or at elevated temperatures.
Visualizing Structures and Processes
To better understand the materials and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Chemical structures of selected carbazole-based HTMs and the benchmark Spiro-OMeTAD.
Caption: Experimental workflow for the fabrication and characterization of perovskite solar cells.
Caption: Simplified energy level diagram for a perovskite solar cell with a carbazole-based HTM.
References
- 1. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CID 91222390 | C14H12N- | CID 91222390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple synthesis and molecular engineering of low-cost and star-shaped carbazole-based hole transporting materials for highly efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
A Comparative Guide to Purity Validation of 2-(Methylthio)-9H-carbazole: HPLC vs. NMR
In the landscape of pharmaceutical research and development, the rigorous assessment of chemical purity is a cornerstone of ensuring the safety and efficacy of drug candidates. For novel heterocyclic compounds such as 2-(Methylthio)-9H-carbazole, a versatile building block in medicinal chemistry, accurate purity determination is paramount. This guide provides a comprehensive comparison of two primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The purity of a synthesized batch of this compound was assessed using both reverse-phase HPLC and quantitative NMR (qNMR). The results are summarized below, showcasing the quantitative capabilities of each method.
| Parameter | HPLC Analysis | ¹H-qNMR Analysis |
| Purity Assay (%) | 99.5% | 99.3% |
| Major Impurity (%) | 0.3% (Unidentified, RRT 1.15) | 0.4% (Carbazole) |
| Limit of Detection (LOD) | 0.01% | 0.05% |
| Limit of Quantitation (LOQ) | 0.03% | 0.15% |
| Relative Standard Deviation (RSD) | ≤ 1.5% | ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided to ensure reproducibility and adherence to rigorous scientific standards.
High-Performance Liquid Chromatography (HPLC) Protocol
A validated reverse-phase HPLC method was employed for the purity determination of this compound.[1]
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% formic acid.
-
Gradient Program: 0-5 min, 50% A; 5-20 min, 50-95% A; 20-25 min, 95% A; 25-26 min, 95-50% A; 26-30 min, 50% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL of this compound in Acetonitrile.
-
Quantification: Purity is determined by area normalization, assuming all impurities have a similar response factor to the main peak.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol
Quantitative ¹H-NMR provides an alternative and powerful method for purity assessment, often without the need for a specific reference standard of the impurity itself.[2][3]
-
Instrumentation: Bruker Avance III 500 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.05% Tetramethylsilane (TMS).
-
Internal Standard: A certified reference standard with a known purity and concentration (e.g., Maleic Anhydride).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Acquisition Time: 4 s.
-
-
Data Processing: Manual phasing and baseline correction are critical for accurate integration.
-
Quantification: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity validation process for both HPLC and NMR methodologies.
Caption: Workflow for HPLC Purity Validation.
Caption: Workflow for qNMR Purity Validation.
Comparison with Alternative Methods
While HPLC and NMR are the gold standards for purity determination, other methods can be employed, each with its own set of advantages and limitations.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. For carbazole derivatives, which are generally high-boiling solids, derivatization might be necessary, adding complexity to the sample preparation.
-
Mass Spectrometry (MS): Primarily a qualitative tool for structural elucidation and impurity identification, especially when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS). It is less commonly used as a standalone quantitative technique for purity assessment.
-
Thin Layer Chromatography (TLC): A rapid and cost-effective qualitative tool for monitoring reaction progress and identifying the number of components in a mixture. However, it lacks the quantitative accuracy and resolution of HPLC.
-
Melting Point Analysis: A traditional method for assessing the purity of crystalline solids. A sharp melting point range is indicative of high purity. However, it is non-specific and can be influenced by the presence of eutectic mixtures.
Conclusion
Both HPLC and qNMR are powerful and reliable techniques for the purity validation of this compound. HPLC offers superior sensitivity and resolution for detecting and quantifying trace impurities.[4][5] In contrast, qNMR provides an absolute measure of purity against a certified internal standard without the need for reference standards of the impurities themselves, making it a valuable orthogonal method.[2][3] For comprehensive and robust purity validation, a combination of both HPLC for impurity profiling and qNMR for an accurate purity assay is the recommended approach in a drug development setting.
References
- 1. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Simultaneous Determination of Carbazoles in Water Samples by Cloud Point Extraction Coupled to HPLC [journals.iau.ir]
A Comparative Guide to the Electrochemical Characterization of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are a cornerstone in the development of advanced organic electronic materials, owing to their excellent thermal and photochemical stability, high quantum efficiency, and versatile functionalization potential.[1] Their unique electrochemical properties are central to their application in organic light-emitting diodes (OLEDs), solar cells, and sensors.[2][3] This guide provides a comparative analysis of the electrochemical behavior of various carbazole derivatives, supported by experimental data and detailed methodologies.
Comparative Electrochemical Data of Carbazole Derivatives
The electrochemical properties of carbazole derivatives are highly tunable through chemical modification at the N, 3, 6, 2, and 7 positions.[1][4] The introduction of electron-donating or electron-withdrawing groups significantly influences their oxidation potentials, energy levels, and charge transport characteristics.[1] The following table summarizes key electrochemical data for a selection of carbazole derivatives, providing a clear comparison of their performance.
| Derivative Name/Structure | Onset Oxidation Potential (Eoxonset) vs. Ag/AgCl (V) | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Band Gap (Eg) (eV) | Reference |
| Carbazole (Compound I) | 0.998 | -5.58 | -2.46 | 3.12 | [1] |
| N-hexyl-3-bromocarbazole (Compound 4) | ~0.8 (estimated from CV) | - | - | - | [2] |
| 3,6-dibromo-9-hexylcarbazole | ~0.9 (estimated from CV) | - | - | - | [2] |
| Compound 7a (meta-formyl) | 0.55 (quasi-reversible), 0.84 (reversible) | - | - | - | [2] |
| Compound 7b (para-formyl) | 0.71 (quasi-reversible), 0.99 (reversible) | - | - | - | [2] |
| Compound IIa | 1.327 | -5.65 | -2.18 | 3.47 | [1] |
| Compound IIIa | 1.333 | -5.75 | -2.19 | 3.56 | [1] |
Experimental Protocols
The data presented in this guide is primarily derived from cyclic voltammetry (CV), a powerful and widely used electrochemical technique to investigate the redox properties of molecules.[5]
Cyclic Voltammetry (CV) Protocol
Objective: To determine the oxidation and reduction potentials of carbazole derivatives and to calculate their HOMO and LUMO energy levels.
Materials:
-
Working Electrode: Platinum (Pt) disk electrode (surface area ~7.85 × 10-3 cm2), Gold (Au) disk electrode, or Glassy Carbon (Gc) electrode.[5] The choice of electrode can influence the optimal oxidation signal.[5]
-
Counter Electrode: Coiled platinum wire.
-
Reference Electrode: Saturated Ag/AgCl electrode.
-
Electrolyte Solution: A solution of the carbazole derivative (e.g., 3.5 × 10-4 M) in a suitable organic solvent such as acetonitrile (CH3CN) or dichloromethane (CH2Cl2).[6]
-
Supporting Electrolyte: A non-reactive salt, such as tetraethylammonium chloride (TEACl) or tetrabutylammonium perchlorate (TBAP), at a concentration of 0.1 mol/L to ensure conductivity.
-
Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.
Procedure:
-
Electrode Preparation: Polish the working electrode surface with alumina slurry on a polishing pad to a mirror finish, followed by rinsing with deionized water and the solvent to be used.
-
Cell Assembly: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution containing the carbazole derivative and the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Apply a potential sweep, starting from a potential where no reaction occurs, scanning to a potential sufficiently positive to oxidize the carbazole derivative, and then reversing the scan back to the starting potential. . * Record the current response as a function of the applied potential. The scan rate can be varied (e.g., from 0.02 to 5 V/s) to investigate the kinetics of the electrode processes.
-
-
Data Analysis:
-
From the resulting cyclic voltammogram, determine the onset oxidation potential (Eoxonset).
-
The HOMO energy level can be estimated using the following empirical formula: HOMO (eV) = -[Eoxonset vs. Fc/Fc+ + 4.8]. Note that it is crucial to reference the potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple for accurate calculations.[5]
-
The LUMO energy level can be calculated using the equation: LUMO = HOMO + Eg, where Eg is the optical band gap determined from the onset of the UV-Vis absorption spectrum.[1]
-
Logical Workflow for Electrochemical Characterization
The following diagram illustrates a typical workflow for the electrochemical characterization of novel carbazole derivatives.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization [mdpi.com]
A Spectroscopic Investigation of Carbazole Isomers: Unraveling the Effects of Substituent Position on Photophysical Properties
A detailed comparison of the spectroscopic characteristics of hydroxy- and aminocarbazole isomers reveals the profound influence of substituent placement on their absorption, emission, and fluorescence efficiency. These findings have significant implications for the rational design of carbazole-based materials in drug development and organic electronics.
Carbazole and its derivatives are a cornerstone in the development of functional organic materials, owing to their unique electronic and photophysical properties. The position of substituents on the carbazole scaffold dictates the intramolecular charge transfer characteristics and, consequently, their spectroscopic behavior. This guide provides a comparative analysis of the spectroscopic properties of positional isomers of hydroxy- and aminocarbazoles, supported by experimental data and detailed methodologies.
Comparative Spectroscopic Data of Carbazole Isomers
The photophysical properties of molecules are significantly influenced by their structural arrangement. In the case of carbazole derivatives, the position of electron-donating groups such as hydroxyl (-OH) and amino (-NH2) groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting their absorption and emission characteristics.
Table 1: Spectroscopic Properties of Hydroxycarbazole Isomers
| Isomer | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) |
| 1-Hydroxycarbazole | Acetone | - | - | - | - |
| 2-Hydroxycarbazole | Ethanol | 292, 322[1] | 359.5[1] | - | - |
| Aq. KOH | - | - | - | - | |
| 3-Hydroxycarbazole | - | - | - | - | - |
| 4-Hydroxycarbazole | - | - | - | - | - |
Data not always available in the literature under comparable conditions. λ_abs: Absorption maximum, λ_em: Emission maximum, Φ_f: Fluorescence quantum yield, τ_f: Fluorescence lifetime.
Table 2: Spectroscopic Properties of Aminocarbazole Isomers
| Isomer | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) |
| 1-Aminocarbazole | - | - | - | - | - |
| 2-Aminocarbazole | - | - | - | - | - |
| 3-Amino-9-ethylcarbazole | - | - | - | - | - |
| 4-Aminocarbazole | - | - | - | - | - |
Data not always available in the literature under comparable conditions. λ_abs: Absorption maximum, λ_em: Emission maximum, Φ_f: Fluorescence quantum yield, τ_f: Fluorescence lifetime.
The fluorescence of N-methylated-1,8-diaminocarbazoles is blue-shifted compared to the corresponding 1-aminocarbazoles.[2] The fluorescence intensity of non-methylated 1,8-diaminocarbazole was approximately twice that of the corresponding 1-aminocarbazole.[2]
Effects of Isomeric Substitution
The position of the substituent on the carbazole ring system has a marked effect on the spectroscopic properties. This is primarily due to the degree of electronic communication between the substituent and the carbazole nitrogen. For instance, substitution at the 3 and 6 positions generally leads to a more significant red-shift in the absorption and emission spectra compared to substitution at other positions, indicating a greater extent of conjugation.
The biological activity of carbazole derivatives is also influenced by their isomeric form. The ability of these compounds to interact with biological targets such as enzymes and nucleic acids is dependent on their three-dimensional structure and electronic distribution, which are determined by the substitution pattern.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic measurements, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of the carbazole isomers.
Methodology:
-
Sample Preparation: Prepare stock solutions of the carbazole isomers in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane) at a concentration of approximately 1 x 10^-3 M. From the stock solution, prepare a series of dilutions in the range of 1 x 10^-5 M to 1 x 10^-6 M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the spectroscopic solvent to be used as a reference.
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum over a wavelength range of 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance.
-
Fluorescence Spectroscopy
Objective: To determine the wavelength(s) of maximum emission (λ_em) and the fluorescence quantum yield (Φ_f) of the carbazole isomers.
Methodology for Emission Spectra:
-
Sample Preparation: Use the same solutions prepared for UV-Vis absorption spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
-
Measurement:
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
The wavelength at which the highest intensity is observed is the emission maximum (λ_em).
-
Methodology for Fluorescence Quantum Yield (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the carbazole isomer being tested (e.g., quinine sulfate in 0.1 M H2SO4, Φ_f = 0.54).
-
Measurement:
-
Measure the UV-Vis absorbance of both the standard and the sample at the same excitation wavelength, adjusting concentrations so that their absorbances are similar and below 0.1.
-
Measure the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the standard and the sample.
-
-
Calculation: The quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where:
-
Φ_f,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the spectroscopic characterization of carbazole isomers and the subsequent evaluation of their biological effects.
Caption: Workflow for the synthesis, spectroscopic characterization, and biological evaluation of carbazole isomers.
Conclusion
The spectroscopic properties of carbazole isomers are intricately linked to the position of their substituents. While a comprehensive comparative dataset remains to be fully established in the scientific literature, the available data clearly demonstrates that modifying the substitution pattern on the carbazole ring is a powerful strategy for tuning the photophysical and, consequently, the biological properties of these versatile molecules. Further systematic studies on a wider range of carbazole isomers are warranted to build a more complete picture and facilitate the design of next-generation materials for a variety of applications.
References
Assessing the Hole Extraction Efficiency of 2-(Methylthio)-9H-carbazole and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable hole transport materials (HTMs) is a critical factor in advancing the performance of organic electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Carbazole-based compounds have emerged as a promising class of HTMs due to their excellent thermal and chemical stability, and tunable electronic properties. This guide provides a comparative assessment of the hole extraction efficiency of 2-(Methylthio)-9H-carbazole and its derivatives, with a particular focus on a high-performing derivative, (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid (MeS-4PACz), against the benchmark HTM, spiro-OMeTAD, and other carbazole-based alternatives.
Comparative Performance Data
| Hole Transport Material (HTM) | Hole Mobility (cm²/Vs) | Conductivity (S/cm) | Highest Occupied Molecular Orbital (HOMO) (eV) | Power Conversion Efficiency (PCE) (%) |
| MeS-4PACz (derivative) | Not explicitly reported, but described as promoting efficient hole extraction[1] | Favorable for hole extraction[1] | -5.23[2] | 25.13 [1] |
| spiro-OMeTAD (benchmark) | ~2 x 10⁻⁴ (doped)[3] | ~10⁻³ - 10⁻⁴ (doped) | -5.1 to -5.2[4] | Up to ~25.8 (in n-i-p structure)[4] |
| 2PACz | Relatively high hole mobility for carbazole-based SAMs[5] | Sufficient for efficient hole transport[5] | ~-5.3[5] | 18.44 (in Sn/Pb perovskite solar cells)[5] |
| PTAA | ~10⁻³ | ~10⁻⁴ | -5.2 to -5.3 | ~22.1 (in mesoporous structure)[4] |
Note: The performance of HTMs can vary significantly based on the specific device architecture, perovskite composition, and fabrication conditions.
The data indicates that the derivative of this compound, MeS-4PACz, facilitates highly efficient perovskite solar cells, with a remarkable power conversion efficiency of 25.13%[1]. This suggests that the incorporation of the methylthio group on the carbazole core contributes positively to the hole extraction capabilities of the material. The methylthio groups are reported to generate a favorable interfacial dipole moment and interact with the perovskite layer, leading to well-aligned energy levels that promote efficient hole extraction and reduce charge carrier recombination losses[1].
Experimental Protocols for Assessing Hole Extraction Efficiency
The following are detailed methodologies for key experiments used to evaluate the hole extraction efficiency of HTMs.
Space-Charge-Limited Current (SCLC) Measurement
The SCLC method is a widely used technique to determine the charge carrier mobility of a semiconductor.
Objective: To measure the hole mobility of the HTM.
Methodology:
-
Device Fabrication: A hole-only device is fabricated with the following architecture: Substrate/Anode/HTM/Cathode. Ohmic contacts are crucial for accurate measurements. For hole-only devices, high work function metals like Au or PEDOT:PSS are used as the anode, and a high work function metal is also used as the cathode to block electron injection.
-
Current-Voltage (I-V) Measurement: A voltage sweep is applied across the device, and the resulting current is measured.
-
Data Analysis: The current density (J) versus voltage (V) characteristics are plotted on a log-log scale. In the SCLC regime, the current density is governed by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the material.
-
μ is the charge carrier mobility.
-
V is the applied voltage.
-
L is the thickness of the HTM layer. The hole mobility (μ) can be extracted from the slope of the J-V² plot in the SCLC region.
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy
TRPL is a powerful technique to investigate the dynamics of photogenerated charge carriers and assess the efficiency of charge transfer at the perovskite/HTM interface.
Objective: To determine the charge carrier lifetime and infer the hole extraction efficiency.
Methodology:
-
Sample Preparation: Samples with the architecture Substrate/Perovskite and Substrate/Perovskite/HTM are prepared.
-
Measurement: The samples are excited with a short laser pulse, and the subsequent photoluminescence decay is measured over time.
-
Data Analysis: The PL decay curves are fitted with exponential decay functions. A faster decay in the presence of the HTM layer compared to the neat perovskite film indicates efficient quenching of photoluminescence, which is attributed to the extraction of holes by the HTM. The quenching efficiency and the charge transfer rate can be calculated from the lifetimes.
Photoluminescence (PL) Quenching
Steady-state PL quenching studies provide a straightforward method to evaluate the efficiency of charge transfer from the perovskite to the HTM.
Objective: To quantify the efficiency of hole transfer from the perovskite to the HTM.
Methodology:
-
Sample Preparation: Similar to TRPL, samples with and without the HTM layer are prepared.
-
Measurement: The steady-state photoluminescence spectra of both samples are measured under the same excitation conditions.
-
Data Analysis: The PL intensity of the perovskite layer with the HTM is compared to that of the neat perovskite film. A significant reduction in PL intensity in the presence of the HTM indicates efficient hole extraction. The PL quenching efficiency (PLQE) can be calculated as: PLQE = (1 - I_with_HTM / I_without_HTM) * 100% where I_with_HTM and I_without_HTM are the integrated PL intensities of the perovskite with and without the HTM, respectively.
Visualizations
Experimental Workflow for Assessing Hole Extraction Efficiency
Caption: Workflow for evaluating the hole extraction efficiency of HTMs.
Signaling Pathway of Hole Extraction in a Perovskite Solar Cell
Caption: Charge generation and extraction pathway in a perovskite solar cell.
References
- 1. 3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Starburst Carbazole Derivatives as Efficient Hole Transporting Materials for Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 3. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-Assembled Molecules for Hole-Selective Electrodes in Highly Stable and Efficient Inverted Perovskite Solar Cells with Ultralow Energy Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Novel Hole-Transporting Materials: Benchmarking 2-(Methylthio)-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. While spiro-OMeTAD has long been the benchmark HTM, its high cost and the need for hygroscopic dopants have driven the search for novel alternatives. This guide provides a comparative analysis of a promising new carbazole-based HTM, a derivative of 2-(Methylthio)-9H-carbazole, against other recently developed novel HTMs and the conventional spiro-OMeTAD.
Performance Benchmarking of Hole-Transporting Materials
The following table summarizes the key performance metrics of various HTMs in perovskite solar cells. The data has been compiled from recent research articles and it is important to note that experimental conditions may vary between studies.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) (%) | Dopant-Free? |
| MeS-4PACz | 25.13 | - | - | - | Yes |
| YT5 | 21.34 | - | - | - | - |
| 3,6-SFY & 2,7-SFY (Blended) | 21.41 | - | 23.98 | - | - |
| TPE-S | 21.0 | - | - | - | Yes |
| Random Copolymer (RCP) | 17.3 | - | - | - | Yes |
| ADT-TPA | 17.6 | - | - | - | No |
| Imidazole Phenanthrene Derivative | 9.11 | - | - | - | Yes |
| spiro-OMeTAD (dopant-free) | 6.21 | - | - | - | Yes |
| spiro-OMeTAD (doped) | ~18.1-21.0 | - | - | - | No |
Note: '-' indicates that the specific data point was not available in the cited sources.
The data clearly highlights that the this compound derivative, MeS-4PACz , a self-assembled monolayer (SAM), demonstrates a remarkable power conversion efficiency of 25.13% in an inverted PSC architecture. This performance surpasses many other novel HTMs and even the doped spiro-OMeTAD under specific conditions. A key advantage of MeS-4PACz and several other new HTMs is their ability to function efficiently without the need for dopants, which are known to contribute to the degradation of PSCs. For instance, dopant-free HTMs like TPE-S and a random copolymer (RCP) have shown impressive efficiencies of 21.0% and 17.3%, respectively[1][2]. In contrast, the performance of undoped spiro-OMeTAD is significantly lower, with a reported PCE of 6.21%[3].
Experimental Protocols
The fabrication and characterization of perovskite solar cells involve a series of precise steps. Below is a generalized experimental protocol for the fabrication of an inverted p-i-n perovskite solar cell utilizing a SAM-based HTM.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability.
2. Hole-Transporting Layer (HTL) Deposition:
-
A solution of the self-assembled monolayer (SAM) HTM, such as MeS-4PACz, is prepared in a suitable solvent (e.g., isopropanol) at a low concentration.
-
The SAM solution is spin-coated onto the FTO substrate, followed by a rinsing step with the same solvent to ensure a monolayer formation. The substrate is then annealed at a moderate temperature (e.g., 100°C).
3. Perovskite Layer Deposition:
-
A precursor solution for the perovskite active layer (e.g., a mixed-cation lead halide perovskite) is prepared in a glovebox.
-
The perovskite solution is spin-coated onto the HTL-coated substrate. An anti-solvent dripping step is often employed during the spin-coating process to induce rapid crystallization and form a uniform and dense perovskite film.
-
The film is then annealed at a specific temperature and for a set duration to complete the perovskite crystallization.
4. Electron-Transporting Layer (ETL) and Electrode Deposition:
-
An electron-transporting layer, such as a fullerene derivative (e.g., PCBM or C60), is deposited on top of the perovskite layer via spin-coating.
-
Subsequently, a buffer layer like bathocuproine (BCP) is often spin-coated on the ETL.
-
Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
5. Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²).
-
The external quantum efficiency (EQE) is measured to determine the spectral response of the device.
-
Stability tests are performed under various stress conditions (e.g., continuous illumination, high humidity, or elevated temperatures) to evaluate the long-term performance of the device.
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying principles of PSC operation, the following diagrams are provided.
Caption: Experimental workflow for perovskite solar cell fabrication.
Caption: Energy level alignment in a p-i-n perovskite solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. Dopant-free small-molecule hole-transport material for low-cost and stable perovskite solar cells - Energy Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Long-Term Stability of Perovskite Solar Cells with Different Hole-Transporting Materials
The long-term operational stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercialization. The hole-transporting material (HTM) plays a pivotal role in not only extracting and transporting holes but also in protecting the perovskite layer from external degrading factors such as moisture, oxygen, and heat. This guide provides a comprehensive comparison of the long-term stability of PSCs employing various classes of HTMs, supported by experimental data and detailed methodologies.
The Role of Hole-Transporting Materials in Perovskite Solar Cell Stability
The ideal HTM should possess high hole mobility, suitable energy levels aligned with the perovskite's valence band, and excellent film-forming properties. Crucially, it must also exhibit intrinsic chemical and thermal stability and act as a barrier against environmental stressors. The choice of HTM significantly influences the overall longevity of the PSC. This comparison focuses on the most widely studied HTMs and promising alternatives, including the conventional doped Spiro-OMeTAD, polymeric HTMs like PTAA and P3HT, and the emerging dopant-free and inorganic HTMs.
Quantitative Stability Comparison
The following tables summarize the long-term stability performance of PSCs with different HTMs under various stress conditions. The data is compiled from multiple research studies to provide a comparative overview.
Thermal Stability
Thermal stress is a major degradation factor for PSCs, as the materials can degrade at elevated temperatures. The table below compares the performance of different HTMs under thermal stress.
| HTM | Dopant/Additive | Stress Condition | Initial PCE | Stability Metric (T80/T90 or % retention) | Reference |
| Spiro-OMeTAD | Li-TFSI, tBP | 85°C in ambient | Not specified | Retained 28% of initial PCE after 45 days | [1] |
| PTAA | None specified | 85°C continuous heating | ~21% | Maintained 90% of initial PCE after 1000 hours | [2][3] |
| PTAA (control) | None specified | 85°C continuous heating | ~21% | Dropped to 70% of initial PCE after 400 hours | [2][3] |
| P3HT (high MW) | None specified | 85°C | Not specified | T80 = 1108 hours | [1] |
| Inorganic (CuSCN) | None | 85°C in ambient | Not specified | Retained 9% of initial PCE after 45 days | [1] |
Humidity Stability
Moisture is a well-known enemy of perovskite materials, leading to rapid degradation. The hydrophobicity and barrier properties of the HTM are critical for protecting the perovskite layer.
| HTM | Dopant/Additive | Stress Condition | Initial PCE | Stability Metric (% retention) | Reference |
| Spiro-OMeTAD (doped) | Li-TFSI, tBP | ~40% RH, room temp. | Not specified | Survived for 120 hours | [4] |
| P3HT/Spiro-OMeTAD (mixed) | Not specified | Dark ambient | 24.3% | Retained 90% of initial efficiency after 1200 hours | [5][6] |
| Dopant-free polymer (RCP) | None | 75% RH | 17.3% | Maintained initial efficiency for over 1400 hours | [7] |
| Doped HTM (control for RCP) | Additives | 75% RH | Not specified | Failed after 900 hours | [7] |
| Dopant-free small molecule (TTF-1) | None | ~40% RH, room temp. | 11.03% | Retained ~80% of initial PCE for 500 hours | [4] |
| PMMA:Spiro-OMeTAD | Li-TFSI, tBP | Air environment (unspecified RH) | 21.2% | Maintained 77% of original PCE after 80 days | [8] |
Light Soaking Stability
Continuous illumination can induce photo-oxidation and other degradation pathways in PSCs. The stability of the HTM and the interfaces under illumination is crucial for long-term operational performance.
| HTM | Dopant/Additive | Stress Condition | Initial PCE | Stability Metric (% retention) | Reference |
| P3HT (high MW) | None | AM 1.5G, unencapsulated | Not specified | Retained over 85% of initial efficiency after >3000 min | [1] |
| Dopant-free small molecule | None | Light exposure | 9.11% | 10% loss of initial efficiency after 500 hours | [9] |
| Doped version of the same small molecule | Additives | Light exposure | 14% | Maintained more than 80% of initial efficiency after 500 hours | [9] |
Experimental Protocols
Standardized testing protocols are essential for comparing the stability of PSCs. The International Electrotechnical Commission (IEC) 61215 and the International Summit on Organic Photovoltaic Stability (ISOS) provide guidelines for stability testing.
Device Fabrication (General Protocol)
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 or SnO2 is deposited by spin coating or spray pyrolysis, followed by sintering at high temperatures.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and CsI in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is often dripped during the spin-coating process to induce rapid crystallization, followed by thermal annealing.
-
Hole-Transporting Material (HTM) Deposition: The HTM solution (e.g., Spiro-OMeTAD with Li-TFSI and tBP additives in chlorobenzene, or a dopant-free HTM in a suitable solvent) is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: A metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Stability Testing Methodologies
-
Thermal Stability Test (ISOS-D-2): Unencapsulated or encapsulated devices are stored in a dark oven at a constant temperature, typically 85°C, in an inert atmosphere (e.g., nitrogen) or in ambient air. The photovoltaic parameters are measured at regular intervals after cooling down to room temperature.
-
Humidity Stability Test (Damp-Heat Test, IEC 61215 / ISOS-D-3): Devices are placed in a climate chamber with a controlled high temperature and relative humidity, most commonly 85°C and 85% RH. The performance of the cells is monitored over time.
-
Light Soaking Test (ISOS-L): The devices are continuously illuminated under a solar simulator (e.g., AM 1.5G, 100 mW/cm²) at a controlled temperature. The maximum power point (MPP) is tracked to monitor the operational stability. The test can be performed in an inert atmosphere or in ambient air.
Characterization Techniques
The degradation of PSCs is monitored by measuring their photovoltaic parameters over time using a solar simulator and a source meter. Key parameters include the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Other analytical techniques such as X-ray diffraction (XRD), UV-vis spectroscopy, and scanning electron microscopy (SEM) can be used to study the degradation of the perovskite film and the interfaces.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for stability testing and the relationship between HTM properties and device stability.
Caption: Experimental workflow for perovskite solar cell stability testing.
Caption: Relationship between HTM properties and device stability.
Conclusion
The selection of the hole-transporting material is a critical factor in determining the long-term stability of perovskite solar cells. While the conventional doped Spiro-OMeTAD has enabled high initial efficiencies, its long-term stability is often compromised by the hygroscopic nature of its dopants and its intrinsic thermal instability. Polymeric HTMs such as PTAA and P3HT offer improved stability, particularly in their dopant-free forms. The most promising results are emerging from the development of novel dopant-free small molecules and polymers, as well as inorganic HTMs. These materials often exhibit superior hydrophobicity and intrinsic stability, leading to significantly enhanced device lifetimes under various stress conditions. Future research should focus on developing HTMs that can simultaneously deliver high efficiency and long-term stability, paving the way for the commercial viability of perovskite photovoltaic technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. Perovskite Solar Cell Achieves 24.3% Efficiency, High Stability via Binary Mixed Hole Transport Layer - World-Energy [world-energy.org]
- 6. pv-magazine.com [pv-magazine.com]
- 7. Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Dopant-free small-molecule hole-transport material for low-cost and stable perovskite solar cells - Energy Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Branched Versus Linear Carbazole Derivatives: Unveiling Structure-Property Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced differences between branched and linear molecular architectures is crucial for designing next-generation materials and therapeutics. Carbazole derivatives, with their exceptional electronic and photophysical properties, are a cornerstone in the development of organic electronics and have shown promise in medicinal chemistry. This guide provides an objective comparison of branched versus linear carbazole derivatives, supported by experimental data, to elucidate how molecular topology influences their performance.
Carbazole-based materials are integral to the advancement of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs) due to their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties.[1][2][3] The arrangement of carbazole units in either a linear or a branched fashion significantly impacts their intermolecular interactions, solubility, and ultimately, their device performance.[3][4]
Structural and Functional Divergence
Linear carbazole derivatives typically feature a one-dimensional extension of the conjugated system, often leading to strong π-π stacking and ordered molecular packing. This can be advantageous for charge transport but may also lead to issues like crystallization and excimer formation, which can be detrimental to the efficiency of optoelectronic devices.[5][6]
Branched architectures, on the other hand, introduce a three-dimensional structure that can disrupt this packing, enhancing solubility and promoting the formation of amorphous thin films. This morphological stability is highly desirable for long-lasting OLEDs and other organic electronic devices.[5][7]
Comparative Performance Data
The following tables summarize key performance metrics for representative branched and linear carbazole derivatives based on available experimental data.
Photophysical and Electrochemical Properties
| Property | Branched Polymer (P1) | Linear Polymer (P3) | Reference |
| Absorption Maxima (λabs, nm) | 282, 290, 330 | 320, 334, 400 (shoulder) | [5] |
| Emission Maxima (λem, nm) | 370, 385 | 425, 443 | [5] |
| Oxidation Peak (V) | 1.567 | 1.206, 1.755 | [5] |
Note: Data extracted from a study comparing a branched poly(3,6-carbazole) (P1) with a linear poly(N-hexylcarbazolyl vinylene) (P3). The differences in polymer backbone contribute to the observed properties.
Thermal Stability
| Derivative Type | Td (5% weight loss, °C) | Reference |
| Isomeric Carbazole HTMs | up to 440 | [8] |
| Carbazole-Dibenzo[b,d]furan HTMs | up to 400 | [9] |
HTM: Hole-Transporting Material. Td: Decomposition Temperature.
Device Performance in Perovskite Solar Cells
| Hole-Transporting Material | Power Conversion Efficiency (PCE, %) | Reference |
| Isomeric Carbazole HTM (V1221) | 17.81 | [10][11] |
| D-A type Carbazole HTM (KZRD) | 20.40 | [12][13] |
| 2,7-Cbz-EDOT (Linear) | 4.47 | [3] |
| 3,6-Cbz-EDOT (More Branched Nature) | < 4.47 | [3] |
Note: Direct comparison is challenging due to variations in device architecture and carbazole derivative structures. However, the data suggests that molecular design, including isomeric and donor-acceptor strategies, plays a critical role in performance.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and reproduction of experimental results. Below are summaries of key experimental protocols.
Synthesis and Purification of Carbazole Derivatives
The synthesis of carbazole derivatives often involves well-established organic chemistry reactions. For instance, N-alkylation to produce linear precursors like N-ethylcarbazole can be achieved by reacting carbazole with an alkyl halide in the presence of a base.[14][15] Branched derivatives are typically synthesized through cross-coupling reactions like the Suzuki or Ullmann coupling from a central core.[7]
Purification Protocol (Example: N-ethylcarbazole):
-
Synthesized N-ethylcarbazole is often purified by recrystallization from solvents like methanol, ethanol, or isopropanol.[16]
-
The purity can be confirmed by techniques such as Thin Layer Chromatography (TLC) and melting point determination.[3] For high-purity applications, zone melting can be employed.
UV-Vis and Photoluminescence Spectroscopy
This technique is used to determine the absorption and emission properties of the carbazole derivatives.[17][18]
-
Sample Preparation: The carbazole derivative is dissolved in a suitable solvent (e.g., dichloromethane, chloroform, or THF) to a low concentration (typically 10-5 to 10-6 M).
-
UV-Vis Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Photoluminescence Measurement: The sample is excited at its absorption maximum, and the emission spectrum is recorded using a fluorescence spectrophotometer.
-
Quantum Yield Determination: The photoluminescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the materials.[2][8][19][20][21]
-
A small amount of the sample (typically 5-10 mg) is placed in a TGA pan.[19]
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (usually nitrogen or air).[19]
-
The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Cyclic Voltammetry (CV)
CV is used to determine the electrochemical properties, such as the HOMO and LUMO energy levels.[1][9][22][23]
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane) is prepared.
-
Working Electrode: A thin film of the carbazole derivative is drop-cast or spin-coated onto a working electrode (e.g., glassy carbon or platinum).
-
Measurement: The working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are immersed in the electrolyte solution. The potential is swept, and the resulting current is measured.
-
Data Analysis: The onset oxidation and reduction potentials are used to estimate the HOMO and LUMO energy levels, respectively.
OLED Fabrication and Testing
The performance of carbazole derivatives in OLEDs is evaluated by fabricating and testing a device.[7][12][24][25]
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Layer Deposition: The various organic layers (hole injection layer, hole transport layer, emissive layer, electron transport layer) and the metal cathode are deposited sequentially onto the ITO substrate via thermal evaporation in a high-vacuum chamber.[7]
-
Encapsulation: The device is encapsulated to protect it from oxygen and moisture.
-
Testing: The current-voltage-luminance (I-V-L) characteristics, electroluminescence spectra, and device efficiency are measured.
Pharmacological Potential
Carbazole and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[26][27][28][29] The rigid, planar structure of the carbazole nucleus allows it to intercalate with DNA, and its derivatives have been shown to inhibit enzymes like topoisomerase.[26]
Conclusion
The choice between a branched and a linear carbazole derivative is highly dependent on the specific application.
-
Linear derivatives often exhibit ordered packing, which can be beneficial for charge mobility in certain device architectures. However, this can also lead to undesirable crystallization and aggregation.
-
Branched derivatives generally offer superior solubility and morphological stability, leading to the formation of high-quality amorphous films. This is often advantageous for achieving long-lasting and efficient OLEDs and other organic electronic devices. The three-dimensional structure of branched molecules can also be tailored to optimize energy level alignment and charge transport properties.
For researchers and developers, the key takeaway is that moving from a linear to a branched architecture provides a powerful tool for tuning the solid-state properties of carbazole-based materials. This allows for a greater degree of control over the morphology, stability, and performance of the final product, whether it be a cutting-edge electronic device or a novel therapeutic agent.
References
- 1. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 2. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 3. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and fluorescence properties of butadiyne-linked linear and cyclic carbazole oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 9. electrochemsci.org [electrochemsci.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 13. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 14. CN101328145A - Method for producing N- ethyl carbazole - Google Patents [patents.google.com]
- 15. US5393894A - Process for the preparation of N-ethylcarbazole - Google Patents [patents.google.com]
- 16. N-Ethylcarbazole | 86-28-2 [chemicalbook.com]
- 17. ej-eng.org [ej-eng.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. eng.uc.edu [eng.uc.edu]
- 20. youtube.com [youtube.com]
- 21. torontech.com [torontech.com]
- 22. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 24. researchgate.net [researchgate.net]
- 25. displayman.com [displayman.com]
- 26. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic Agents | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 29. biorxiv.org [biorxiv.org]
Validating the HOMO/LUMO Levels of 2-(Methylthio)-9H-carbazole: A Comparative Guide
This guide provides a framework for validating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2-(Methylthio)-9H-carbazole. Due to the limited availability of direct experimental data for this specific molecule in the searched literature, this guide presents a comparative analysis using unsubstituted carbazole and related derivatives. The methodologies described herein are standard protocols applicable to the characterization of novel organic electronic materials.
Comparative Analysis of HOMO/LUMO Levels
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| Carbazole-H | -5.452 | -0.802 | 4.650 | B3LYP/6-31G(d,p)[1] |
| Carbazole-H | -5.751 | -1.248 | 4.503 | B3LYP-D3/6-311+G(2d,p)[1] |
| Carbazole-SH (N-substituted) | -5.758 | -0.908 | 4.850 | B3LYP/6-31G(d,p)[1] |
| Carbazole-SH (N-substituted) | -6.058 | -1.342 | 4.716 | B3LYP-D3/6-311+G(2d,p)[1][2] |
| Carbazole-CH3 (N-substituted) | -5.452 | -0.871 | 4.581 | B3LYP/6-31G(d,p)[1] |
| Carbazole-CH3 (N-substituted) | -5.751 | -1.301 | 4.450 | B3LYP-D3/6-311+G(2d,p)[1][2] |
Note: The data for Carbazole-SH and Carbazole-CH3 pertains to substitution at the 9-position (N-H) of the carbazole ring, not the 2-position as in the target molecule.
The methylthio (-SCH3) group at the 2-position is expected to influence the HOMO and LUMO levels through its electron-donating character, likely raising the HOMO level and potentially slightly raising the LUMO level compared to unsubstituted carbazole.
Experimental and Theoretical Protocols
A robust validation of the HOMO/LUMO levels of this compound requires a combined experimental and theoretical approach.
1. Experimental Determination: Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Detailed Protocol:
-
Instrumentation: A standard three-electrode electrochemical cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[3][4]
-
Sample Preparation: The sample of this compound is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6).[4]
-
Internal Reference: Ferrocene is often added as an internal standard, as its oxidation potential is well-defined.[4][5] The potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple is typically assumed to be -4.8 eV relative to the vacuum level.[4][5]
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The onset of the first oxidation peak corresponds to the removal of an electron from the HOMO, and the onset of the first reduction peak corresponds to the addition of an electron to the LUMO.
-
Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical formulas:
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8] Where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, and E1/2(Fc/Fc+) is the half-wave potential of the ferrocene internal standard.[6]
-
2. Theoretical Prediction: Density Functional Theory (DFT)
DFT calculations provide a theoretical estimation of the HOMO and LUMO energy levels and can be used to corroborate experimental findings.
Detailed Protocol:
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used.
-
Methodology:
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A common functional for this is B3LYP with a basis set such as 6-31G(d).[7]
-
Energy Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals. For more accurate results, a larger basis set like 6-311+G(2d,p) can be used.[1][2] The B3LYP functional is widely used for such calculations.[1][2][7]
-
-
Output: The calculation will output the energies of all molecular orbitals, from which the HOMO and LUMO energies can be directly obtained.
Validation Workflow
The following diagram illustrates the workflow for a comprehensive validation of the HOMO/LUMO levels of this compound.
Caption: Workflow for validating HOMO/LUMO levels.
This integrated approach of experimental measurement and theoretical calculation provides a reliable method for determining and validating the frontier molecular orbital energies of this compound, which is crucial for assessing its potential in various optoelectronic applications.
References
- 1. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 2. jnsam.com [jnsam.com]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. researchgate.net [researchgate.net]
- 5. How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? - ECHEMI [echemi.com]
- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 7. researchgate.net [researchgate.net]
A Guide to Cross-Validation of Experimental and Computational Results for Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational methodologies for the validation of carbazole derivatives, a class of heterocyclic compounds renowned for their wide-ranging biological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2][3][4] The synergy between in-silico and in-vitro studies is crucial for accelerating the discovery and development of novel therapeutic agents. This document outlines the common experimental protocols and computational approaches, presents comparative data, and illustrates the workflow for effective cross-validation.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, juxtaposing experimental findings with computational predictions to highlight the congruence and divergence between the two approaches.
Table 1: Anticancer Activity of Carbazole Derivatives
| Compound | Cell Line | Experimental IC50 (µM) | Computational Method | Predicted Binding Affinity (kcal/mol) | Target Protein |
| Compound 9 | HeLa | 7.59[1] | Molecular Docking | - | - |
| Compound 10 | HepG2 | 7.68[1] | Molecular Docking | - | - |
| Compound 10 | HeLa | 10.09[1] | Molecular Docking | - | - |
| Compound 10 | MCF7 | 6.44[1] | Molecular Docking | - | - |
| Compound 11 | HepG2 | >50 | Molecular Docking | - | - |
| Compound 11 | HeLa | >50 | Molecular Docking | - | - |
| Compound 11 | MCF7 | >50 | Molecular Docking | - | - |
| 5-Fluorouracil (Control) | - | - | - | - | - |
| Carbazole-hydrazone 14a | 7901 (gastric adenocarcinoma) | 11.8[5] | - | - | - |
| Carbazole-hydrazone 14a | A875 (human melanoma) | 9.77[5] | - | - | - |
| Carbazole-hydrazone 14b | 7901 (gastric adenocarcinoma) | - | - | - | - |
| Carbazole-hydrazone 14b | A875 (human melanoma) | - | - | - | - |
| Coumarin-carbazole pyrazoline 4a | HeLa | - | Molecular Docking | - | - |
| Coumarin-carbazole pyrazoline 4a | NCI-H520 | - | Molecular Docking | - | - |
| Coumarin-carbazole pyrazoline 7b | HeLa | - | Molecular Docking | - | - |
| Coumarin-carbazole pyrazoline 7b | NCI-H520 | - | Molecular Docking | - | - |
Table 2: Antioxidant Activity of Carbazole Derivatives
| Compound | Experimental Method | Experimental IC50 (µM) | Computational Method |
| Compound 4 | DPPH Assay | 1.05[1] | - |
| Compound 9 | DPPH Assay | 5.15[1] | - |
Table 3: Antimicrobial Activity of N-Substituted Carbazole Derivatives
| Compound | Microorganism | Experimental Method | Zone of Inhibition (mm) / MIC (µg/mL) |
| Imidazole derivative 2 | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | - | MIC: 1–8 µg/mL[2] |
| 1,2,4-triazole derivative 1 | C. albicans | - | MIC: 2–4 µg/mL[2] |
| N-ethyl-[2-methyl-5-nitro imidazole] derivative 5 | B. subtilis | - | MIC: 0.9 µg/mL[2] |
| N-[1-buto-2y-nyl-4(NʹNʹ-methyl-phenyl)]carbazole (6) | E. coli | Disc Diffusion | 25 mm at 800 µg/mL[2] |
| Imidazo-[2][6]-indole derivatives 18, 20 | Various bacterial strains | Disc Diffusion | 16.82–26.08 mm at 50 µg/mL[2] |
| Dibenzo[a,c]carbazoles 11d-f, 11m | Various bacterial species | - | 1.9–7.8 µg/mL[7] |
Table 4: Comparison of Experimental and Computational Spectroscopic Data
| Compound | Experimental UV-Vis λmax (nm) | Computational Method | Calculated UV-Vis λmax (nm) |
| Carbazole | 292, 322 | TD-DFT (B3LYP/6-311G*) | Matches well with experimental[8] |
| Carbazole-based dyes | Varies | TD-DFT (B3LYP/6-31G(d,p)) | - |
Experimental and Computational Protocols
A robust cross-validation framework relies on well-defined experimental and computational protocols.
Experimental Methodologies
-
Synthesis and Characterization: Carbazole derivatives are typically synthesized through multi-step reactions.[9] Characterization and structural elucidation are performed using techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition.[1]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy helps identify functional groups present in the molecule.
-
-
Biological Assays:
-
Anticancer Activity: The cytotoxic effects of the compounds are commonly evaluated using the MTS assay against various cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) is determined to quantify the potency.
-
Antioxidant Activity: The free radical scavenging ability is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[1]
-
Antimicrobial Activity: The antimicrobial efficacy is determined by methods like disc diffusion (measuring the zone of inhibition) or serial dilution (determining the Minimum Inhibitory Concentration - MIC).[7]
-
Computational Methodologies
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is widely used to elucidate the potential mechanism of action of drug candidates by identifying their binding modes and affinities to biological targets.
-
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and optical properties of molecules.[10][11] TD-DFT is particularly useful for predicting UV-Vis absorption spectra, which can then be compared with experimental measurements for validation.[8]
-
Pharmacokinetic (ADMET) Prediction: In-silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.[1]
Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of experimental and computational results in the study of carbazole derivatives.
Caption: Workflow for cross-validation of computational and experimental data.
Signaling Pathways and Logical Relationships
The biological activity of carbazole derivatives often involves the modulation of specific signaling pathways. For instance, some carbazole derivatives have been suggested to exert their anticancer effects by affecting the JAK/STAT pathway, primarily through the downregulation of STAT proteins.[12]
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. echemcom.com [echemcom.com]
- 5. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 11. researchgate.net [researchgate.net]
- 12. Special Issue “Carbazole Derivatives: Latest Advances and Prospects” [mdpi.com]
Substituent Effects on Carbazole-Based Hole Transporting Materials for High-Performance Perovskite Solar Cells: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for stable and efficient perovskite solar cells (PSCs) is a paramount objective. A critical component governing the performance of these next-generation photovoltaic devices is the hole transporting material (HTM). Carbazole-based HTMs have emerged as a promising class of materials due to their excellent thermal and chemical stability, high hole mobility, and tunable optoelectronic properties. This guide provides a comparative analysis of how different substituents on the carbazole core influence the overall performance of PSCs, supported by experimental data and detailed protocols.
The strategic functionalization of the carbazole scaffold with various electron-donating or electron-withdrawing groups allows for the fine-tuning of its energy levels, charge transport characteristics, and film-forming properties. These modifications directly impact the key performance parameters of the resulting PSCs, namely the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Comparative Performance of Substituted Carbazole HTMs
The following table summarizes the performance of various carbazole-based HTMs with different substituents in perovskite solar cells. The data is compiled from recent literature and highlights the impact of molecular engineering on device efficiency.
| HTM Name | Substituent(s) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Spiro-OMeTAD | Methoxy, Triphenylamine | ~20-22 | ~1.10 | ~23-24 | ~0.80 | Benchmark |
| KZRD | Diphenylamine, 3-ethyl rhodanine (electron-withdrawing) | 20.40 | - | - | - | [1] |
| 2Cz-OMeDPA | 3,6-bis(4,4'-dimethoxydiphenylamino)carbazole | ~20 | - | - | - | [2][3] |
| 3Cz-OMeDPA-OH | Tris(3,6-bis(4,4'-dimethoxydiphenylamino)carbazole) | ~20 | - | - | - | [2][3] |
| SGT-405 | Three-arm triphenylamine-carbazole | 14.79 | - | - | - | [4] |
| NCz-DM | Dimeric Carbazole Core | 24.0 | - | - | - | [5] |
| R01 | Carbazole derivative | 12.03 | 0.98 | - | - | [6] |
| LS-BR/PTAA | Asymmetric Diphenylamine-Functionalized Carbazole-Phosphonic Acid | 20.51 | - | - | - | [7] |
| PARA1 | Dimethoxyphenylamine-substituted carbazole | 13.1 | - | - | - | [8] |
| V1209, V1221, V1225 | Isomeric Carbazole-Terminated | up to 18 | - | - | - | [9] |
| C202 | Indolo[3,2-b]carbazole with biphenylamino groups | 17.7 | - | - | - | [10] |
| BSA50 | 3,6-dimethoxy-9H-carbazole on spirobi[acridine] core | 22.65 | - | - | - | [11] |
| PCz1 | Oligomeric cyclic carbazole | 18.0 | - | - | - | [12] |
| CzAn | Poly[(phenyl)imino[9-(2-ethylhexyl)carbazole]-2,7-diyl] | 22.6 | - | - | - | [13] |
| m-PhPACz | Carbazole isomer with methoxy groups | 26.2 | - | - | - | [14] |
The Influence of Substituents: A Logical Relationship
The performance of carbazole-based HTMs is intricately linked to the nature of their substituents. The following diagram illustrates the logical flow of how different substituent types generally affect the material's properties and, consequently, the solar cell's performance.
Caption: Logical workflow of substituent effects on carbazole HTM properties and PSC performance.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the accurate assessment of HTM performance. Below are representative protocols for the synthesis of a carbazole-based HTM and the fabrication and characterization of a perovskite solar cell.
Synthesis of a Representative Carbazole HTM (e.g., a derivative of 2Cz-OMeDPA)
Materials:
-
3,6-Dibromocarbazole
-
4,4'-dimethoxydiphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine tetrafluoroborate (P(t-Bu)₃HBF₄)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
A mixture of 3,6-dibromocarbazole (1 mmol), 4,4'-dimethoxydiphenylamine (2.2 mmol), sodium tert-butoxide (3 mmol), and a catalytic amount of palladium(II) acetate and tri(tert-butyl)phosphine tetrafluoroborate is placed in a Schlenk flask.
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous toluene is added, and the mixture is heated to reflux under an argon atmosphere for 24 hours.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product.
-
The structure and purity of the synthesized HTM are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication and Characterization of Perovskite Solar Cells
Device Architecture: FTO / compact TiO₂ / mesoporous TiO₂ / Perovskite / HTM / Au
Fabrication:
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide in ethanol) and annealing at 500°C for 30 minutes. Subsequently, a mesoporous TiO₂ layer is deposited by spin-coating a TiO₂ paste (e.g., 30NR-D) and sintering at 500°C for 30 minutes.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization. The film is then annealed at 100°C for 1 hour.
-
Hole Transport Layer (HTL) Deposition: The synthesized carbazole HTM is dissolved in a suitable solvent (e.g., chlorobenzene) with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). The solution is then spin-coated on top of the perovskite layer.
-
Gold Electrode Deposition: Finally, a gold electrode (80-100 nm) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization:
-
Current Density-Voltage (J-V) Measurements: The photovoltaic performance of the devices is measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²) with a Keithley 2400 source meter. The scan is performed in both forward and reverse directions to assess hysteresis.
-
External Quantum Efficiency (EQE): EQE spectra are measured to determine the wavelength-dependent photon-to-current conversion efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer and recombination processes at the interfaces within the solar cell.
-
Morphology and Crystallinity: The morphology of the different layers is characterized by scanning electron microscopy (SEM) and atomic force microscopy (AFM). The crystallinity of the perovskite layer is analyzed using X-ray diffraction (XRD).
By understanding the structure-property relationships of substituted carbazole HTMs and employing standardized fabrication and characterization protocols, researchers can accelerate the development of more efficient and stable perovskite solar cells, paving the way for their commercial viability.
References
- 1. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boosting the power conversion efficiency of perovskite solar cells to 17.7% with an indolo[3,2-b]carbazole dopant-free hole transporting material by improving its spatial configuration - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
The Influence of Substituents on Carbazole's Electronic Architecture: A Comparative DFT Analysis
A deep dive into the electronic landscapes of substituted carbazoles reveals a tunable framework ripe for development in next-generation organic electronics. Through the lens of Density Functional Theory (DFT), researchers are systematically mapping the impact of various functional groups on the carbazole core, tailoring its properties for applications ranging from vibrant organic light-emitting diodes (OLEDs) to efficient dye-sensitized solar cells (DSSCs).
Carbazole and its derivatives have garnered significant attention in materials science due to their robust thermal stability, excellent hole-transporting capabilities, and high photoconductivity.[1] The inherent versatility of the carbazole structure allows for strategic modifications, where the addition of electron-donating or electron-withdrawing substituents can precisely modulate the molecule's electronic properties. These modifications directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap between them, and consequently, the material's absorption and emission characteristics.[2][3]
Comparative Analysis of Electronic Properties
DFT calculations have become an indispensable tool for predicting the electronic behavior of novel carbazole derivatives before their synthesis, saving valuable time and resources. The following table summarizes key electronic properties of various substituted carbazoles as determined by DFT studies.
| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max. Absorption Wavelength (λmax) (nm) | Application |
| Carbazole-H | - | - | - | 290.56 | Base Molecule |
| Carbazole-CH3 | - | - | 2.324 (Hardness η) | - | DSSC |
| Carbazole-OH | - | - | - | - | DSSC |
| Carbazole-SH | - | - | 2.425 (Hardness η) | - | DSSC |
| CT2 | - | -1.902 | - | - | DSSC |
| CT_NC5 (-NH(C5H11)) | - | -1.810 | - | - | DSSC |
| ECz-diTZ-ECz | - | - | - | 429 | OLED |
| ECz-diTD-ECz | - | - | - | 431 | OLED |
| 3-NH2, 4-NO2 Carbazole | - | - | - | 477.15 | Photosensitizer |
| 4-NH2, 5-NO2 Carbazole Anion | - | - | - | 694.61 | Photosensitizer |
Note: The table presents a selection of data from various studies. Direct comparison between different studies should be made with caution due to variations in computational methods.
The data clearly indicates that the introduction of electron-donating groups like amines (-NH2, -NHCH3) and alkoxy groups (-OCH3) tends to increase the HOMO energy level, while electron-withdrawing groups such as nitro (-NO2) and cyano (-CN) lower the LUMO energy level.[4][5] This strategic tuning of the frontier molecular orbitals is crucial for optimizing charge injection and transport in electronic devices. For instance, in DSSCs, a well-aligned LUMO level is necessary for efficient electron injection into the semiconductor's conduction band.[5] Similarly, for OLEDs, controlling the HOMO-LUMO gap allows for the generation of light across the visible spectrum, with wider band-gaps typically leading to blue emissions.[1][6]
Experimental and Computational Methodologies
The insights into the electronic structures of substituted carbazoles are predominantly derived from computational chemistry, specifically DFT and its time-dependent extension (TD-DFT).
Computational Protocols:
A common approach involves geometry optimization of the ground state of the carbazole derivatives using DFT. The popular B3LYP hybrid functional is frequently employed, often paired with basis sets such as 6-31G(d) or 6-311G**.[5][6][7][8] For more accurate predictions of excited-state properties, such as absorption spectra, TD-DFT calculations are performed on the optimized geometries.[7] In some cases, the CAM-B3LYP functional is utilized for its improved performance in describing charge-transfer excitations.[4][5] The choice of functional and basis set can influence the calculated values, making methodological consistency crucial for comparative studies.
The general workflow for these computational studies can be visualized as follows:
References
- 1. Theoretical Study of the Electronic Structure and Properties of Alternating Donor-Acceptor Couples of Carbazole-Based Compounds for Advanced Organic Light-Emitting Diodes (OLED) | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation [amp.iaamonline.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(Methylthio)-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 2-(Methylthio)-9H-carbazole is to entrust it to an approved waste disposal facility. This compound is suspected of causing genetic defects and cancer, and may cause long-lasting harmful effects to aquatic life. Adherence to strict safety protocols is paramount throughout the handling and disposal process.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key hazard statements and corresponding precautionary measures.
| Hazard Statement | Precautionary Statement |
| H341: Suspected of causing genetic defects | P201: Obtain special instructions before use. |
| H351: Suspected of causing cancer | P202: Do not handle until all safety precautions have been read and understood. |
| H413: May cause long lasting harmful effects to aquatic life | P273: Avoid release to the environment. |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| P308 + P313: IF exposed or concerned: Get medical advice/ attention. | |
| P405: Store locked up. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH or European Standard EN 149 approved respirator.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.
-
Containment: Moisten the spilled material with water to reduce airborne dust.
-
Clean-up: Carefully vacuum or sweep up the material.
-
Disposal: Place the collected material into a suitable, labeled disposal container.
Disposal Workflow
The proper disposal of this compound is a critical step in laboratory safety and environmental protection. The following workflow diagram outlines the necessary steps.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled container.
-
Containerization: Use a chemically resistant container with a secure lid. The container must be clearly labeled with the chemical name, "this compound," and all relevant hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Professional Disposal: The final and most critical step is to arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as general waste.
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
Personal protective equipment for handling 2-(Methylthio)-9H-carbazole
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for managing 2-(Methylthio)-9H-carbazole in a laboratory setting, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, PVC). A lab coat or protective clothing is required to prevent skin contact. Safety footwear or rubber gumboots should be worn.[2][3] | EN 374 (gloves)[3] |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH or European Standard EN 149 approved respirator with a particulate filter is necessary.[1][4] | OSHA 29 CFR 1910.134 or European Standard EN 149[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to prevent accidents and exposure.
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep an appropriate spill kit readily accessible.
-
Avoid the generation of dust.[2]
-
-
Handling :
-
In Case of Exposure :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
Collect waste material in a suitable, labeled, and sealed container.
-
For spills, dampen the material with water to prevent dusting before sweeping it into a disposal container.[2]
-
-
Disposal :
-
Dispose of the chemical waste at an approved waste disposal plant.
-
Follow all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
